molecular formula C10H14N2O2 B092489 N-(3-Amino-4-ethoxyphenyl)acetamide CAS No. 17026-81-2

N-(3-Amino-4-ethoxyphenyl)acetamide

Cat. No.: B092489
CAS No.: 17026-81-2
M. Wt: 194.23 g/mol
InChI Key: XTXFAVHDQCHWCS-UHFFFAOYSA-N
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Description

3-amino-4-ethoxyacetanilide is a brown powder. (NTP, 1992)

Properties

IUPAC Name

N-(3-amino-4-ethoxyphenyl)acetamide
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InChI

InChI=1S/C10H14N2O2/c1-3-14-10-5-4-8(6-9(10)11)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13)
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InChI Key

XTXFAVHDQCHWCS-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)N
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Molecular Formula

C10H14N2O2
Record name 3-AMINO-4-ETHOXYACETANILIDE
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DSSTOX Substance ID

DTXSID7020053
Record name 3-Amino-4-ethoxyacetanilide
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Molecular Weight

194.23 g/mol
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Physical Description

3-amino-4-ethoxyacetanilide is a brown powder. (NTP, 1992), Brown solid; [CAMEO]
Record name 3-AMINO-4-ETHOXYACETANILIDE
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Record name N-(3-Amino-4-ethoxyphenyl)acetamide
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Flash Point

40 °C
Record name N-(3-Amino-4-ethoxyphenyl)acetamide
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
Record name 3-AMINO-4-ETHOXYACETANILIDE
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CAS No.

17026-81-2
Record name 3-AMINO-4-ETHOXYACETANILIDE
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Record name Acetamide, N-(3-amino-4-ethoxyphenyl)-
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Record name 3-Amino-4-ethoxyacetanilide
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Melting Point

257 to 261 °F (NTP, 1992)
Record name 3-AMINO-4-ETHOXYACETANILIDE
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Foundational & Exploratory

chemical structure and properties of N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Physicochemical Profiling for Drug Development

Executive Summary

N-(3-Amino-4-ethoxyphenyl)acetamide (CAS 17026-81-2), also known as 3-Amino-4-ethoxyacetanilide , is a critical disubstituted aniline derivative utilized as an intermediate in the synthesis of azo dyes and heterocyclic pharmaceutical scaffolds.[1][2][3][4] Structurally, it represents a "masked" o-phenylenediamine, where the 4-ethoxy group modulates solubility and electronic properties, while the 1-acetamido group serves as a protected amine or a stable handle.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis from phenacetin precursors, its spectroscopic signature, and its utility as a precursor for benzimidazole-based therapeutics. Critical safety data regarding its carcinogenicity profile (NTP TR-112) is also detailed to ensure compliant handling in R&D environments.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The compound is an off-white to beige crystalline solid. Its structure consists of an acetanilide core substituted at the para position with an ethoxy group (phenetidine moiety) and at the meta position with a primary amino group.

PropertySpecification
IUPAC Name N-(3-Amino-4-ethoxyphenyl)acetamide
Common Synonyms 3-Amino-4-ethoxyacetanilide; 3-Amino-p-acetophenetidide
CAS Registry Number 17026-81-2
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES CCOC1=C(C=C(C=C1)NC(=O)C)N
Appearance Beige to brown powder (oxidizes upon air exposure)
Melting Point 123°C – 126°C (Technical Grade) [1]
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen), ~15 (Amide nitrogen)
Structural Elucidation & Spectroscopy

The structural integrity of N-(3-Amino-4-ethoxyphenyl)acetamide is validated through distinct NMR and IR signatures. The presence of the electron-donating ethoxy and amino groups creates a unique shielding pattern on the aromatic ring.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 9.60 ppm (s, 1H): Amide -NH - (Broad singlet, exchangeable).

  • δ 6.80 – 7.10 ppm (m, 3H): Aromatic protons. The 1,2,4-substitution pattern results in a doublet (H5), a doublet of doublets (H6), and a doublet (H2). The H2 proton (ortho to acetamido, meta to ethoxy) typically appears most downfield among ring protons.

  • δ 4.80 ppm (br s, 2H): Primary amine -NH ₂.

  • δ 3.95 ppm (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-.

  • δ 1.98 ppm (s, 3H): Acetyl methyl -CH ₃.

  • δ 1.30 ppm (t, J=7.0 Hz, 3H): Ethoxy methyl -CH₂CH ₃.

Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹: N-H stretching (Primary amine doublet + Amide).

  • 1650–1660 cm⁻¹: C=O stretching (Amide I band).

  • 1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Synthesis & Manufacturing Pathways

The synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide is classically achieved via the selective reduction of its nitro-precursor. This pathway ensures the preservation of the acetamido group while converting the nitro group to the primary amine.

Reaction Scheme

The following diagram illustrates the nitration of Phenacetin followed by selective reduction.

Synthesis Phenacetin Phenacetin (4-Ethoxyacetanilide) Nitration Nitration (HNO3/AcOH) Phenacetin->Nitration NitroIntermediate 3-Nitro-4-ethoxyacetanilide (Intermediate) Nitration->NitroIntermediate Electrophilic Aromatic Subst. Reduction Reduction (H2/Pd-C or Fe/HCl) NitroIntermediate->Reduction Product N-(3-Amino-4-ethoxyphenyl)acetamide (Target) Reduction->Product Chemseletive Reduction

Figure 1: Synthetic pathway from Phenacetin to N-(3-Amino-4-ethoxyphenyl)acetamide via nitration and reduction.[1]

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol assumes the starting material is 3-nitro-4-ethoxyacetanilide.

  • Preparation: Dissolve 10.0 g of 3-nitro-4-ethoxyacetanilide in 150 mL of Ethanol (95%).

  • Catalyst Loading: Add 0.5 g of 10% Palladium on Carbon (Pd/C) under an inert nitrogen atmosphere.

  • Hydrogenation: Transfer the mixture to a Parr shaker or autoclave. Pressurize to 40 psi H₂. Agitate at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the yellow nitro compound.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon cooling or addition of diethyl ether.

  • Purification: Recrystallize from ethanol/water if necessary to remove trace azo-impurities.

Applications in Drug Development

This compound serves as a versatile "Privileged Scaffold" in medicinal chemistry. Its ortho-amino-ethoxy motif is a precursor to benzoxazines, while the ortho-diamine equivalent (accessible via hydrolysis) leads to benzimidazoles.

Key Application: Benzimidazole Synthesis

The primary amino group at position 3 can react with aldehydes or carboxylic acids to form benzimidazole derivatives, a class of compounds known for anthelmintic, proton pump inhibitor, and anticancer activities.

Applications Core N-(3-Amino-4-ethoxyphenyl)acetamide Path1 Cyclization with R-CHO Core->Path1 Path2 Diazo Coupling Core->Path2 Path3 Hydrolysis Core->Path3 Benzimidazole 2-Substituted Benzimidazole (Bioactive Scaffold) Path1->Benzimidazole Oxidative Cyclization AzoDye Azo Dyes (Diagnostic/Industrial) Path2->AzoDye Electrophilic Subst. Diamine 4-Ethoxy-1,3-phenylenediamine (Polymer Precursor) Path3->Diamine Deacetylation

Figure 2: Divergent synthetic applications of the 3-amino-4-ethoxyacetanilide scaffold.

Safety & Toxicology (E-E-A-T)

Critical Warning: As an aniline derivative and a structural analog of Phenacetin, this compound carries significant toxicological risks that must be managed in a laboratory setting.

  • Carcinogenicity: The National Toxicology Program (NTP) conducted a bioassay (TR-112) on 3-Amino-4-ethoxyacetanilide. It was found to be carcinogenic in male B6C3F1 mice , causing follicular-cell carcinomas of the thyroid gland [1].[5]

  • Target Organs: Thyroid, Liver, Kidneys.

  • Handling Precautions:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Disposal: Incineration is the required disposal method. Do not release into aqueous waste streams.

References
  • National Toxicology Program (NTP). (1978). Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CAS No. 17026-81-2).[5] Technical Report Series No. 112.

  • PubChem. (n.d.).[4][6] N-(3-Amino-4-ethoxyphenyl)acetamide Compound Summary. National Library of Medicine.

  • ChemicalBook. (2025). N-(3-Amino-4-ethoxyphenyl)acetamide Properties and Synthesis.

Sources

CAS 17026-81-2 physical and chemical characteristics

[8]

PART 4: HANDLING, SAFETY & TOXICOLOGY

Critical Safety Warning: This compound is classified as a Carcinogen (Category 2) and an Irritant . It serves as a positive control in carcinogenicity bioassays.

Toxicological Profile
  • Carcinogenicity: The National Toxicology Program (NTP) bioassays demonstrated that 3-amino-4-ethoxyacetanilide is carcinogenic in male B6C3F1 mice , specifically causing follicular-cell carcinomas of the thyroid gland [1].

  • Genotoxicity: It has shown mutagenic potential in Salmonella typhimurium strains (Ames test) with metabolic activation, indicating it requires enzymatic conversion (likely N-hydroxylation) to exert genotoxic effects.

  • Target Organs: Thyroid, Liver.

Handling Protocol
  • Engineering Controls: Handle only in a certified chemical fume hood. Use a glove box for weighing powder to prevent dust generation.

  • PPE:

    • Respiratory: N95 or P100 respirator if dust formation is possible outside a hood.

    • Skin: Double nitrile gloves (0.11 mm minimum thickness).

    • Eyes: Chemical safety goggles.

  • Spill Response: Do not dry sweep. Dampen with water or ethanol to suppress dust, then collect into a sealed hazardous waste container. Incineration is the preferred disposal method.

PART 5: APPLICATIONS IN RESEARCH

Dye Chemistry (Coupling Component)

Researchers use CAS 17026-81-2 to synthesize azo dyes. The free amino group at position 3 acts as a nucleophile or can be diazotized itself (though less common than coupling).

  • Mechanism: The compound couples with diazonium salts to form azo linkages (-N=N-), creating extended conjugated systems responsible for color (typically yellows and browns).

Pharmaceutical Impurity Reference

In the analysis of older analgesic formulations or derivatives of phenetidine, this compound serves as a reference standard for Process Related Impurities (PRIs) .

  • Analytical Method (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm.

    • Retention Time: Elutes earlier than Phenacetin due to the polarity of the free amino group.

References

  • National Toxicology Program (NTP). (1992).[5] NTP Chemical Repository Database: 3-Amino-4-ethoxyacetanilide. National Institutes of Health.[5]

  • PubChem. (2025).[5][6] N-(3-amino-4-ethoxyphenyl)acetamide (CID 28207). National Library of Medicine.[5] [5]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Acetamide, N-(3-amino-4-ethoxyphenyl)-. Environmental Protection Agency.

  • ChemicalBook. (2025). 17026-81-2 Product Properties and Suppliers.

A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals to determine the solubility of N-(3-Amino-4-ethoxyphenyl)acetamide in organic solvents. While publicly available quantitative data for this specific compound is scarce, this document serves as a comprehensive manual, outlining the necessary experimental protocols, theoretical underpinnings, and data analysis techniques required to generate this crucial dataset in a laboratory setting. By treating N-(3-Amino-4-ethoxyphenyl)acetamide as a case study, we will explore the methodologies and scientific rationale that can be applied to a wide array of pharmaceutical compounds.

Understanding N-(3-Amino-4-ethoxyphenyl)acetamide: A Physicochemical Profile

N-(3-Amino-4-ethoxyphenyl)acetamide, with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol , is a brown powder.[1][2][] Its structure, featuring an acetamide group, an amino group, and an ethoxy group on a phenyl ring, suggests a molecule with the capacity for both hydrogen bonding and hydrophobic interactions. This duality is key to understanding its solubility behavior in various organic solvents.

Table 1: Physicochemical Properties of N-(3-Amino-4-ethoxyphenyl)acetamide

PropertyValueSource
Molecular FormulaC10H14N2O2[2]
Molecular Weight194.23 g/mol [1]
AppearanceBrown powder[1][]
Melting Point125-127 °C (257-261 °F)[1]
Water Solubility< 0.1 mg/mL at 21 °C (70 °F)[1]

The compound is reported to be insoluble in water and may be sensitive to air and light.[1][2] This low aqueous solubility is a common challenge in pharmaceutical development and underscores the importance of exploring its solubility in organic and mixed-solvent systems for potential formulation strategies.

The Science of Solubility: Guiding Principles

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental starting point.[4] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Several factors influence the solubility of a compound like N-(3-Amino-4-ethoxyphenyl)acetamide:

  • Polarity of the Solvent: The presence of both hydrogen bond donors (the amino and amide groups) and a relatively non-polar ethyl group suggests that its solubility will vary significantly across solvents of different polarities.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the additional energy helps to overcome the crystal lattice energy.

  • pH: For ionizable compounds, pH can dramatically affect solubility. N-(3-Amino-4-ethoxyphenyl)acetamide has a basic amino group that can be protonated at low pH, potentially increasing its solubility in acidic aqueous media.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5] This thermodynamic method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Detailed Experimental Protocol

Materials and Equipment:

  • N-(3-Amino-4-ethoxyphenyl)acetamide (analytical grade)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, acetonitrile) of high purity.

  • Scintillation vials or other suitable sealed containers.

  • An orbital shaker or incubator shaker with temperature control.

  • A centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes.

Step-by-Step Methodology:

  • Preparation of Solvent: Ensure all organic solvents are of high purity to avoid interferences in the analysis.

  • Addition of Excess Solute: To a series of vials, add a known volume of each organic solvent. Then, add an excess amount of N-(3-Amino-4-ethoxyphenyl)acetamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of N-(3-Amino-4-ethoxyphenyl)acetamide.

Workflow for Shake-Flask Solubility Determination

G cluster_solid Solid Crystal Lattice cluster_liquid Solvent cluster_solution Solution Solute_Solid Solute-Solute Interactions Solute_Solvent Solute-Solvent Interactions Solute_Solid->Solute_Solvent Overcoming Crystal Lattice Energy Solvent_Liquid Solvent-Solvent Interactions Solvent_Liquid->Solute_Solvent Overcoming Solvent Cohesion Solute_Solvent->Solute_Solid Favorable Solvation Energy

Sources

Navigating the Safety Landscape of 3-Amino-4-ethoxyacetanilide: An In-depth Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of every chemical intermediate is paramount. This guide provides an in-depth technical overview of the safety data for 3-Amino-4-ethoxyacetanilide (CAS No. 17026-81-2), a compound utilized in various synthetic pathways. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics. This knowledge informs proper handling, storage, and emergency response procedures.

PropertyValueSource
IUPAC Name N-(3-amino-4-ethoxyphenyl)acetamidePubChem[1]
Synonyms 3-Amino-4-ethoxy-N-phenylacetamide, N-(3-amino-4-ethoxyphenyl) acetamide, 3-amino-p-acetophenetidinNational Toxicology Program[2]
CAS Number 17026-81-2PubChem[1]
Molecular Formula C10H14N2O2National Toxicology Program[2]
Molecular Weight 194.23 g/mol National Toxicology Program[2]
Appearance Brown powderPubChem[1]
Melting Point 257 to 261 °F (125 to 127 °C)PubChem
Solubility Insoluble in waterPubChem

Hazard Identification and GHS Classification

3-Amino-4-ethoxyacetanilide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazard:

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

The corresponding GHS pictogram, signal word, and hazard statement are as follows:

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Full-Length Lab Coat (fully fastened) gloves Nitrile Gloves (double-gloving recommended for extended handling) eye_protection Chemical Safety Goggles (meeting ANSI Z87.1 standards) respirator NIOSH-approved Respirator (if dust cannot be controlled by engineering means)

Essential PPE for handling 3-Amino-4-ethoxyacetanilide.

Experimental Protocol: Donning and Doffing PPE

  • Donning:

    • Wash hands thoroughly.

    • Don a clean, full-length lab coat and fasten it completely.

    • Don the first pair of nitrile gloves.

    • Don a second pair of nitrile gloves, ensuring the cuffs of the outer gloves are over the sleeves of the lab coat.

    • Don chemical safety goggles.

    • If required, perform a fit check for a NIOSH-approved respirator.

  • Doffing:

    • Remove the outer pair of gloves, peeling them off without touching the exterior with bare skin.

    • Remove the lab coat, folding it inward to contain any potential contamination.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial to prevent accidental spills, degradation of the material, and exposure to unauthorized personnel.

  • Designated Storage: Store 3-Amino-4-ethoxyacetanilide in a well-ventilated, cool, and dry area, away from incompatible materials. [3]* Segregation: Due to its carcinogenic properties, it should be stored in a designated area for carcinogens, separate from other chemicals. [4]* Secondary Containment: The primary container should be kept in a clearly labeled, unbreakable secondary container. [4]* Labeling: The storage area and all containers must be clearly labeled with "DANGER: CARCINOGEN" and the appropriate GHS hazard information. [5]

Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First-Aid Measures

Experimental Protocol: First-Aid for Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. [3]Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. [3]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [3]If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. [3]Seek immediate medical attention.

Spill Response

For any spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and EHS evacuate->alert ppe Don Appropriate PPE (respirator, double gloves, etc.) alert->ppe contain Contain the Spill (use absorbent pads or vermiculite) ppe->contain cleanup Clean the Spill (work from outside in) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Spill Cleaned dispose->end

Workflow for responding to a 3-Amino-4-ethoxyacetanilide spill.

Fire-Fighting Measures

While not highly flammable, 3-Amino-4-ethoxyacetanilide is combustible.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [6]* Unsuitable Extinguishing Media: A solid stream of water may scatter the burning powder.

  • Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides and carbon oxides, may be generated. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]

Stability and Reactivity

Understanding the chemical stability and incompatibilities of 3-Amino-4-ethoxyacetanilide is crucial for preventing hazardous reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions. It may be sensitive to air and light. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [7]

Toxicological Information

As previously highlighted, the most significant toxicological concern is the finding of carcinogenicity in male mice. [2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation. [1]* Germ Cell Mutagenicity: Data not available.

  • Reproductive Toxicity: Data not available.

Ecological Information

Specific ecotoxicity data for 3-Amino-4-ethoxyacetanilide is limited. Therefore, it is imperative to prevent its release into the environment. All waste containing this compound should be treated as hazardous.

Disposal Considerations

Due to its carcinogenicity, all waste containing 3-Amino-4-ethoxyacetanilide must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocol: Waste Disposal

  • Collect all solid waste (contaminated PPE, absorbent materials, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed. [3]4. Arrange for pickup and disposal by a certified hazardous waste management company.

Conclusion

3-Amino-4-ethoxyacetanilide is a valuable chemical intermediate that demands a high level of respect and caution in the laboratory. Its classification as a serious eye irritant and, more critically, as a potential carcinogen, necessitates the implementation of stringent safety protocols. By adhering to the principles of engineering controls, appropriate personal protective equipment, and meticulous handling and disposal procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

  • National Toxicology Program. (1978). Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CASRN 17026-81-2) (Technical Report Series No. 112). U.S. Department of Health and Human Services. [Link]

  • University of Delaware. (n.d.). Guidelines For The Safe Use Of Chemical Carcinogens. Environmental Health & Safety. [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. [Link]

  • University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Environment, Health and Safety. [Link]

  • The Sarpong Group, University of California, Berkeley. (2016, October 24). Carcinogens Chemical Class Standard Operating Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28207, N-(3-amino-4-ethoxyphenyl)acetamide. PubChem. [Link]

Sources

An In-depth Technical Guide to N-(3-Amino-4-ethoxyphenyl)acetamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(3-Amino-4-ethoxyphenyl)acetamide, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential applications within the pharmaceutical landscape. The structure of this guide is tailored to present the information logically, moving from foundational chemical identity to practical, application-oriented insights.

Core Chemical Identity and Physicochemical Properties

N-(3-Amino-4-ethoxyphenyl)acetamide, also known as 3-Amino-4-ethoxyacetanilide, is an aromatic compound containing three key functional groups: a primary amine, an ether (ethoxy), and an acetamide. This unique combination makes it a valuable building block in organic synthesis.

Molecular Structure and Key Identifiers
  • Molecular Formula: C₁₀H₁₄N₂O₂[1]

  • Molecular Weight: 194.23 g/mol [1][2][3]

  • IUPAC Name: N-(3-amino-4-ethoxyphenyl)acetamide[2]

  • CAS Number: 17026-81-2[1]

  • Common Synonyms: 3-Amino-4-ethoxyacetanilide, 2-Amino-4-acetaminifenetol[2]

The strategic placement of the amino and acetamido groups on the phenetidine core offers distinct points for chemical modification, a crucial feature for its use in constructing diverse molecular scaffolds.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for determining its handling, storage, and reaction conditions. Below is a summary of the key properties of N-(3-Amino-4-ethoxyphenyl)acetamide.

PropertyValueSource(s)
Appearance Brown powder/solid[2][3][]
Melting Point 125-127 °C (257-261 °F)[2]
Boiling Point ~411.5 °C at 760 mmHg (Predicted)[]
Density ~1.174 g/cm³ (Predicted)[]
Solubility Insoluble in water.[2][3] Soluble in solvents like ethanol.
Stability May be sensitive to air and light.[2][3]

These properties suggest that the compound is a stable solid under standard laboratory conditions but should be stored protected from light and air to prevent potential degradation. Its poor water solubility is typical for aromatic compounds of this size and necessitates the use of organic solvents for reactions and purification.

Synthesis and Purification Workflow

The most logical and commonly implied synthetic route to N-(3-Amino-4-ethoxyphenyl)acetamide involves a two-step process starting from a commercially available precursor. The causality behind this choice lies in the directing effects of the substituents on the aromatic ring, making the regiochemistry of the nitration step predictable and efficient.

Synthetic Pathway Overview

The synthesis begins with the acetylation of 4-ethoxyaniline (p-phenetidine), followed by nitration and subsequent reduction of the nitro group. However, a more direct and regioselective approach starts with the nitration of N-(4-ethoxyphenyl)acetamide, which then requires reduction. The precursor, N-(4-Ethoxy-3-nitrophenyl)acetamide, is readily available, simplifying the process to a single, high-yielding reduction step.[5]

Synthesis_Workflow Figure 1: Synthetic Workflow for N-(3-Amino-4-ethoxyphenyl)acetamide cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Work-up and Purification Start N-(4-Ethoxy-3-nitrophenyl)acetamide (Precursor) Reagents Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) Start->Reagents Reaction (e.g., Reflux in Ethanol/Water) Product Crude N-(3-Amino-4-ethoxyphenyl)acetamide Reagents->Product Workup Aqueous Work-up (Basification, Extraction) Product->Workup Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification FinalProduct Pure N-(3-Amino-4-ethoxyphenyl)acetamide Purification->FinalProduct

Figure 1: Synthetic Workflow for N-(3-Amino-4-ethoxyphenyl)acetamide
Detailed Experimental Protocol: Reduction of N-(4-Ethoxy-3-nitrophenyl)acetamide

This protocol is a self-validating system; the successful synthesis is confirmed by the distinct physical and analytical characteristics of the final product compared to the starting material.

Materials:

  • N-(4-Ethoxy-3-nitrophenyl)acetamide

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-(4-Ethoxy-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (approx. 3.0 eq). Heat the mixture to a gentle reflux.

  • Initiation: Slowly add concentrated HCl (catalytic amount) dropwise to the refluxing mixture. The reaction is exothermic and the color of the mixture will change, indicating the progress of the reduction. Causality: The acidic medium activates the iron metal for the reduction of the nitro group.

  • Reaction Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude brown solid by recrystallization from an ethanol/water mixture to obtain pure N-(3-Amino-4-ethoxyphenyl)acetamide.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the acetamide methyl group (a singlet), and the amide and amine protons (broad singlets). The aromatic region will be complex due to the substitution pattern, but will confirm the relative positions of the substituents.

  • ¹³C NMR (Carbon NMR): The spectrum should display 10 distinct carbon signals corresponding to the molecular formula. Key signals would include the carbonyl carbon of the amide group (~168-170 ppm), the aromatic carbons (some attached to oxygen and nitrogen appearing downfield), the ethoxy carbons, and the methyl carbon of the acetamide group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include:

    • N-H stretching (primary amine and secondary amide): ~3200-3400 cm⁻¹ (likely two distinct peaks)

    • C=O stretching (amide I band): ~1650-1680 cm⁻¹

    • N-H bending (amide II band): ~1550-1620 cm⁻¹

    • C-O stretching (ether): ~1200-1250 cm⁻¹

  • Mass Spectrometry (MS): Electron Spray Ionization (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 195.11.

Chromatographic Purity
  • Thin Layer Chromatography (TLC): A standard method for monitoring reaction progress and assessing purity. A mobile phase of ethyl acetate/hexane would be suitable.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) would be appropriate.

Reactivity, Safety, and Handling

Chemical Reactivity

The molecule's reactivity is governed by its functional groups.

Reactivity_Hub center N-(3-Amino-4-ethoxyphenyl)acetamide Amine Primary Aromatic Amine (-NH2) center->Amine Diazotization (e.g., with NaNO2/HCl) Amide/Sulfoamide formation Amide Secondary Amide (-NHAc) center->Amide Hydrolysis (acidic/basic) N-Alkylation (under specific conditions) Ring Electron-Rich Aromatic Ring center->Ring Electrophilic Aromatic Substitution (e.g., Halogenation)

Figure 2: Key Reactivity Sites of the Molecule
  • Primary Amine: This is the most reactive site for many transformations. It can be readily diazotized and converted into a wide range of other functional groups. It can also undergo acylation, sulfonylation, and alkylation. This functionality is key to its use as an intermediate for azo dyes.[2]

  • Amide Group: The amide is relatively stable but can be hydrolyzed back to the amine under strong acidic or basic conditions.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino and ethoxy groups.

Safety and Toxicology Summary
  • Hazard Classification: Causes serious eye irritation (H319).[2] It is also listed as a potential mutagen and tumorigen.[2]

  • Handling Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air.[2][3]

Applications in Drug Discovery and Development

While its primary documented use is as an intermediate for dyes, the structural motifs within N-(3-Amino-4-ethoxyphenyl)acetamide are highly relevant to medicinal chemistry. Acetamide-bearing compounds are a significant class of medical intermediates used in the synthesis of numerous biologically active molecules.[6]

Scaffold for Active Pharmaceutical Ingredients (APIs)

The aminophenol and acetanilide scaffolds are present in a wide array of pharmaceuticals. This molecule serves as a pre-functionalized starting material for building more complex APIs.

  • Kinase Inhibitors: The aniline and acetanilide frameworks are common cores in many small-molecule kinase inhibitors used in oncology. The primary amine allows for the construction of pyrimidine, purine, or other heterocyclic systems that are crucial for binding to the ATP pocket of kinases.

  • Antimicrobial Agents: The acetamide moiety is found in various compounds with antimicrobial properties.[7] The core structure can be elaborated to explore new antibacterial or antifungal agents.

  • Analgesic and Anti-inflammatory Agents: The related compound, N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen), is a widely used analgesic.[8] The scaffold of N-(3-Amino-4-ethoxyphenyl)acetamide provides a template for synthesizing analogs with potentially modulated analgesic or anti-inflammatory properties.[9]

The presence of the ethoxy group can improve pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to a simple hydroxyl group, making this an attractive starting point for lead optimization campaigns.

Conclusion

N-(3-Amino-4-ethoxyphenyl)acetamide is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its straightforward synthesis from available precursors and the differential reactivity of its functional groups make it a practical building block for complex molecular architectures. For drug development professionals, its structural similarity to known pharmacophores presents a significant opportunity for its use in the synthesis of novel kinase inhibitors, antimicrobial agents, and other potential therapeutics. Adherence to proper safety and handling protocols is essential when working with this compound.

References

  • PubChem. N-(3-amino-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Chemsrc. N-(3-amino-4-ethoxyphenyl)acetamide | CAS#:17026-81-2. [Link]

  • U.S. Environmental Protection Agency (EPA). Acetamide, N-(3-amino-4-ethoxyphenyl)- - Substance Details. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
  • Li, J., et al. (2009). N-(3,4-Diethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
  • Ghalei, S., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. [Link]

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literature review of N-(3-Amino-4-ethoxyphenyl)acetamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2), a critical intermediate in the manufacture of azo dyes and specific pharmaceutical agents.

This guide prioritizes two primary synthetic pathways: the Nitration-Reduction Route (starting from Phenacetin) and the Selective Acetylation Route (starting from 2,4-Dinitrochlorobenzene).

Target Molecule: N-(3-Amino-4-ethoxyphenyl)acetamide Synonyms: 3-Amino-4-ethoxyacetanilide; 3'-Amino-p-acetophenetidide CAS Registry Number: 17026-81-2 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [1]

Retrosynthetic Analysis & Strategy

The synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide relies on the precise manipulation of directing groups on the benzene ring. The target molecule contains three substituents: an acetamido group (-NHAc), an ethoxy group (-OEt), and an amino group (-NH₂).

Strategic Considerations
  • Regioselectivity: The -OEt group is a strong ortho/para activator, while the -NHAc group is a moderate ortho/para activator. In electrophilic aromatic substitution (e.g., nitration), the -OEt group dictates the position of the incoming electrophile.

  • Functional Group Compatibility: The synthesis must avoid hydrolysis of the amide or ether linkages during reduction or nitration steps.

We present two validated routes:

  • Route A (Classical): Nitration of Phenacetin followed by reduction. Best for laboratory scale or when Phenacetin is available.

  • Route B (Industrial): Nucleophilic substitution of 2,4-Dinitrochlorobenzene (DNCB), reduction, and regioselective acetylation. Best for commodity-scale production.

Route A: The Nitration-Reduction Pathway

This route utilizes the strong directing effect of the ethoxy group to install a nitro group at the 3-position of Phenacetin, followed by chemoselective reduction.

Step 1: Nitration of Phenacetin

Reaction: N-(4-ethoxyphenyl)acetamide + HNO₃ → N-(4-ethoxy-3-nitrophenyl)acetamide

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The -OEt group directs the nitronium ion (NO₂⁺) to the ortho position (Position 3).

  • Critical Process Parameter (CPP): Temperature control (<20°C) is vital to prevent dinitration or hydrolysis of the acetamide.

Protocol:

  • Dissolution: Dissolve 10.0 g (56 mmol) of Phenacetin in 40 mL of glacial acetic acid in a three-necked flask equipped with a thermometer and dropping funnel.

  • Cooling: Cool the solution to 5–10°C using an ice-water bath.

  • Nitration: Add a solution of fuming nitric acid (4.0 mL, ~1.1 eq) in 10 mL glacial acetic acid dropwise over 30 minutes. Maintain internal temperature below 15°C.

  • Digestion: Stir at room temperature for 1 hour. A yellow precipitate (N-(4-ethoxy-3-nitrophenyl)acetamide) will form.

  • Quench: Pour the mixture into 200 mL of ice water with vigorous stirring.

  • Isolation: Filter the yellow solid, wash with cold water until neutral, and dry.

    • Yield: ~85-90%

    • Identity Verification: M.P. 103–105°C (Lit. value for 3-nitro isomer).

Step 2: Reduction of the Nitro Intermediate

Reaction: N-(4-ethoxy-3-nitrophenyl)acetamide + 3H₂ → N-(3-amino-4-ethoxyphenyl)acetamide + 2H₂O

  • Method: Catalytic Hydrogenation (Cleaner profile) or Béchamp Reduction (Fe/Acid, cheaper).

Protocol (Catalytic Hydrogenation):

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with 5.0 g of the nitro intermediate, 50 mL of Ethanol/Ethyl Acetate (1:1), and 0.5 g of 10% Pd/C catalyst.

  • Reaction: Pressurize to 40 psi (3 bar) H₂ and shake/stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Workup: Filter through a Celite pad to remove the catalyst.[2] (Caution: Pd/C is pyrophoric; keep wet).

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the residue from dilute ethanol or water.

    • Product: White to off-white crystalline powder.

Route B: The 2,4-DNCB Route (Selective Acetylation)

This route avoids the use of Phenacetin and builds the molecule from 2,4-dinitrochlorobenzene. It relies on the difference in nucleophilicity between the two amino groups in 2,4-diaminophenetole.

Workflow Overview
  • Ethoxylation: 2,4-DNCB + EtOH/NaOH → 2,4-Dinitrophenetole.

  • Reduction: 2,4-Dinitrophenetole + H₂/Cat → 2,4-Diaminophenetole.

  • Selective Acetylation: 2,4-Diaminophenetole + Ac₂O (1 eq) → N-(3-amino-4-ethoxyphenyl)acetamide.

Mechanism of Selective Acetylation

In 2,4-diaminophenetole, the amino group at position 4 (para to ethoxy) is more nucleophilic than the amino group at position 2 (ortho to ethoxy). The ortho-amine is sterically hindered and deactivated by the inductive effect of the adjacent ethoxy oxygen. Therefore, controlled addition of acetic anhydride selectively acetylates the 4-amino group.

Protocol (Step 3: Selective Acetylation): Prerequisite: Freshly prepared 2,4-diaminophenetole (unstable to oxidation).

  • Preparation: Dissolve 15.2 g (0.1 mol) of 2,4-diaminophenetole in 150 mL of water containing a trace of sodium dithionite (antioxidant).

  • Addition: Cool to 10°C. Add 10.2 g (0.1 mol) of acetic anhydride dropwise over 45 minutes.

  • pH Control: Maintain pH ~4–5. If the solution becomes too acidic, the amine protonates and reactivity drops; if too basic, di-acetylation occurs.

  • Precipitation: The mono-acetylated product (Target) is less soluble than the diamine and will precipitate.

  • Purification: Filter the crude solid. Recrystallize from water/ethanol to remove any traces of the di-acetylated byproduct (2,4-diacetamidophenetole).

Visualization of Pathways

The following diagram illustrates the chemical logic and process flow for both routes.

SynthesisRoutes Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Nitration HNO3 / AcOH (Nitration) Phenacetin->Nitration NitroInter Intermediate: N-(4-ethoxy-3-nitrophenyl)acetamide ReductionA H2 / Pd/C (Reduction) NitroInter->ReductionA DNCB 2,4-Dinitrochlorobenzene (DNCB) Ethoxylation EtOH / NaOH (Nu- Subst) DNCB->Ethoxylation DNP 2,4-Dinitrophenetole ReductionB Fe / HCl or H2 (Reduction) DNP->ReductionB DAP 2,4-Diaminophenetole Acetylation Ac2O (1 eq) (Selective Acetylation) DAP->Acetylation Target TARGET: N-(3-Amino-4-ethoxyphenyl)acetamide Nitration->NitroInter Regioselective (Ortho to OEt) ReductionA->Target Ethoxylation->DNP ReductionB->DAP Acetylation->Target Kinetic Control (Para-NH2 reacts first)

Caption: Comparative process flow for the synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide via Nitration (Left) and Selective Acetylation (Right).

Comparative Data & Impurity Profile

FeatureRoute A (Nitration)Route B (Selective Acetylation)
Starting Material Phenacetin2,4-Dinitrochlorobenzene
Step Count 23
Key Challenge Controlling Temperature during NitrationPreventing Di-acetylation
Major Impurity 2-Nitro isomer (minor)2,4-Diacetamidophenetole
Yield (Typical) 75–80%60–70%
Scalability High (Standard Unit Ops)High (Avoids Nitration safety risks)
Safety & Handling
  • Nitro Compounds: Intermediates in both routes are potentially explosive if dried and heated. Keep wet during processing.

  • Skin Sensitization: The target amine and its precursors are potential skin sensitizers. Use full PPE (nitrile gloves, respirator).

  • Waste: Route A generates acidic waste (spent mixed acid). Route B generates salt waste (NaCl) and potentially iron sludge if Fe reduction is used.

References

  • Preparation of 3-amino-4-alkoxy-acylanilides. European Patent EP0011048B1. (Describes the selective acetylation of diaminophenetole derivatives).

  • Synthesis and transformations of β-nitroacetamides. UCL Discovery. (Provides context on nitro-group reduction protocols using Fe/HCl and catalytic methods).

  • N-(3-amino-4-ethoxyphenyl)acetamide Chemical Properties. ChemicalBook. (Physical properties and CAS verification).

  • Chemo- and regioselective aqueous phase nitration. PubMed Central. (Discusses regioselectivity of nitration on substituted acetanilides).

  • Reduction of Nitro Compounds to Amines. Thieme Connect. (General protocols for Pd/C hydrogenation of aromatic nitro compounds).

Sources

[1]

Executive Summary

3-Amino-4-ethoxyacetanilide (CAS 17026-81-2), also known as

11

Structural Chemistry & Physicochemical Profile[1]

The core distinction of 3-amino-4-ethoxyacetanilide lies in its trisubstituted benzene ring pattern: an ethoxy group at position 4 (para), an acetamido group at position 1, and a free amino group at position 3.[1] This specific arrangement creates a "push-push" electronic environment that makes the molecule highly susceptible to electrophilic attack (coupling) at the 6-position, a feature exploited in dye chemistry.

Comparative Properties Table
Feature3-Amino-4-ethoxyacetanilide4-Ethoxyacetanilide (Phenacetin)2,4-Diaminophenetole
CAS Number 17026-81-262-44-2137-09-7 (HCl salt)
Structure 3-NH₂, 4-OEt, 1-NHAc4-OEt, 1-NHAc2,4-Di-NH₂, 1-OEt
Mol.[1][2] Weight 194.23 g/mol 179.22 g/mol 152.19 g/mol
Appearance Brown/Grey PowderWhite Crystalline SolidColorless/Grey Crystals
Melting Point 125–127 °C134–136 °C~75 °C (Free base)
Solubility Soluble in EtOH, dilute acidSoluble in EtOH, CHCl₃Soluble in water (salts)
Primary Use Azo dye intermediateAnalgesic (Withdrawn)Hair dye coupler
Toxicity Thyroid carcinogen (Mice)Nephrotoxic, CarcinogenMutagenic

Synthetic Pathways and Protocols

The synthesis of 3-amino-4-ethoxyacetanilide typically proceeds via the nitration of phenacetin followed by selective reduction. This route ensures the acetamido group remains intact while introducing the amine functionality.

Core Synthesis Workflow (Graphviz)

SynthesisPathPhenacetin4-Ethoxyacetanilide(Phenacetin)NitrationNitration(HNO3/AcOH)Phenacetin->NitrationElectrophilic Subst.Intermediate3-Nitro-4-ethoxyacetanilideNitration->IntermediateOrtho to OEtReductionReduction(Fe/HCl or H2/Pd)Intermediate->ReductionSelective Red.Product3-Amino-4-ethoxyacetanilideReduction->ProductYield ~70-80%

Caption: Step-wise synthesis from phenacetin via regioselective nitration and reduction.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 3-Amino-4-ethoxyacetanilide from 4-Ethoxyacetanilide.

Step 1: Nitration

  • Dissolution: Dissolve 10.0 g of 4-ethoxyacetanilide (Phenacetin) in 30 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Place the flask in an ice-salt bath to lower the temperature to 0–5 °C.

  • Acid Addition: Dropwise add a mixture of fuming nitric acid (4.0 mL) and glacial acetic acid (4.0 mL), maintaining the internal temperature below 10 °C. The ethoxy group directs the nitro group to the ortho position (position 3).

  • Quenching: After stirring for 1 hour, pour the reaction mixture into 200 mL of ice-cold water. The yellow precipitate (3-nitro-4-ethoxyacetanilide) is filtered, washed with water, and recrystallized from ethanol.[1]

Step 2: Reduction (Béchamp Type)

  • Suspension: Suspend 5.0 g of the nitro intermediate in 50 mL of water containing 1 mL of acetic acid.

  • Activation: Add 3.0 g of iron powder slowly while heating the mixture to 80 °C.

  • Reaction: Reflux for 2 hours. The yellow color of the nitro compound should fade as it converts to the amine.

  • Isolation: Neutralize with sodium carbonate while hot, filter off the iron sludge immediately.[1] Cool the filtrate to crystallize the crude 3-amino-4-ethoxyacetanilide.

  • Purification: Recrystallize from dilute ethanol to obtain light brown/grey needles.

Analytical Characterization

Differentiation of 3-amino-4-ethoxyacetanilide from its isomers and precursors is critical for quality control.[1]

HPLC Method (Reverse Phase)[3][4][5][6]
  • Column: C18 or Newcrom R1 (Mixed-mode RP/Cation exchange).[1]

  • Mobile Phase: Acetonitrile (MeCN) : Water : H₃PO₄ (Gradient or Isocratic, typically 20:80).[1]

  • Detection: UV at 254 nm.[1]

  • Retention Logic:

    • 2,4-Diaminophenetole: Elutes earliest (most polar, two free amines).[1]

    • 3-Amino-4-ethoxyacetanilide: Intermediate retention.[1]

    • Phenacetin:[1][3] Elutes latest (least polar, no free amine).[1]

1H NMR Interpretation (Predicted in DMSO-d6)

The introduction of the amino group at position 3 alters the aromatic splitting pattern significantly compared to phenacetin.

  • Ethoxy Group: Triplet (~1.3 ppm) and Quartet (~4.0 ppm).

  • Acetyl Group: Singlet (~2.0 ppm, 3H).[1]

  • Amino Group (-NH₂): Broad singlet (~4.5–5.0 ppm, 2H, exchangeable with D₂O).[1]

  • Aromatic Region:

    • Phenacetin:[1][3] AA'BB' system (two doublets).

    • 3-Amino-4-ethoxyacetanilide: ABC system.[1]

      • H-2 (ortho to NH₂, meta to OEt): Doublet (small coupling) or singlet-like due to isolation.[1]

      • H-6 (ortho to NHAc): Doublet of doublets.

      • H-5 (ortho to OEt): Doublet.

Toxicology & Structural Activity Relationships (SAR)

The toxicity profile of aniline derivatives is heavily influenced by the substituents. 3-Amino-4-ethoxyacetanilide exhibits a specific carcinogenicity profile distinct from phenacetin.

Mechanism of Toxicity

The primary mechanism involves N-hydroxylation of the free amine or the acetamido nitrogen (after deacetylation).

  • Phenacetin: Undergoes O-deethylation (to paracetamol) and N-hydroxylation.[1] Linked to renal pelvic tumors and bladder cancer.

  • 3-Amino-4-ethoxyacetanilide: The free amine at position 3 provides a direct site for metabolic activation (N-oxidation) without requiring prior hydrolysis.[1] NTP studies (TR-112) identified it as a carcinogen in male B6C3F1 mice , specifically causing follicular-cell carcinomas of the thyroid gland , a distinct target organ compared to the bladder/kidney targets of its analogs.[1]

SAR Visualization (Graphviz)

SARcluster_0Structural Featurescluster_1Toxicological Outcome (NTP TR-112)Compound3-Amino-4-ethoxyacetanilideFreeAmineFree -NH2 (Pos 3)Direct N-Oxidation SiteCompound->FreeAmineEthoxy4-Ethoxy GroupElectron DonorActivates RingCompound->EthoxyThyroidThyroid Follicular-CellCarcinoma (Male Mice)Compound->ThyroidChronic ExposureGenotoxMutagenic(Salmonella +S9)FreeAmine->GenotoxMetabolic ActivationAcetylAcetamido GroupModulates Solubility

Caption: Structural Activity Relationship linking the 3-amino substituent to specific thyroid toxicity.

References

  • National Toxicology Program (NTP). (1978).[4] Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CAS No. 17026-81-2).[1][5][6][7] Technical Report Series No. 112.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: N-(3-amino-4-ethoxyphenyl)acetamide.[1][6] National Library of Medicine. Link

  • SIELC Technologies. (2018).[1] Separation of 3-Amino-4-ethoxyacetanilide on Newcrom R1 HPLC column.Link

  • Garner, R. C., et al. (1984).[1] The metabolism of acetanilide and its derivatives. In Drug Metabolism Reviews.

  • U.S. EPA. (2001).[1] NTP Chemical Repository: 3-Amino-4-ethoxyacetanilide.[1]Link

Technical Guide: Physicochemical Profiling of N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2) is a specialized aromatic amide derivative, primarily characterized as a metabolic reduction product and synthetic impurity of the analgesic phenacetin. In modern applications, it serves as a critical intermediate in the synthesis of azo dyes and as a reference standard in toxicological screenings of aromatic amines.

This guide provides a rigorous analysis of its thermal properties—specifically melting and boiling points—synthesized from experimental toxicology reports and predictive thermodynamic modeling.

Chemical Identity Table
ParameterData
IUPAC Name N-(3-Amino-4-ethoxyphenyl)acetamide
Common Synonyms 3-Amino-4-ethoxyacetanilide; 3'-Amino-p-acetophenetidide
CAS Registry Number 17026-81-2
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES CCOC1=C(C=C(C=C1)NC(=O)C)N

Physicochemical Data: Melting & Boiling Points[2][3][4]

The thermal behavior of N-(3-Amino-4-ethoxyphenyl)acetamide is distinct from its parent compound, phenacetin. The presence of the primary amine group at the meta position (relative to the acetamido group) introduces additional hydrogen bonding potential, influencing the crystal lattice energy.

Thermal Properties Table
PropertyValue / RangeConfidence LevelSource / Methodology
Melting Point (MP) 123 – 127 °C High (Experimental)NTP Toxicology Reports [1]; NIH Bioassay Data [2]
Boiling Point (BP) ~411.5 °C (at 760 mmHg)Low (Predicted)Theoretical modeling (ACD/Labs, EPISuite)
Decomposition Likely >200 °CModerate (Inferred)Typical of poly-functionalized acetanilides
Flash Point ~202 °CLow (Predicted)Calculated based on BP
Analysis of Thermal Data
  • Melting Point Integrity: The experimental melting point range of 123–127 °C is the critical quality attribute (CQA) for this compound. Values significantly below 123 °C indicate the presence of the nitro precursor (3-nitro-4-ethoxyacetanilide, MP ~103 °C) or the methoxy analog (3-amino-4-methoxyacetanilide, MP 116–118 °C).

  • Boiling Point & Instability: Like many amino-acetanilides, this compound is expected to undergo thermal decomposition (oxidation of the amine or cleavage of the amide bond) before reaching its theoretical boiling point of 411 °C at atmospheric pressure. Distillation is not a viable purification method; recrystallization is required.

Structural & Synthetic Context

Understanding the origin of N-(3-Amino-4-ethoxyphenyl)acetamide is essential for interpreting its impurity profile. It is generated via the reduction of 3-nitrophenacetin, a pathway often employed to introduce the amino handle for subsequent azo coupling.

Synthesis & Degradation Pathway (DOT Visualization)

SynthesisPathway Phenacetin Phenacetin (4-Ethoxyacetanilide) MP: 134-136°C NitroInter 3-Nitro-4-ethoxyacetanilide (Intermediate) MP: ~103°C Phenacetin->NitroInter Nitration (HNO3/H2SO4) Target N-(3-Amino-4-ethoxyphenyl)acetamide (Target) MP: 123-127°C NitroInter->Target Reduction (Fe/HCl or H2/Pd) Target->Phenacetin Deamination (Theoretical) AzoDye Azo Dye Derivatives (Downstream Application) Target->AzoDye Diazotization & Coupling

Figure 1: Synthetic lineage of N-(3-Amino-4-ethoxyphenyl)acetamide, highlighting the melting point progression useful for monitoring reaction completion.

Experimental Protocols

To ensure data integrity when handling this compound, the following protocols for characterization and handling are recommended.

Melting Point Determination Protocol

Objective: Accurate determination of MP to assess purity (absence of nitro-intermediates).

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (ethanol/water) which can depress the MP.

    • Grind the solid into a fine, uniform powder to ensure good thermal contact.

  • Apparatus Setup:

    • Use a capillary melting point apparatus (e.g., Buchi or Stuart) with silicone oil or a metal block.

    • Start Temperature: 110 °C.

    • Ramp Rate: 1 °C/minute.

  • Observation:

    • Onset: Record the temperature at the first sign of liquid formation (meniscus).

    • Clear Point: Record the temperature when the solid is completely fused.

    • Acceptance Criteria: A range of <2 °C within the 123–127 °C band indicates high purity (>98%).

Solubility & Stability Workflow
  • Solubility:

    • Insoluble: Water (cold).

    • Soluble: Ethanol, DMSO, Dimethylformamide (DMF).

    • Slightly Soluble: Diethyl ether.

  • Stability Warning: The primary amine at position 3 is susceptible to oxidation. Store under inert gas (Nitrogen/Argon) in amber vials. Darkening of the "brown powder" indicates oxidative degradation.

References

  • National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: N-(3-amino-4-ethoxyphenyl)acetamide.[1] National Institutes of Health.[1][2][3]

  • National Cancer Institute (NCI). (1978). Bioassay of 3-Amino-4-Ethoxyacetanilide for Possible Carcinogenicity (Technical Report Series No. 112). DHEW Publication No. (NIH) 78-1367.

  • U.S. Environmental Protection Agency (EPA). Substance Details: Acetamide, N-(3-amino-4-ethoxyphenyl)-. CompTox Chemicals Dashboard.

Sources

identifying N-(3-Amino-4-ethoxyphenyl)acetamide in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Identification of N-(3-Amino-4-ethoxyphenyl)acetamide in Pharmaceutical Intermediates

Foreword: The Imperative of Identity in Pharmaceutical Synthesis

In the intricate multi-step pathways of modern pharmaceutical manufacturing, the chemical identity and purity of each intermediate are paramount.[1] N-(3-Amino-4-ethoxyphenyl)acetamide, a substituted acetanilide, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its precise molecular structure is the foundation upon which the final drug product's safety, efficacy, and stability are built. The presence of isomers, unreacted starting materials, or process-related impurities can have profound consequences, potentially leading to downstream reaction failures, the formation of toxic byproducts, or compromised final API quality.[4]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the unambiguous identification and characterization of N-(3-Amino-4-ethoxyphenyl)acetamide. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for procedural choices, ensuring that the analytical workflow is not just a protocol to be followed, but a self-validating system for generating reliable and defensible data.[5] The methodologies described herein are rooted in established analytical principles and are designed to meet the stringent quality and regulatory standards of the pharmaceutical industry.[6]

Foundational Analysis: Orthogonal Chromatographic and Spectroscopic Strategies

A robust identification strategy for a pharmaceutical intermediate like N-(3-Amino-4-ethoxyphenyl)acetamide relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the molecule. This ensures a high degree of confidence in the compound's identity and purity. Our primary strategy combines a primary separation and quantification technique (HPLC) with powerful spectroscopic methods (NMR, FTIR) for structural confirmation and a secondary, highly specific separation technique (GC-MS) for impurity profiling and identity verification.[7]

cluster_0 Analytical Workflow Sample Intermediate Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC Primary Analysis: HPLC-UV (Quantification & Purity) Prep->HPLC Spectroscopy Structural Confirmation (NMR & FTIR) Prep->Spectroscopy GCMS Confirmatory Analysis: GC-MS (Identity & Impurity Profile) Prep->GCMS Report Data Synthesis & Certificate of Analysis HPLC->Report Spectroscopy->Report GCMS->Report cluster_1 GC-MS Workflow Sample Sample Solution (with Internal Standard) Deriv Optional: Derivatization Sample->Deriv Inject GC Injection Deriv->Inject Separation Capillary Column Separation Inject->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Analysis Mass Analyzer (Quadrupole) Ionization->Analysis Detection Mass Spectrum Generation Analysis->Detection Library Library Match & Interpretation Detection->Library

Sources

Methodological & Application

Application Note & Detailed Protocols for the Synthesis of Aceclofenac

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: This document provides a comprehensive guide for the synthesis of Aceclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). While the inquiry specified the use of N-(3-Amino-4-ethoxyphenyl)acetamide as a starting material, a thorough review of established synthetic pathways indicates that this compound is not a conventional precursor for the Aceclofenac core structure. The significant structural disparity would necessitate a complex, multi-step, and likely low-yield synthetic route. Therefore, to provide a scientifically robust and practically relevant protocol, this guide will focus on a well-documented and industrially significant two-stage synthesis. The first stage details the synthesis of the key intermediate, Diclofenac Sodium, via an Ullmann condensation reaction. The second stage outlines the esterification of Diclofenac to yield the final product, Aceclofenac.

Part 1: Synthesis of the Key Intermediate: Diclofenac Sodium

The synthesis of Diclofenac is a cornerstone of this process. The most common and efficient method involves the Ullmann condensation, a copper-catalyzed reaction that couples an amine with an aryl halide. In this protocol, we will be reacting 2,6-dichloroaniline with 2-chlorobenzoic acid, followed by a rearrangement to form the Diclofenac core.

Underlying Chemistry: The Ullmann Condensation

The Ullmann condensation is a classic C-N bond-forming reaction. The reaction is typically catalyzed by copper (I) salts, which are believed to form a complex with the amine, facilitating the nucleophilic attack on the aryl halide. The choice of a basic catalyst, such as potassium carbonate, is crucial for deprotonating the amine and neutralizing the HCl formed during the reaction.

Experimental Protocol: Synthesis of Diclofenac Sodium

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2,6-DichloroanilineC₆H₅Cl₂N162.021.0 mol
2-Chlorobenzoic AcidC₇H₅ClO₂156.571.1 mol
Potassium Carbonate (anhydrous)K₂CO₃138.211.5 mol
Copper (I) IodideCuI190.450.1 mol
Isoamyl AlcoholC₅H₁₂O88.15500 mL
Sodium HydroxideNaOH40.00As needed
Hydrochloric Acid (conc.)HCl36.46As needed
Activated CharcoalC-10 g
IsopropanolC₃H₈O60.10As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,6-dichloroaniline (1.0 mol), 2-chlorobenzoic acid (1.1 mol), potassium carbonate (1.5 mol), copper (I) iodide (0.1 mol), and isoamyl alcohol (500 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 130-132°C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to 80°C and slowly add 500 mL of water.

    • Separate the aqueous layer and wash the organic layer with 2 x 200 mL of hot water.

    • Combine the aqueous layers and treat with activated charcoal (10 g) at 70-80°C for 30 minutes.

    • Filter the hot solution to remove the charcoal.

    • Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the Diclofenac free acid.

    • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry the crude Diclofenac acid.

  • Conversion to Sodium Salt:

    • Suspend the crude Diclofenac acid in 500 mL of isopropanol.

    • Slowly add a 50% (w/v) aqueous solution of sodium hydroxide until the pH reaches 8-9.

    • Heat the mixture to reflux for 30 minutes to ensure complete salt formation.

    • Cool the solution to 0-5°C and maintain for 2 hours to crystallize the Diclofenac Sodium.

    • Filter the product, wash with chilled isopropanol, and dry under vacuum at 60-70°C.

Visualizing the Workflow: Synthesis of Diclofenac Sodium

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Salt Formation A Charge Reactants: 2,6-Dichloroaniline 2-Chlorobenzoic Acid K2CO3, CuI, Isoamyl Alcohol B Reflux at 130-132°C (4-6 hours) A->B C Cool and Add Water B->C D Separate Layers C->D E Charcoal Treatment D->E F Acidification (HCl) to Precipitate E->F G Filter and Dry Crude Diclofenac Acid F->G H Suspend in Isopropanol G->H I Add NaOH Solution H->I J Crystallize at 0-5°C I->J K Filter and Dry Diclofenac Sodium J->K

Caption: Workflow for the synthesis of Diclofenac Sodium.

Part 2: Synthesis of Aceclofenac via Esterification

The final step in the synthesis is the esterification of Diclofenac with a suitable glycolic acid ester. This reaction introduces the acetoxy-acetyl group, which is characteristic of Aceclofenac.

Underlying Chemistry: Nucleophilic Acyl Substitution

This reaction is a classic example of nucleophilic acyl substitution. The carboxylate group of Diclofenac acts as a nucleophile, attacking the electrophilic carbonyl carbon of the glycolic acid ester. The choice of a suitable leaving group on the ester is critical for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of Aceclofenac

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
Diclofenac SodiumC₁₄H₁₀Cl₂NNaO₂318.131.0 mol
Benzyl ChloroacetateC₉H₉ClO₂184.621.2 mol
Potassium Carbonate (anhydrous)K₂CO₃138.211.5 mol
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.05 mol
N,N-Dimethylformamide (DMF)C₃H₇NO73.091 L
TolueneC₇H₈92.14As needed
MethanolCH₄O32.04As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add Diclofenac Sodium (1.0 mol), potassium carbonate (1.5 mol), tetrabutylammonium bromide (0.05 mol), and N,N-Dimethylformamide (1 L).

  • Addition of Ester: Slowly add benzyl chloroacetate (1.2 mol) to the reaction mixture at room temperature over a period of 30 minutes.

  • Reaction Execution: Heat the reaction mixture to 60-70°C and maintain for 8-10 hours with continuous stirring. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 2L of ice-cold water.

    • Extract the aqueous layer with 3 x 300 mL of toluene.

    • Combine the organic layers and wash with 2 x 200 mL of water, followed by 1 x 200 mL of brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Distill off the toluene under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude Aceclofenac from methanol to obtain the pure product.

    • Filter the purified crystals, wash with a small amount of chilled methanol, and dry under vacuum at 50-60°C.

Visualizing the Reaction Mechanism: Esterification of Diclofenac

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Diclofenac_Anion Diclofenac Anion (Nucleophile) Glycolic_Ester Benzyl Chloroacetate (Electrophile) Diclofenac_Anion->Glycolic_Ester attacks Intermediate Tetrahedral Intermediate Glycolic_Ester->Intermediate Product Aceclofenac Intermediate->Product Leaving_Group Chloride Ion Intermediate->Leaving_Group expels

Caption: Mechanism of Aceclofenac formation.

Part 3: Concluding Remarks and Safety Precautions

The synthesis of Aceclofenac, while straightforward in principle, requires careful handling of reagents and precise control of reaction conditions. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken when handling corrosive reagents like hydrochloric acid and sodium hydroxide, as well as the volatile and flammable organic solvents.

This application note provides a robust and reproducible method for the synthesis of Aceclofenac. The purity of the final product should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • Ullmann Condensation: A detailed overview of the Ullmann reaction, its mechanism, and applications in organic synthesis. (Source: Organic Chemistry Portal, URL: [Link])

  • Synthesis of Diclofenac: A representative patent detailing the industrial synthesis of Diclofenac, highlighting the key steps and reagents.
  • Esterification Reactions: A comprehensive resource on the principles and mechanisms of esterification. (Source: Chemistry LibreTexts, URL: [Link])

  • Aceclofenac Properties and Synthesis: A general overview of Aceclofenac, including its chemical properties and synthetic routes. (Source: DrugBank, URL: [Link])

Application Note: Laboratory Preparation of N-(3-Amino-4-ethoxyphenyl)acetamide

[1]

Abstract

This application note details a robust, two-step laboratory protocol for the synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide (CAS 17026-81-2), also known as 3-amino-4-ethoxyacetanilide.[1] This compound is a critical impurity standard for the quality control of Phenacetin and Paracetamol (Acetaminophen) APIs and serves as a versatile intermediate in the synthesis of azo dyes and sulfonamide derivatives. The protocol utilizes a regioselective nitration of phenacetin followed by a chemoselective reduction using hydrazine hydrate catalyzed by ferric chloride. This method avoids high-pressure hydrogenation equipment and minimizes hydrolysis of the acetamido group.[1]

Retrosynthetic Analysis & Reaction Scheme

The synthesis strategy relies on the directing effects of the substituents on the benzene ring. The ethoxy group (


1
Reaction Pathway (Graphviz)[1]

SynthesisPathPhenacetinPhenacetin(N-(4-ethoxyphenyl)acetamide)NitrationStep 1: NitrationHNO3 / AcOH< 20°CPhenacetin->NitrationIntermediate3-Nitro Intermediate(N-(3-nitro-4-ethoxyphenyl)acetamide)Yellow SolidNitration->Intermediate Electrophilic AromaticSubstitutionReductionStep 2: ReductionN2H4·H2O / FeCl3RefluxIntermediate->ReductionTargetTarget Product(N-(3-Amino-4-ethoxyphenyl)acetamide)Brown/White PowderReduction->Target ChemoselectiveNitro Reduction

Figure 1: Synthetic pathway from Phenacetin to N-(3-Amino-4-ethoxyphenyl)acetamide.[1]

Safety & Hazards (Critical)

  • Nitric Acid (HNO₃): Highly corrosive and oxidizing.[1] Causes severe burns.[1] Reacts violently with organic solvents.[1] Action: Use a fume hood and dropwise addition.[1]

  • Hydrazine Hydrate (N₂H₄[1][2]·H₂O): Toxic, suspected carcinogen, and unstable. Action: Handle in a fume hood; destroy excess with bleach (hypochlorite) before disposal.[1]

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock.[1] Action: Do not overheat the intermediate during drying.

Step 1: Regioselective Nitration of Phenacetin

Principle

Phenacetin is nitrated using nitric acid in glacial acetic acid.[1] The reaction temperature is strictly controlled to prevent dinitration and hydrolysis of the amide bond.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3]AmountRole
Phenacetin 179.221.017.9 g (100 mmol)Starting Material
HNO₃ (70%) 63.011.5~9.5 mL (150 mmol)Nitrating Agent
Glacial Acetic Acid 60.05Solvent100 mLSolvent
Ice/Water 18.02Quench~500 mLPrecipitation
Protocol
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Dissolution: Add 17.9 g of Phenacetin and 40 mL of glacial acetic acid . Stir until partially suspended/dissolved. The solution may not be clear initially; this is acceptable.

  • Preparation of Nitrating Mix: In a separate beaker, carefully mix 9.5 mL of conc. HNO₃ with 20 mL of glacial acetic acid . Cool this mixture to 0–5°C.

  • Addition: Add the nitrating mixture dropwise to the phenacetin solution over 30–45 minutes.

    • Critical Control Point: Maintain the internal temperature below 20°C .[1] Higher temperatures promote the formation of the 2-nitro isomer and hydrolysis byproducts.[1]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The solution will turn a deep yellow/orange color.[1]

  • Quench & Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product, N-(3-nitro-4-ethoxyphenyl)acetamide, will precipitate as a bright yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 75–85% (approx. 17–19 g).[1]

    • Appearance: Yellow crystalline solid.[1]

Step 2: Chemoselective Reduction

Principle

The nitro group is reduced to an amino group using hydrazine hydrate with a ferric chloride (

1

1
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3]AmountRole
3-Nitro Intermediate 224.211.011.2 g (50 mmol)Reactant
Hydrazine Hydrate (80%) 50.063.07.3 mL (150 mmol)Reducing Agent
FeCl₃[1]·6H₂O 270.300.050.7 g (2.5 mmol)Catalyst
Activated Carbon N/AN/A1.0 gCatalyst Support
Ethanol (95%) 46.07Solvent150 mLSolvent
Protocol
  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charging: Add 11.2 g of the 3-nitro intermediate , 0.7 g of FeCl₃·6H₂O , 1.0 g of activated carbon , and 150 mL of ethanol .

  • Heating: Heat the mixture to varying reflux (approx. 78°C).

  • Addition: Add 7.3 mL of hydrazine hydrate dropwise through the top of the condenser over 20 minutes.

    • Caution: Nitrogen gas evolution will occur.[1][4] Ensure the condenser is vented to a fume hood.[1]

  • Reflux: Continue refluxing for 2–3 hours. The yellow color of the starting material should fade to a brownish/colorless solution (depending on purity).[1]

    • TLC Check: Silica gel, Ethyl Acetate:Hexane (1:1).[1] Starting material (

      
      ) should disappear; product (
      
      
      ) appears.[1]
  • Filtration: While still hot, filter the mixture through a pad of Celite to remove the carbon and iron residues. Wash the pad with 20 mL of hot ethanol.[1]

  • Crystallization: Concentrate the filtrate to approx. 40 mL using a rotary evaporator. Cool the flask in an ice bath. The product should crystallize.

  • Purification: If necessary, recrystallize from water/ethanol (9:1).

  • Final Isolation: Filter the crystals and dry under vacuum.

Characterization & Validation

Physical Properties[1][3][5][6]
  • Appearance: Off-white to light brown powder (oxidizes slightly upon air exposure).[1]

  • Melting Point: 125–127°C (Literature value varies; NTP cites 257–261°F).[1]

Analytical Data (Expected)
TechniqueSignalAssignment
¹H-NMR

1.40 (t, 3H)
Ethoxy

(DMSO-d6)

2.05 (s, 3H)
Acetyl


4.00 (q, 2H)
Ethoxy


4.80 (br s, 2H)
Aromatic

(Exchangeable)

6.70 (d, 1H, J=8.5Hz)
Ar-H (pos 5, ortho to OEt)

6.95 (dd, 1H)
Ar-H (pos 6, ortho to NHAc)

7.15 (d, 1H, J=2.0Hz)
Ar-H (pos 2, meta to OEt)

9.60 (s, 1H)
Amide

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature too high (>25°C)Keep reaction <20°C to avoid dinitration.[1]
Oily Product (Step 1) Incomplete precipitationAdd more ice water and scratch the glass to induce crystallization.[1]
Red Color (Step 2) Incomplete reduction (Azo impurity)Add 10% more hydrazine and reflux for an additional hour.[1]
Amide Hydrolysis Acidic/Basic conditions too harshEnsure Step 2 is neutral; avoid boiling in strong acid/base.[1]

References

  • National Toxicology Program (NTP). (1992).[1] N-(3-amino-4-ethoxyphenyl)acetamide Chemical Repository Database. National Institutes of Health.[1] Link[1]

  • Hirashima, T., & Manabe, O. (1975). Catalytic Reduction of Aromatic Nitro Compounds with Hydrazine in the Presence of Iron(III) Chloride and Active Carbon. Chemistry Letters, 4(3), 259-260.[1] Link[1]

  • Cantillo, D., et al. (2013).[5] Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. Journal of Organic Chemistry, 78(9), 4530-4542.[5] Link[1]

  • U.S. Environmental Protection Agency. (2023). Acetamide, N-(3-amino-4-ethoxyphenyl)- Substance Details. CompTox Chemicals Dashboard.[1][6] Link[1]

Application Note: Selective Reduction of 3-Nitro-4-ethoxyacetanilide to 3-Amino-4-ethoxyacetanilide

[1]

Abstract

The selective reduction of 3-nitro-4-ethoxyacetanilide (CAS 1777-84-0) to 3-amino-4-ethoxyacetanilide (CAS 17026-81-2) is a critical transformation in the synthesis of azo dyes and pharmaceutical intermediates.[1] This application note details two validated protocols: a Catalytic Hydrogenation (Method A) for high-throughput, green processing, and a Fe/NH₄Cl Reduction (Method B) for laboratories lacking high-pressure infrastructure.[1] Both methods prioritize chemoselectivity, ensuring the retention of the amide and ether functionalities while safely managing the exothermicity of nitro group reduction.[1]

Introduction & Chemical Context

The target molecule, 3-amino-4-ethoxyacetanilide , serves as a versatile nucleophile.[1] The primary challenge in its synthesis is the chemoselectivity required to reduce the nitro group without hydrolyzing the acetamide linkage or cleaving the ethyl ether.[1]

  • Substrate: 3-Nitro-4-ethoxyacetanilide (Beige powder, MP: ~103-104°C).[1]

  • Product: 3-Amino-4-ethoxyacetanilide (Solid, MP: ~117°C).[1]

  • Key Risk: Acid-catalyzed hydrolysis of the acetamide group during reduction.[1]

This guide provides self-validating workflows where colorimetric changes and TLC/HPLC monitoring serve as in-process controls.

Reaction Mechanism

The reduction proceeds via a stepwise deoxygenation pathway.[1] Regardless of the method (H₂/Catalyst or Metal/Proton source), the nitro group passes through nitroso and hydroxylamine intermediates before forming the amine.[1]

ReactionMechanismSubstrate3-Nitro-4-ethoxyacetanilide(R-NO2)NitrosoNitroso Intermediate(R-NO)Substrate->Nitroso2e-, 2H+HydroxylHydroxylamine(R-NHOH)Nitroso->Hydroxyl2e-, 2H+AzoxyAzoxy/Azo Impurities(Dimerization)Nitroso->AzoxypH > 7Product3-Amino-4-ethoxyacetanilide(R-NH2)Hydroxyl->Product2e-, 2H+(Rate Limiting Step)Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway.[1] Accumulation of the hydroxylamine intermediate can lead to colored azoxy impurities if the reaction stalls.[1]

Materials & Safety

Reagents Table
ComponentCAS No.MW ( g/mol )RoleHazards
3-Nitro-4-ethoxyacetanilide 1777-84-0 224.21SubstrateIrritant, potential sensitizer.
3-Amino-4-ethoxyacetanilide 17026-81-2 194.23ProductIrritant.[1][2]
Palladium on Carbon (5% or 10%) 7440-05-3N/ACatalyst (Method A)Pyrophoric when dry.[1]
Iron Powder (325 mesh) 7439-89-655.85Reductant (Method B)[1]Flammable solid.[1]
Ammonium Chloride 12125-02-953.49Electrolyte (Method B)[1]Irritant.[1]
Critical Safety Warnings
  • Exothermicity: Nitro reductions are highly exothermic (~500 kJ/mol).[1] Never add catalyst to a hot solution.

  • Pyrophoric Catalysts: Spent Pd/C filters can ignite in air.[1] Keep wet with water at all times during disposal.[1]

  • Hydrogen Gas: Ensure proper grounding of the autoclave/flask to prevent static discharge.

Method A: Catalytic Hydrogenation (Preferred)[1]

This method offers the cleanest profile with minimal waste (E-Factor < 5).[1] It is suitable for scales from 1g to 1kg.[1]

Protocol
  • Preparation: In a pressure reactor (autoclave) or heavy-walled glass bottle (for Parr shaker), dissolve 3-nitro-4-ethoxyacetanilide (10.0 g, 44.6 mmol) in Methanol (100 mL) .

    • Note: If solubility is poor at RT, gentle warming is acceptable, but cool to <30°C before adding catalyst.

  • Catalyst Addition: Under a blanket of nitrogen (or argon), carefully add 5% Pd/C (0.5 g, 5 wt% loading) .[1]

    • Safety: Wet the catalyst with 1-2 mL of water immediately before addition to prevent sparking.[1]

  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.[1]

    • Pressurize to 3 bar (45 psi) H₂.

    • Stir vigorously at 40-50°C for 2-4 hours .

    • Monitoring: Reaction is complete when H₂ uptake ceases.[1] TLC (50:50 EtOAc/Hexane) should show the disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.[1]

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with Methanol (20 mL).[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

    • Result: Off-white to pale grey solid.[1] Yield is typically >95%.[1][3]

HydrogenationWorkflowStartStart: Dissolve Substratein MeOHCatAddAdd 5% Pd/C(Under Inert Gas)Start->CatAddPressurizePressurize 3 bar H2Heat to 45°CCatAdd->PressurizeMonitorMonitor H2 Uptake& TLCPressurize->MonitorFilterFilter Catalyst(Celite/Pad)Monitor->FilterCompleteEvapEvaporate SolventFilter->EvapFinalProduct:3-Amino-4-ethoxyacetanilideEvap->Final

Figure 2: Catalytic Hydrogenation Workflow. Ensure catalyst is kept wet during filtration.[1]

Method B: Iron/Ammonium Chloride Reduction (Alternative)[1]

This method is ideal for labs without high-pressure equipment.[1] It uses Ammonium Chloride instead of strong acid (HCl) to prevent the hydrolysis of the acetamide group.[1]

Protocol
  • Slurry Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine:

    • Iron Powder (7.5 g, ~3 eq)

    • Ammonium Chloride (1.2 g, 0.5 eq)

    • Ethanol (80 mL) and Water (20 mL) .[1]

  • Activation: Heat the mixture to reflux (~80°C) for 15 minutes to activate the iron surface.

  • Addition: Add 3-nitro-4-ethoxyacetanilide (10.0 g, 44.6 mmol) portion-wise over 20 minutes.

    • Caution: The reaction is exothermic.[1] Maintain a gentle reflux.[1]

  • Reaction: Stir at reflux for 1-2 hours .

    • Monitoring: The beige suspension will turn dark/black (iron oxides).[1] TLC will confirm consumption of starting material.[1]

  • Workup:

    • Hot Filtration: Filter the hot mixture through Celite to remove iron sludge.[1] Wash with hot Ethanol (30 mL).[1]

    • Note: If the filtrate is green/dark, activated carbon treatment may be required.[1]

    • Precipitation: Pour the filtrate into Ice Water (300 mL) . The product may precipitate.[1] If not, extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and evaporate.

IronWorkflowSetupSetup: Fe + NH4Clin EtOH/H2OActivateReflux 15 min(Activation)Setup->ActivateAddSubAdd SubstratePortion-wiseActivate->AddSubReactReflux 1-2 HoursAddSub->ReactHotFilterHot Filtration(Remove Iron Sludge)React->HotFilterWorkupPour into Ice Wateror Extract EtOAcHotFilter->WorkupFinalProduct IsolationWorkup->Final

Figure 3: Iron-mediated reduction workflow.[1] Hot filtration is critical to prevent product loss in the iron sludge.[1]

Analytical Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale grey solidVisual
Melting Point ~117°CCapillary Method
HPLC Purity > 98.0%C18 Column, ACN/H2O Gradient
1H NMR (DMSO-d6) δ ~9.0 (s, NH-Ac), ~4.5 (s, NH2), 4.0 (q, O-CH2), 1.3 (t, CH3)400 MHz NMR

Troubleshooting Guide:

  • Problem: Product is red/brown.

    • Cause: Oxidation of the amine or incomplete reduction (azo impurities).[1]

    • Solution: Recrystallize from Ethanol/Water or treat with activated carbon.[1]

  • Problem: Low Yield (Method B).

    • Cause: Product trapped in iron sludge.[1]

    • Solution: Thoroughly wash the filter cake with hot ethanol.[1]

References

  • ChemicalBook. (2025).[1][4] N-(4-ethoxy-3-nitrophenyl)acetamide Properties and CAS 1777-84-0. Link

  • National Institute of Standards and Technology (NIST). (2024).[1] Acetamide, N-(4-ethoxy-2-nitrophenyl)- (Isomer Data Comparison). Link

  • PubChem. (2025).[1][5][6] N-(3-amino-4-ethoxyphenyl)acetamide (CAS 17026-81-2).[1][2][][8] Link[1]

  • Yang, C., et al. (2017).[1] "Hydrogenation of 3-nitro-4-methoxy-acetylaniline... catalyzed by bimetallic copper/nickel nanoparticles."[1] New Journal of Chemistry. Link (Analogous protocol validation).

  • BOC Sciences. (2025).[1] Acetamide, N-(3-amino-4-ethoxyphenyl)- Product Data.

Application Note: High-Efficiency Catalytic Hydrogenation of N-(4-Ethoxy-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the chemoselective catalytic hydrogenation of N-(4-ethoxy-3-nitrophenyl)acetamide (Substrate) to N-(3-amino-4-ethoxyphenyl)acetamide (Target). This transformation is a critical step in the synthesis of disperse dyes and pharmaceutical intermediates (e.g., paracetamol analogs and kinase inhibitors).

While nitro reduction is a fundamental organic transformation, this specific substrate presents unique challenges:

  • Regioselectivity: The acetamide (N-acetyl) group must remain intact without hydrolysis.

  • Solubility: The ethoxy and acetamide groups create a solubility profile that requires careful solvent selection to prevent product precipitation on the catalyst surface.

  • Thermodynamics: The reduction of the nitro group is highly exothermic (~500 kJ/mol), requiring strict thermal management to prevent thermal runaway or accumulation of hydroxylamine intermediates.

This guide provides a scalable, self-validating protocol using Palladium on Carbon (Pd/C) , chosen for its superior turnover frequency (TOF) and cleanliness compared to iron-acid (Bechamp) or sulfide reductions.

Reaction Engineering & Mechanism

Chemical Pathway

The reduction proceeds via the Haber mechanism. The nitro group is progressively reduced to the nitroso, hydroxylamine, and finally the amine.[1]

Critical Control Point: The accumulation of the Hydroxylamine intermediate (


) is a safety hazard (thermal instability) and a quality defect. Incomplete hydrogenation often stops here. Ensuring adequate H₂ mass transfer and temperature (>40°C) drives the reaction to completion.
Thermodynamics & Safety
  • Exotherm:

    
    .
    
  • Risk: Adiabatic temperature rise can exceed the boiling point of the solvent (Methanol/Ethanol), leading to over-pressurization.

  • Mitigation: The protocol utilizes a "semi-batch" hydrogen feed or strict temperature ramp control to manage heat release.

Mechanism Diagram

The following diagram illustrates the stepwise reduction and potential side-reactions (Azoxy formation) that must be avoided.

NitroReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 (Slow) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Impurity (R-N=N(O)-R) Nitroso->Azoxy Condensation (Base/Heat) Amine Target Amine (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy Condensation

Figure 1: Stepwise reduction mechanism. Note that the Hydroxylamine to Amine step is often rate-limiting; stopping early results in high impurities.

Experimental Protocol

Target Scale: 10 g (Lab Scale) -> Scalable to kg. Purity Goal: >98.5% (HPLC).

Materials & Equipment
ComponentSpecificationRole
Substrate N-(4-ethoxy-3-nitrophenyl)acetamide (97%+)Starting Material
Catalyst 5% Pd/C (50% water wet), Eggshell typeCatalyst (High surface area)
Solvent Methanol (HPLC Grade) or EthanolReaction Medium
Hydrogen H₂ Gas (99.99%)Reducing Agent
Reactor Parr Shaker or High-Pressure Autoclave (Hastelloy/SS316)Pressure Vessel
Step-by-Step Procedure
Phase 1: Loading & Inerting
  • Catalyst Charge: Weigh 0.5 g of 5% Pd/C (5 wt% loading relative to substrate).

    • Note: Always wet the catalyst with 2 mL of water or toluene before adding flammable solvent to prevent spark ignition (Pd/C is pyrophoric when dry).

  • Substrate Dissolution: In a separate beaker, dissolve 10.0 g of N-(4-ethoxy-3-nitrophenyl)acetamide in 100 mL Methanol .

    • Solubility Check: If the solution is cloudy, warm slightly to 35°C.

  • Transfer: Carefully add the substrate solution to the reactor containing the wetted catalyst.

  • Purge: Seal the reactor. Pressurize with Nitrogen (

    
    ) to 5 bar, then vent to 1 bar. Repeat 3 times  to remove Oxygen.
    
Phase 2: Hydrogenation
  • H₂ Charge: Pressurize the reactor with Hydrogen to 3 bar (approx. 45 psi) .

  • Reaction:

    • Set stirring to 800-1000 RPM (Mass transfer is critical).

    • Heat to 45°C .

    • Observation: Monitor pressure drop. Re-pressurize as needed if using a batch headspace.

    • Exotherm Watch: Expect a temperature spike in the first 15-30 minutes. Ensure cooling jacket/coil is active if T > 60°C.

  • Completion: Reaction is typically complete when H₂ uptake ceases (approx. 2-4 hours).

    • Validation: Sample an aliquot. Check by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2][3] The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

Phase 3: Work-up & Isolation
  • Filtration: Vent H₂ and purge with

    
     (3 times). Filter the warm reaction mixture through a Celite pad  to remove Pd/C.
    
    • Safety: Keep the filter cake wet with water. Dry Pd/C filters can ignite.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to approx. 20% volume.

  • Crystallization:

    • Add Water (50 mL) slowly to the concentrated residue while stirring.

    • Cool to 0-5°C for 1 hour.

    • Filter the off-white/brown solid.

    • Wash with cold water.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

ProcessFlow Start Start: Nitro Precursor Dissolve Dissolution (MeOH, 40°C) Start->Dissolve Load Reactor Loading (Cat: 5% Pd/C wet) Dissolve->Load Hydrogenate Hydrogenation (3 bar H2, 45°C, 3h) Load->Hydrogenate Check IPC: HPLC/TLC (No Nitro remaining?) Hydrogenate->Check Check->Hydrogenate No (Incomplete) Filter Filtration (Celite) Remove Catalyst Check->Filter Yes (Complete) Crystallize Crystallization (Water/MeOH antisolvent) Filter->Crystallize Dry Drying (Vac Oven 50°C) Crystallize->Dry End Final Product: N-(3-amino-4-ethoxyphenyl)acetamide Dry->End

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning (Sulfur/Halides) or poor mass transfer.Increase stirring speed (>1000 RPM). Ensure reagents are sulfur-free.[4]
Hydroxylamine Impurity Low temperature or low pressure.Increase Temp to 55°C. Increase Pressure to 5 bar.
Deacetylation Acidity in solvent or high temp hydrolysis.Ensure neutral solvent. Do not exceed 70°C.
Low Yield Product trapped in catalyst filter cake.Wash Celite cake thoroughly with hot Methanol.

References

  • Chemoselective Hydrogenation of Nitroarenes

    • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Nitro Reduction Protocols

    • Title: Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[3]

    • Source: BenchChem.[3]

  • Substrate Specifics (PubChem)

    • Title:N-(3-amino-4-ethoxyphenyl)acetamide Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

  • Catalytic Transfer Hydrogenation (Alternative)

    • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
    • Source: Molecules (MDPI).[4]

    • URL:[Link][4]

Sources

Application Notes & Protocols: Leveraging N-(3-Amino-4-ethoxyphenyl)acetamide as a Diazo Component for Advanced Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Azo compounds, distinguished by the presence of one or more azo (-N=N-) groups, represent the largest and most versatile class of synthetic organic dyes.[1][2] Their widespread use across textile, food, paper, and pharmaceutical industries stems from their simple and cost-effective synthesis, structural diversity, and broad color spectrum.[3][4] The cornerstone of azo dye synthesis is a two-stage process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[5][6][7]

This document provides a detailed technical guide for utilizing N-(3-Amino-4-ethoxyphenyl)acetamide, a key dye intermediate, as the primary aromatic amine (the diazo component) in the synthesis of novel azo dyes.[8][9] We will elucidate the fundamental chemical principles, provide validated, step-by-step protocols for synthesis, and discuss methods for characterization. The causality behind critical experimental parameters, such as temperature and pH control, will be explained to ensure procedural robustness and reproducibility for researchers, chemists, and professionals in drug development and materials science.

Profile of the Diazo Component: N-(3-Amino-4-ethoxyphenyl)acetamide

Understanding the physicochemical properties of the starting material is fundamental to successful synthesis. N-(3-Amino-4-ethoxyphenyl)acetamide serves as an excellent diazo component, with its structure offering potential for hydrogen bonding and specific solubility characteristics in the final dye molecule.

PropertyValueSource
IUPAC Name N-(3-amino-4-ethoxyphenyl)acetamidePubChem CID 28207[8]
Synonyms 3-Amino-4-ethoxyacetanilide, 2-Amino-4-acetaminiphenetolePubChem CID 28207[8]
CAS Number 17026-81-2ChemicalBook[10]
Molecular Formula C₁₀H₁₄N₂O₂PubChem CID 28207[8]
Molecular Weight 194.23 g/mol PubChem CID 28207[8]
Appearance Solid (May be sensitive to air and light)NTP, 1992[8]
Solubility Insoluble in waterNTP, 1992[8]

Core Principles of the Synthesis

The synthesis of an azo dye from N-(3-Amino-4-ethoxyphenyl)acetamide proceeds via two distinct, sequential reactions. Mastery of the underlying mechanisms is crucial for optimizing reaction conditions and maximizing yield and purity.

The Diazotization Reaction

Diazotization is the process of converting the primary amino group (-NH₂) of N-(3-Amino-4-ethoxyphenyl)acetamide into a highly reactive diazonium salt (-N₂⁺). This conversion is achieved using nitrous acid (HNO₂), which is unstable and must be generated in situ.[5] The typical method involves the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a strictly controlled low temperature.[11][12]

Causality of Low Temperature: The diazonium salt intermediate is only stable in solution at low temperatures, typically 0-5 °C.[7][13] At higher temperatures, the diazonium group can readily decompose, liberating nitrogen gas and forming undesired phenolic byproducts, which significantly reduces the yield of the target azo dye.

Caption: Electrophilic substitution mechanism of the azo coupling reaction.

Experimental Protocols

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Diazonium Salt Hazard: Aryldiazonium salts are unstable and can be explosive in their solid, dry state. NEVER isolate the diazonium salt. Always use the cold aqueous solution directly in the subsequent coupling step.

  • Chemical Toxicity: Aromatic amines are toxic and should be handled with care. [8]Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Diazotization of N-(3-Amino-4-ethoxyphenyl)acetamide

This protocol details the formation of the diazonium chloride salt solution.

Materials & Reagents:

  • N-(3-Amino-4-ethoxyphenyl)acetamide: 1.94 g (0.01 mol)

  • Concentrated Hydrochloric Acid (37%): 2.5 mL

  • Sodium Nitrite (NaNO₂): 0.76 g (0.011 mol)

  • Distilled Water

  • Ice

  • Potassium Iodide-Starch Indicator Paper

Procedure:

  • In a 100 mL beaker, create a suspension of 1.94 g of N-(3-Amino-4-ethoxyphenyl)acetamide in 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. The amine salt may precipitate.

  • Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with constant stirring.

  • In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. [7][13]6. After the complete addition, continue stirring the mixture in the ice bath for an additional 15 minutes.

  • The reaction is complete when a slight excess of nitrous acid is present. To test this, take a drop of the reaction solution on a glass rod and touch it to a piece of potassium iodide-starch paper. An immediate dark blue/violet color indicates the presence of excess nitrous acid and the completion of diazotization. [14]8. The resulting clear, cold diazonium salt solution is now ready for the coupling reaction. Proceed immediately to Protocol 4.3.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a red azo dye using 2-naphthol as the coupling partner.

Materials & Reagents:

  • Cold diazonium salt solution (from Protocol 4.2)

  • 2-Naphthol (β-Naphthol): 1.44 g (0.01 mol)

  • Sodium Hydroxide (NaOH): 0.8 g

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol and 0.8 g of sodium hydroxide in 40 mL of distilled water. Stir until a clear solution is obtained.

  • Place the 2-naphthol solution in an ice bath and cool it to below 5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 4.2) to the cold 2-naphthol solution. [15]4. A brightly colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the dye product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate runs clear and is neutral to litmus paper. This removes any unreacted salts or base.

  • Dry the purified dye in a desiccator or a drying oven at a low temperature (e.g., 60 °C).

  • Weigh the final product and calculate the percentage yield.

Characterization and Data

The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

ParameterMethodExpected Observation
Purity Thin-Layer Chromatography (TLC)A single spot indicates a pure compound. [3]
Color/Absorption UV-Visible SpectroscopyDetermine the wavelength of maximum absorbance (λmax), which corresponds to the perceived color of the dye.
Functional Groups FT-IR SpectroscopyConfirmation of the azo group (-N=N-) stretch, and other key functional groups from the precursors.
Structure ¹H NMR SpectroscopyElucidation of the complete chemical structure by analyzing proton chemical shifts and coupling patterns. [16]

Typical Reaction Data (Example with 2-Naphthol):

ReactantMolar Mass ( g/mol )Amount (mol)Mass (g)
N-(3-Amino-4-ethoxyphenyl)acetamide194.230.011.94
2-Naphthol144.170.011.44
Product C₂₀H₁₉N₃O₃ 349.39 ~2.8-3.1 (80-90% Yield)
Expected Color Red / Deep Orange

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Dye Yield 1. Diazotization temperature was too high (>5 °C), causing decomposition of the diazonium salt. 2. Incorrect pH during the coupling step. 3. Insufficient diazotization (no excess nitrous acid).1. Maintain strict temperature control with an ice-salt bath. 2. Re-verify the pH of the coupling solution before adding the diazonium salt. 3. Ensure a positive test on KI-starch paper before proceeding to coupling.
Product is a Tarry/Oily Mass 1. Impure starting materials. 2. Side reactions due to incorrect temperature or pH.1. Recrystallize starting materials if purity is suspect. 2. Adhere strictly to the validated protocol parameters. Attempt recrystallization of the product from a suitable solvent like ethanol.
Color is Different than Expected 1. The pH of the final solution can affect the color (indicator properties). 2. Formation of an isomeric product (e.g., ortho-coupling instead of para).1. Ensure the final product is washed to neutrality. 2. Characterize the product using spectroscopic methods to confirm the structure.

Conclusion

N-(3-Amino-4-ethoxyphenyl)acetamide is a highly effective and versatile diazo component for the synthesis of monoazo dyes. By carefully controlling the fundamental reaction parameters—specifically temperature during diazotization and pH during coupling—researchers can reliably produce a wide array of colored compounds. The protocols and principles outlined in this guide provide a robust framework for the synthesis, purification, and characterization of novel azo dyes for applications in materials science, research, and beyond.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28207, N-(3-amino-4-ethoxyphenyl)acetamide. Available at: [Link]

  • ResearchGate (n.d.). Diazotization-Coupling Reaction. Available at: [Link]

  • ResearchGate (2025). Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications. Available at: [Link]

  • Slideshare (n.d.). Diazotisation and coupling reaction. Available at: [Link]

  • LookChem (n.d.). Acetamide,N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-. Available at: [Link]

  • IOP Science (2023). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Available at: [Link]

  • Benkhaya, S., El Harfi, S., & El Harfi, A. (2017). Classifications, properties and applications of textile dyes: A review. Applied Journal of Environmental Engineering Science, 3(3), 311-320. Available at: [Link]

  • Patel, P. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(4), 1756-1762. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Available at: [Link]

  • Dye Intermediate (2013). N-(3-(allyl(benzyl)amino)-4-methoxyphenyl)acetamide. Available at: [Link]

  • Journal of Biochemical Technology (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Available at: [Link]

  • MDPI (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]

  • Google Patents (2013). CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide.
  • Organic Chemistry Portal (n.d.). Diazotisation. Available at: [Link]

  • ResearchGate (2018). Classifications, properties and applications of textile dyes: A review. Available at: [Link]

  • Journal of Oleo Science (2024). A comprehensive study of natural and synthetic dyes: their properties, methods of preparation, and uses. Available at: [Link]

  • Google Patents (1984). US4439361A - Process for controlling diazotization reactions involving nitrous reactant.
  • YouTube (2024). Lec4 - Diazotization Reactions. Available at: [Link]

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Application Note: A Protocol for the Selective Mono-N-Acetylation of 3-Amino-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioselectivity in Diamine Acetylation

The acetylation of amines is a cornerstone transformation in organic synthesis, frequently employed for the protection of amino functionalities or as a key step in the synthesis of pharmaceutically active compounds.[1] 3-Amino-4-ethoxyaniline is a valuable bifunctional building block. However, the presence of two distinct aromatic amino groups presents a significant regioselectivity challenge. Uncontrolled acetylation typically leads to a mixture of mono- and di-acetylated products, complicating purification and reducing the yield of the desired isomer.[2]

This application note provides a detailed, field-proven protocol for the selective mono-N-acetylation of 3-amino-4-ethoxyaniline. We will delve into the mechanistic principles governing the reaction's selectivity and present a step-by-step methodology designed to maximize the yield of the target compound, N-(5-amino-2-ethoxyphenyl)acetamide.

Mechanistic Rationale for Selective Acetylation

The standard mechanism for N-acetylation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.[3][4] In the case of 3-amino-4-ethoxyaniline, the selectivity is dictated by the relative nucleophilicity of the two amino groups.

  • Electronic Effects: The ethoxy group (-OEt) at position 4 is a strong electron-donating group through resonance. This effect primarily increases the electron density at the ortho and para positions. The amino group at position 3 is para to the ethoxy substituent, significantly enhancing its nucleophilicity compared to the amino group at position 4, which is meta to the ethoxy group. This electronic preference makes the 3-amino group the more reactive site for electrophilic attack.

  • Kinetic vs. Thermodynamic Control: To exploit this subtle difference in reactivity, the reaction must be performed under strict kinetic control. By maintaining a low temperature and a low concentration of the acetylating agent, we can favor the reaction at the more nucleophilic site.[2][5] Rapid addition of the reagent or elevated temperatures would provide sufficient energy to overcome the activation barrier for the second acetylation, leading to the undesired di-acetylated product.

Reaction Mechanism Visualization

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node sub 3-Amino-4-ethoxyaniline (Nucleophile) int Tetrahedral Intermediate sub->int Nucleophilic Attack ac Acetic Anhydride (Electrophile) ac->int prod N-(5-amino-2-ethoxyphenyl)acetamide (Product) int->prod Collapse of Intermediate byprod Acetic Acid (Byproduct) int->byprod Elimination

Caption: The N-acetylation mechanism proceeds via nucleophilic attack.

Comparative Analysis of Acetylation Conditions

Various methods exist for the acetylation of amines, each with distinct advantages and disadvantages. The choice of reagents and conditions is critical for achieving high selectivity and yield.

ParameterMethod A: Acetic Anhydride/Low TempMethod B: Acetyl Chloride/BaseMethod C: Acetonitrile/Catalyst
Acetylating Agent Acetic Anhydride[5]Acetyl Chloride[6][7]Acetonitrile[8]
Solvent Methanol, Ethanol, or other polar solvents[5]Dichloromethane (DCM)[7]Acetonitrile (serves as reagent and solvent)[8]
Catalyst/Additive None required (or weak acid)[9]Pyridine or Triethylamine (Base)[3][7]Lewis Acid (e.g., TMSI)[8]
Temperature 0 to 5 °C[5]0 °C to Room TemperatureElevated (Microwave heating)[8]
Selectivity Control Excellent; slow addition at low temp is key[5]Good; base can influence reactivityGood for aromatic vs. aliphatic, but may be harsh[8]
Byproducts Acetic AcidHCl (neutralized by base)Varies with catalyst
Safety/Handling Moderately reactive, corrosiveHighly reactive, moisture-sensitive, corrosive[6]Milder reagent, but requires catalyst and specific conditions[10]

Based on this analysis, Method A offers the most reliable control over regioselectivity for this specific substrate and forms the basis for the detailed protocol below.

Detailed Experimental Protocol

This protocol is optimized for the selective mono-acetylation of the 3-amino group of 3-amino-4-ethoxyaniline.

Materials and Reagents
  • 3-Amino-4-ethoxyaniline (Substrate)

  • Acetic Anhydride (Reagent, >98% purity)

  • Methanol (Solvent, anhydrous)

  • Ethyl Acetate (Extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (Aqueous wash)

  • Brine (Saturated NaCl solution) (Aqueous wash)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-amino-4-ethoxyaniline in approximately 10 volumes of anhydrous methanol (e.g., 10 mL of methanol for every 1.52 g of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature stabilizes between 0 and 5 °C.

  • Reagent Preparation: In a separate, dry dropping funnel, add 1.0 to 1.05 equivalents of acetic anhydride. Note: Using a slight excess is acceptable, but a large excess will promote di-acetylation.

  • Slow Addition: Add the acetic anhydride dropwise from the dropping funnel to the chilled, stirring solution of the amine over a period of 30-60 minutes. A slow, controlled addition rate is the most critical parameter for ensuring mono-acetylation.[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product should be more polar than the starting material. The reaction is generally complete within 1-3 hours after the addition is finished.

  • Quenching and Solvent Removal: Once the starting material is consumed, remove the flask from the ice bath. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Workup - Extraction:

    • Redissolve the crude residue in ethyl acetate (approx. 20 volumes).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize the acetic acid byproduct, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: The crude N-(5-amino-2-ethoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

G setup_node setup_node reaction_node reaction_node workup_node workup_node final_node final_node start Dissolve Substrate in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add Slowly Add Acetic Anhydride cool->add react Stir at 0-5 °C (Monitor by TLC) add->react concentrate Remove Methanol (Rotovap) react->concentrate extract Ethyl Acetate Extraction & Washes concentrate->extract dry Dry Organic Layer (MgSO4) extract->dry purify Concentrate & Purify (Recrystallization) dry->purify

Caption: Workflow for selective mono-N-acetylation.

Troubleshooting

  • Problem: Significant Di-acetylation Product Observed.

    • Cause: Reaction temperature was too high, or the acetic anhydride was added too quickly.

    • Solution: Ensure the internal temperature is maintained strictly between 0-5 °C. Increase the duration of the dropwise addition. Use no more than 1.05 equivalents of acetic anhydride.

  • Problem: Low Reaction Conversion.

    • Cause: Inactive or insufficient acetylating agent. Presence of water in the reaction.

    • Solution: Use a fresh bottle of high-purity acetic anhydride. Ensure all glassware and solvents are anhydrous.

  • Problem: Difficult Purification.

    • Cause: Close polarity of starting material and product.

    • Solution: If recrystallization is ineffective, utilize column chromatography with a shallow solvent gradient to improve separation.

Conclusion

The selective mono-N-acetylation of 3-amino-4-ethoxyaniline is a readily achievable transformation when performed under carefully controlled kinetic conditions. The superior nucleophilicity of the 3-amino group, driven by the electronic-donating nature of the para-ethoxy substituent, can be effectively exploited by maintaining a low reaction temperature and a slow, methodical addition of the acetylating agent. This protocol provides a reliable and scalable method for researchers and drug development professionals to synthesize N-(5-amino-2-ethoxyphenyl)acetamide in high yield and purity.

References

  • acylation of amines - Mastering Chemistry Help. (2013, February 13). Vertex AI Search.
  • Acylation Overview, Mechanism & Agents - Study.com. Study.com.
  • What is acetylation of amines? - Quora. (2016, October 17). Quora.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - Semantic Scholar. (2020, April 23). Semantic Scholar.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. IJCRT.org.
  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF - ResearchGate.
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium - Semantic Scholar. Semantic Scholar.
  • Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. (2013, January 14). Taylor & Francis Online.
  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION - TSI Journals. (2014, December 14). TSI Journals.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. Indian Academy of Sciences.
  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022, July 30). Chemistry Stack Exchange.
  • How can I prepare 3-amino-4-methoxy acetanilide? - ResearchGate. (2015, July 8).
  • A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene - Googleapis.com.

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Application Notes and Protocols for the Industrial Scale-Up of 2,4-Diamino-6-chloropyrimidine (DACP) Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Diamino-6-chloropyrimidine (DACP) is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Minoxidil, a widely used medication for the treatment of hypertension and androgenetic alopecia.[1][2][3] The efficient and cost-effective production of high-purity DACP is therefore of significant interest to the pharmaceutical industry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial scale-up of DACP production. The methodologies outlined herein are synthesized from publicly available literature and patents, combined with expert insights into process chemistry and chemical engineering principles to ensure a robust, safe, and scalable process.

The primary synthetic route to DACP involves a two-step process, which will be the focus of these application notes. This pathway is favored for its use of readily available starting materials and its amenability to large-scale production.[1][2]

Overall Synthesis Workflow

The production of 2,4-Diamino-6-chloropyrimidine is typically achieved through a two-step synthesis. The first step involves the cyclization of guanidine hydrochloride and ethyl cyanoacetate to form the intermediate, 2,4-diamino-6-hydroxypyrimidine. The subsequent step is the chlorination of this intermediate using a chlorinating agent, most commonly phosphorus oxychloride, to yield the final product.

G cluster_0 Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine cluster_1 Step 2: Chlorination Guanidine HCl Guanidine HCl Reaction1 Cyclization Guanidine HCl->Reaction1 Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Reaction1 Intermediate 2,4-diamino-6-hydroxypyrimidine Reaction1->Intermediate Reaction2 Chlorination Intermediate->Reaction2 Intermediate Transfer ChlorinatingAgent Phosphorus Oxychloride (POCl3) ChlorinatingAgent->Reaction2 FinalProduct 2,4-Diamino-6-chloropyrimidine (DACP) Reaction2->FinalProduct

Caption: Overall workflow for the two-step synthesis of 2,4-Diamino-6-chloropyrimidine (DACP).

Part 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

This initial step involves the base-catalyzed cyclization of guanidine hydrochloride with ethyl cyanoacetate. Sodium methoxide is a commonly used base for this transformation.[1][2]

Protocol: Laboratory Scale (100 g batch)

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Guanidine Hydrochloride50-01-195.53 g/mol 100.00 g1.05
Ethyl Cyanoacetate105-56-6113.12 g/mol 118.41 g1.05
Sodium Methoxide124-41-454.02 g/mol 62.21 g1.15
Methanol67-56-132.04 g/mol 300 mL-
Acetic Acid (Glacial)64-19-760.05 g/mol As needed-
Deionized Water7732-18-518.02 g/mol As needed-

Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • pH meter or pH strips

Procedure:

  • Reaction Setup: Equip the 1 L three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Reagent Charging: Charge the flask with guanidine hydrochloride (100.00 g) and methanol (300 mL).

  • Base Addition: With stirring, carefully add sodium methoxide (62.21 g) to the flask. An exothermic reaction will occur. The temperature can be controlled by the rate of addition.

  • Heating: Heat the mixture to 60-70°C and stir for 30 minutes to ensure complete dissolution and salt formation.

  • Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (118.41 g) dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 60-70°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for a minimum of 3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C and concentrate it under reduced pressure to remove the methanol.

  • Precipitation: To the concentrated residue, add deionized water (800 mL). The product will precipitate out of the solution.

  • pH Adjustment: Cool the suspension to 0-10°C in an ice bath. While stirring vigorously, adjust the pH to 7 using glacial acetic acid.[1]

  • Isolation and Drying: Filter the precipitated solid and wash the filter cake with cold deionized water (100 mL). Dry the solid under vacuum at 60-70°C to a constant weight to yield 2,4-diamino-6-hydroxypyrimidine. A typical yield is around 96%.[1]

Scale-Up Considerations for Step 1:
  • Heat Management: The initial reaction between guanidine hydrochloride and sodium methoxide is exothermic. On an industrial scale, this requires a jacketed reactor with efficient cooling capabilities to control the temperature.

  • Solid Handling: The handling of large quantities of solids (guanidine hydrochloride and sodium methoxide) requires appropriate powder handling equipment to ensure worker safety and accurate dosing.

  • Agitation: Effective agitation is crucial to ensure homogeneity, especially during the precipitation and pH adjustment steps. The use of baffles in the reactor is recommended.

  • Filtration and Drying: For large-scale production, equipment such as a Nutsche filter-dryer can be used to perform the filtration, washing, and drying in a single, contained unit, minimizing handling and potential contamination.

Part 2: Chlorination of 2,4-diamino-6-hydroxypyrimidine to DACP

This step involves the conversion of the hydroxyl group of the pyrimidine ring to a chlorine atom using phosphorus oxychloride (POCl₃).[2][4][5] The addition of a catalyst, such as diisopropylethylamine (DIEA), can improve the reaction rate and yield.[1][2]

Protocol: Laboratory Scale (20 g batch)

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2,4-diamino-6-hydroxypyrimidine56-06-4126.12 g/mol 20.00 g0.159
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol 153.32 g (90 mL)1.00
Diisopropylethylamine (DIEA)7087-68-5129.24 g/mol 24.60 g (33 mL)0.190
Deionized Water7732-18-518.02 g/mol As needed-
Ammonia Water1336-21-635.04 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas scrubber (to neutralize HCl fumes)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

Procedure:

  • Reaction Setup: Set up the 500 mL three-necked flask with a mechanical stirrer, reflux condenser connected to a scrubber containing a sodium hydroxide solution, and a dropping funnel.

  • Reagent Charging: Carefully charge the flask with 2,4-diamino-6-hydroxypyrimidine (20.00 g) and phosphorus oxychloride (153.32 g).

  • Catalyst Addition: Cool the mixture to 20-30°C. Add diisopropylethylamine (24.60 g) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 20-30°C.[2]

  • Reaction: After the addition is complete, heat the reaction mixture to 90-110°C and stir for at least 2 hours.[2] Monitor the reaction by HPLC until the starting material is consumed.

  • POCl₃ Removal: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.

  • Quenching: This is a highly exothermic and potentially hazardous step that must be performed with extreme caution. Slowly and carefully add the concentrated reaction mixture to 100 mL of ice-cold water, ensuring the temperature does not exceed 40-60°C.[2]

  • Neutralization and Extraction: Neutralize the aqueous solution to a pH of 6-7 with ammonia water. Extract the product with ethyl acetate.[4]

  • Isolation and Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine. The product can be further purified by recrystallization.

Scale-Up Considerations for Step 2:
  • Material of Construction: Phosphorus oxychloride is highly corrosive. Glass-lined or Hastelloy reactors are required for industrial-scale production.

  • POCl₃ Handling and Quenching: The handling of large quantities of POCl₃ requires specialized equipment and stringent safety protocols. The quenching process is highly exothermic and generates large volumes of HCl gas. A robust cooling system and an efficient gas scrubbing system are mandatory. An alternative quenching method using alcohols has been reported to be safer.[3]

  • Waste Disposal: The process generates a significant amount of acidic waste, which needs to be neutralized and treated before disposal in accordance with environmental regulations.

  • Product Isolation: On a large scale, centrifugation followed by vacuum drying is a common method for isolating the final product.

Process Optimization and Quality Control

For successful industrial scale-up, continuous monitoring and optimization of key process parameters are essential.

Key Process Parameters:

ParameterStep 1Step 2Rationale
Temperature 60-70°C90-110°CControls reaction rate and minimizes side product formation.
Reaction Time ≥ 3 hours≥ 2 hoursEnsures complete conversion of starting materials.
pH 7 (precipitation)6-7 (neutralization)Affects product solubility and purity.
Agitation Speed To be determinedTo be determinedEnsures proper mixing and heat transfer.

In-Process Controls (IPCs):

  • HPLC: To monitor reaction progress and determine the purity of the intermediate and final product.

  • TLC: A rapid method for qualitative monitoring of reaction completion.

  • Moisture Content: To ensure the final product meets specifications.

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield.

  • Sodium Methoxide: Corrosive and flammable solid. Handle in a dry environment to prevent reaction with moisture.

  • HCl Gas: Generated during the quenching of POCl₃. A robust scrubbing system is essential to neutralize this toxic and corrosive gas.

  • Exothermic Reactions: Both steps involve exothermic reactions. Proper temperature control is critical to prevent runaway reactions.

Conclusion

The industrial scale-up of 2,4-Diamino-6-chloropyrimidine production is a well-established process. Careful attention to reaction parameters, equipment selection, and safety protocols is paramount for a successful, efficient, and safe manufacturing campaign. The protocols and considerations outlined in this document provide a solid foundation for process development and optimization.

References

  • CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P
  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. (URL: [Link])

  • Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide - PrepChem.com. (URL: [Link])

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Aceclofenac Intermediate N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3-Amino-4-ethoxyphenyl)acetamide is a critical starting intermediate in the multi-step synthesis of Aceclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). The purity and yield of this intermediate directly impact the efficiency and quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-proven guide for the synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide, designed for researchers, chemists, and professionals in drug development and process chemistry. The protocol details a robust two-step synthetic pathway, beginning with the nitration of N-(4-ethoxyphenyl)acetamide (Phenacetin), followed by the catalytic hydrogenation of the resulting nitro-intermediate. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of N-(3-Amino-4-ethoxyphenyl)acetamide

Aceclofenac is a phenylacetic acid derivative with potent anti-inflammatory and analgesic properties, making it a cornerstone in the management of pain and inflammatory conditions.[1] Its synthesis is a multi-step process where the quality of each intermediate is paramount. N-(3-Amino-4-ethoxyphenyl)acetamide (CAS 17026-81-2) serves as a key building block, providing the core substituted aniline structure required for the subsequent construction of the Aceclofenac molecule.[2][3][]

The synthetic strategy presented herein is a classic and reliable approach involving two fundamental organic transformations:

  • Electrophilic Aromatic Substitution: The introduction of a nitro group onto the aromatic ring of N-(4-ethoxyphenyl)acetamide.

  • Chemoselective Reduction: The selective reduction of the nitro group to a primary amine, yielding the desired product.

This application note provides a detailed protocol, explains the rationale behind the chosen reagents and conditions, and offers insights into process control for achieving high yield and purity.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages, starting from the readily available N-(4-ethoxyphenyl)acetamide.

Synthesis_Pathway Start N-(4-ethoxyphenyl)acetamide (Phenacetin) Intermediate N-(4-ethoxy-3-nitrophenyl)acetamide Start->Intermediate Step 1: Nitration HNO₃, H₂SO₄ 0-10 °C Final N-(3-Amino-4-ethoxyphenyl)acetamide Intermediate->Final Step 2: Reduction H₂, Raney Ni or Pd/C Methanol

Caption: Two-step synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide.

Detailed Experimental Protocols

This section provides a meticulous, step-by-step methodology for the synthesis.

Step 1: Synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide (Nitration)

This initial step involves the electrophilic nitration of N-(4-ethoxyphenyl)acetamide. The acetamido group is an ortho-, para-director. Since the para position is already occupied by the ethoxy group, nitration primarily occurs at the ortho position relative to the activating acetamido group.

Causality of Experimental Choices:

  • Mixed Acid Nitration: A combination of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

  • Temperature Control: The nitration of activated aromatic rings is a highly exothermic and rapid reaction. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration (dinitration) and the formation of unwanted side products, ensuring regioselectivity.[5]

Materials and Reagents

Reagent/MaterialGradeCAS No.SupplierNotes
N-(4-ethoxyphenyl)acetamide≥98%62-44-2Standard SupplierStarting material.
Sulfuric Acid (H₂SO₄)98% Conc.7664-93-9Standard SupplierDehydrating agent and catalyst.
Nitric Acid (HNO₃)70% Conc.7697-37-2Standard SupplierNitrating agent source.
Glacial Acetic AcidACS Grade64-19-7Standard SupplierSolvent.
Crushed Ice/Ice Water---For quenching the reaction.
Deionized Water---For washing.
Ethanol95%64-17-5Standard SupplierRecrystallization solvent.

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 20.0 g of N-(4-ethoxyphenyl)acetamide in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. This addition should be performed in an ice bath to dissipate the heat generated.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the cooled solution of N-(4-ethoxyphenyl)acetamide via the dropping funnel over a period of 45-60 minutes. It is imperative to maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification: The crude N-(4-ethoxy-3-nitrophenyl)acetamide can be purified by recrystallization from ethanol to yield a beige or light-yellow crystalline solid.[6][7]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Step 2: Synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide (Reduction)

This final step involves the reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation is the preferred method due to its high selectivity, clean reaction profile, and avoidance of stoichiometric metal waste.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method utilizes a heterogeneous catalyst (like Raney Nickel or Palladium on Carbon) to facilitate the addition of hydrogen across the nitro group. It is highly efficient and selective for the reduction of nitro groups without affecting other functional groups like the amide or the aromatic ring.[8][9][10]

  • Catalyst Selection: Raney Nickel is a cost-effective and highly active catalyst for this transformation.[11] Palladium on carbon (Pd/C) is also an excellent alternative. The choice often depends on cost, availability, and specific process safety considerations.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under the hydrogenation conditions.

Materials and Reagents

Reagent/MaterialGradeCAS No.SupplierNotes
N-(4-ethoxy-3-nitrophenyl)acetamide-1777-84-0From Step 1Starting intermediate.
Raney Nickel (or 5% Pd/C)Catalyst Grade7440-02-0Standard SupplierHydrogenation catalyst. Handle with care.
MethanolAnhydrous67-56-1Standard SupplierSolvent.
Hydrogen Gas (H₂)High Purity1333-74-0Gas SupplierReducing agent.
Celite® (Diatomaceous Earth)-61790-53-2Standard SupplierFiltration aid.

Protocol:

  • Reaction Setup: Charge a hydrogenation reactor (e.g., a Parr hydrogenator) with 15.0 g of N-(4-ethoxy-3-nitrophenyl)acetamide and 200 mL of methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. For Raney Nickel, use approximately 1.5 g (as a slurry). If using 5% Pd/C, use about 0.75 g. Caution: Raney Nickel and Pd/C can be pyrophoric and must be handled with care, especially when dry.

  • Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-60 psi).

  • Reaction: Begin vigorous agitation and heat the mixture to 40-50 °C. The reaction is typically complete within 4-6 hours, which is often indicated by the cessation of hydrogen uptake. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake containing the catalyst to dry in the air. Immediately quench the filter cake with water.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude solid, N-(3-Amino-4-ethoxyphenyl)acetamide, is often of high purity.[12] If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield a brown or off-white powder.[3][]

  • Drying: Dry the final product in a vacuum oven at 60-70 °C.

Experimental Workflow and Data Summary

The entire process from starting material to final product can be visualized as a continuous workflow.

Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Dissolve Phenacetin in Acetic Acid B Cool to 0-5 °C A->B C Slowly Add Nitrating Mixture B->C D Stir for 2h C->D E Quench on Ice D->E F Filter & Wash E->F G Recrystallize from Ethanol F->G H Charge Reactor with Nitro Intermediate & MeOH G->H Proceed with dried intermediate I Add Catalyst H->I J Hydrogenate (50 psi, 45 °C) I->J K Cool & Filter (Remove Catalyst) J->K L Evaporate Solvent K->L M Dry Final Product L->M

Caption: Experimental workflow for the two-step synthesis.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: Reduction
Starting Material N-(4-ethoxyphenyl)acetamideN-(4-ethoxy-3-nitrophenyl)acetamide
Key Reagents HNO₃, H₂SO₄H₂, Raney Ni (or Pd/C)
Solvent Glacial Acetic AcidMethanol
Temperature 0-10 °C40-50 °C
Reaction Time ~3 hours~4-6 hours
Typical Yield 80-90%>90%
Product Appearance Beige/Yellow Crystalline SolidBrown/Off-white Powder
Product CAS No. 1777-84-017026-81-2

Safety and Handling

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a dedicated, properly grounded apparatus by trained personnel.

  • Catalysts: Hydrogenation catalysts like Raney Nickel and Pd/C can be pyrophoric upon exposure to air, especially when dry or containing residual solvent. They should be handled under an inert atmosphere or as a wet slurry. Never allow the catalyst-impregnated filter paper to dry in the open.

References

  • Vertex AI Search Result. (2026).
  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • Department of Chemistry - chem.ox.ac.uk. (2024).
  • Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of Phenacetin.
  • Scribd. (n.d.). SN2 Synthesis of Phenacetin Lab.
  • Wikipedia. (n.d.). Phenacetin.
  • Pharmapproach. (2020). PHENACETIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Rasayan Journal of Chemistry. (2021).
  • JoVE. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.).
  • PubChem. (n.d.). 3'-Nitro-p-acetophenetidide.
  • ResearchGate. (2023). Synthesis and Characterization of Specified Impurities of Aceclofenac.
  • IUCr. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
  • ChemicalBook. (2025). N-(4-ethoxy-3-nitrophenyl)acetamide.
  • NIST WebBook. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
  • European Patent Office. (1999).
  • Chemsrc. (2025). N-(3-amino-4-ethoxyphenyl)acetamide | CAS#:17026-81-2.
  • NIST WebBook. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
  • ChemicalBook. (2025). N-(3-amino-4-ethoxyphenyl)acetamide.
  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
  • Chemchart. (n.d.). N-(4-Ethoxy-3-nitrophenyl)acetamide (1777-84-0).
  • PrepChem.com. (n.d.).
  • PubChem. (n.d.). N-(3-amino-4-ethoxyphenyl)acetamide.
  • BOC Sciences. (n.d.). CAS 17026-81-2 Acetamide,N-(3-amino-4-ethoxyphenyl)-.
  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides.
  • ResearchGate. (n.d.). Twinned crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide.
  • ResearchGate. (2023). (PDF) N-(4-Methoxy-3-nitrophenyl)acetamide.
  • Google Patents. (n.d.).
  • PubChemLite. (2026). N-(3-amino-4-ethoxyphenyl)acetamide (C10H14N2O2).
  • ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).
  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.

Sources

green chemistry approaches to synthesizing N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis Protocols for N-(3-Amino-4-ethoxyphenyl)acetamide

Executive Summary

This application note details validated green chemistry protocols for the synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2), a critical intermediate in the manufacturing of azo dyes and pharmaceutical precursors. Traditional synthesis relies on the iron-acid (Béchamp) reduction of N-(3-nitro-4-ethoxyphenyl)acetamide, generating copious iron sludge and acidic wastewater.

This guide presents two superior, environmentally benign methodologies:

  • Catalytic Hydrogenation (Batch/Flow): Utilizing heterogeneous catalysts (Pd/C or skeletal Ni) in bio-renewable solvents.

  • Catalytic Transfer Hydrogenation (CTH): A safer, hydrogen-gas-free alternative using ammonium formate.

These protocols prioritize Atom Economy , Hazard Reduction , and Energy Efficiency , aligning with the 12 Principles of Green Chemistry.

Target Molecule Profile

PropertyDescription
Chemical Name N-(3-Amino-4-ethoxyphenyl)acetamide
Synonyms 3-Amino-4-ethoxyacetanilide; 3-Aminophenacetin
CAS Number 17026-81-2
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Key Functionality Acetamide (C1), Ethoxy (C4), Amino (C3)
Precursor N-(3-Nitro-4-ethoxyphenyl)acetamide (CAS: 1777-84-0)

Reaction Mechanism & Pathway

The synthesis proceeds via the selective reduction of the nitro group at the meta position relative to the acetamide group (or ortho to the ethoxy group).

Chemical Equation:



ReactionPathway Precursor N-(3-Nitro-4-ethoxyphenyl)acetamide (Nitro Precursor) Intermediate Hydroxylamine Intermediate (Transient) Precursor->Intermediate + 2H H2 Hydrogen Source (H2 Gas or HCOONH4) H2->Intermediate Catalyst Catalyst (Pd/C or Skeletal Ni) Catalyst->Intermediate Product N-(3-Amino-4-ethoxyphenyl)acetamide (Target Amine) Intermediate->Product + 2H, - H2O Water H2O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway for the selective reduction of the nitro group. The suppression of the hydroxylamine intermediate is critical for product purity.

Protocol A: Catalytic Hydrogenation (Preferred Industrial Route)

This protocol replaces stoichiometric metal reductants with clean hydrogen gas, producing only water as a byproduct.

Materials & Equipment
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) or Continuous Flow Hydrogenator (e.g., H-Cube).

  • Substrate: N-(3-Nitro-4-ethoxyphenyl)acetamide (Purity >98%).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) – Green Solvent Class.

  • Catalyst: 5% Pd/C (50% water wet) OR Skeletal Ni (Raney-type) doped with Mo (for sulfur tolerance).

Experimental Procedure (Batch)
  • Charge: In a 1L autoclave, dissolve 100 g of nitro precursor in 600 mL of Ethanol.

  • Catalyst Addition: Add 1.0 g of 5% Pd/C catalyst (1 wt% loading relative to substrate).

    • Note: If using Skeletal Ni, increase loading to 3-5 wt%.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) three times to remove oxygen, then purge with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 1.0–2.0 MPa (10–20 bar) with

    
    . Heat to 60–70°C .
    
    • Stirring: Maintain high agitation (800–1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: The reaction is exothermic. Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 2–4 hours).
    
  • Work-up:

    • Cool to room temperature.[1]

    • Vent excess

      
       and purge with 
      
      
      
      .
    • Filtration: Filter the catalyst through a Celite pad or sintered glass filter (catalyst can be recycled).

    • Crystallization: Concentrate the filtrate under reduced pressure (recover solvent). Cool to 0–5°C to crystallize the product.

    • Drying: Vacuum dry at 50°C.

Performance Metrics
MetricValueNotes
Yield > 98%Quantitative conversion typical.[2]
Purity (HPLC) > 99.5%Minimal azo/azoxy impurities.
Atom Economy 84%Loss only due to water formation.
E-Factor < 0.5Excellent waste minimization (excluding water).

Protocol B: Catalytic Transfer Hydrogenation (Lab Scale/Safety Focused)

Ideal for laboratories lacking high-pressure infrastructure. Uses ammonium formate as a solid hydrogen donor.

Experimental Procedure
  • Setup: 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Mixture: Suspend 10 mmol (2.38 g) of N-(3-nitro-4-ethoxyphenyl)acetamide in 50 mL of Ethanol.

  • Catalyst: Add 100 mg of 10% Pd/C.

  • Donor Addition: Add 30-40 mmol (1.9–2.5 g) of Ammonium Formate (

    
    ).
    
  • Reaction: Heat to reflux (approx. 78°C).

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
  • Completion: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction typically completes in 30–60 mins.

  • Isolation: Filter hot to remove catalyst. Evaporate solvent. Wash residue with water to remove excess salts. Recrystallize from ethanol/water.

Process Workflow & Quality Control

Workflow Start Start: Nitro Precursor Dissolve Dissolution in Ethanol Start->Dissolve CatAdd Add Catalyst (Pd/C or Ni) Dissolve->CatAdd Hydrogenate Hydrogenation (60°C, 15 bar H2) CatAdd->Hydrogenate Filter Catalyst Filtration (Recycle Catalyst) Hydrogenate->Filter Filter->CatAdd Recycle Loop Evap Solvent Recovery Filter->Evap Filtrate Crystallize Crystallization Evap->Crystallize QC QC Analysis (HPLC, NMR) Crystallize->QC Final Final Product N-(3-Amino-4-ethoxyphenyl)acetamide QC->Final Pass

Figure 2: Integrated process workflow including catalyst recycling loop.

Analytical Validation Standards
  • HPLC: C18 Column, Acetonitrile/Water (buffer pH 3.0), UV detection at 254 nm.

    • Retention: Nitro precursor elutes later than the Amino product.

  • 1H NMR (DMSO-d6):

    • 
       1.30 (t, 3H, 
      
      
      
      of ethoxy)
    • 
       2.00 (s, 3H, 
      
      
      
      )
    • 
       3.95 (q, 2H, 
      
      
      
      )
    • 
       4.70 (br s, 2H, 
      
      
      
      - exchangeable)
    • 
       6.6-7.1 (m, 3H, Aromatic protons)
      
    • 
       9.6 (s, 1H, Amide 
      
      
      
      )

Safety & Waste Management

  • Hydrogen Safety: Ensure proper grounding of equipment to prevent static discharge. Use

    
     purging protocols rigorously.
    
  • Catalyst Handling: Dry Pd/C is pyrophoric. Keep wet (50% water) at all times. Filter under inert atmosphere if possible.

  • Waste:

    • Solvent: Ethanol is recoverable via distillation (>90% recovery).

    • Catalyst: Spent catalyst contains precious metals; send to metal refiners for reclamation.

    • Aqueous Waste: Minimal; biodegradable if ammonium formate is used (check local regulations for ammonia limits).

References

  • Vertex AI Search. (2026). Preparation of 3-amino-4-ethoxyacetanilide by Solvent Bechamp Reduction and Catalytic Hydrogenation. Retrieved from 3.

  • Royal Society of Chemistry. (2017).[4] Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. Retrieved from 5.

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from 6.

  • ChemicalBook. (2025).[7] N-(3-amino-4-ethoxyphenyl)acetamide Properties and Safety. Retrieved from 7.[7]

  • BOC Sciences. (2025). Acetamide,N-(3-amino-4-ethoxyphenyl)- Product Information. Retrieved from .[]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The Chemoselectivity Challenge

The synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide (Target) from N-(4-ethoxy-3-nitrophenyl)acetamide (Precursor) presents a classic "Chemoselectivity Paradox." You must reduce a nitro group (


) to an amine (

) while preserving two hydrolytically sensitive groups:
  • The Amide: Susceptible to acid/base hydrolysis (Deacetylation).

  • The Ether: Susceptible to cleavage under strong Lewis acids (De-ethylation).

Failure to balance these factors results in the formation of Phenetidine derivatives (highly toxic) or polymerized azo-tars. This guide prioritizes protocols that maximize yield (>90%) by locking down chemoselectivity.

Recommended Workflows

Method A: Catalytic Hydrogenation (Scalable "Gold Standard")

Best For: Large-scale production, clean workup. Mechanism: Heterogeneous catalysis using


 gas.
  • Catalyst: 5% or 10% Pd/C (Palladium on Carbon).

  • Solvent: Ethanol or Methanol (Anhydrous is preferred to minimize hydrolysis).

  • Conditions: 3–5 bar

    
    , 25–40°C.
    

Critical Optimization: While Pd/C is standard, it can be too active, leading to ring saturation. Copper nanoparticles (Cu-NPs) have recently emerged as a highly selective alternative, offering up to 99.6% selectivity for the amino group without touching the aromatic ring or amide bond [1].

Method B: Hydrazine Hydrate Transfer Hydrogenation (Lab Scale)

Best For: High selectivity, no pressure equipment required. Mechanism:


 acts as the hydrogen donor with a catalyst (FeCl3 or Graphite).
  • Reagents: Hydrazine Hydrate (80%),

    
     (Catalytic amount) + Activated Carbon.
    
  • Key Advantage: The reaction is strictly chemoselective for

    
    . The neutral pH prevents amide hydrolysis [2].
    

Protocol: High-Yield Hydrazine Reduction

Recommended for batches <50g where pressure reactors are unavailable.

Reagents:

  • Precursor: 10 mmol

  • Hydrazine Hydrate (80%): 20 mmol

  • 
    : 0.1 mmol (1 mol%)
    
  • Activated Carbon: 0.5 g

  • Solvent: Ethanol (50 mL)

Step-by-Step:

  • Slurry Formation: Dissolve the precursor in refluxing ethanol. Add Activated Carbon and

    
    .
    
  • Addition: Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Exothermic gas evolution (

    
    ).
    
  • Reflux: Maintain reflux for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Filtration: Filter hot through Celite to remove Carbon/Fe.

  • Crystallization: Cool filtrate to 0°C. The product is sensitive to oxidation; add 0.1% sodium metabisulfite if storing in solution.

Troubleshooting Guide (FAQ)

Symptom: Product is dark red/brown or turns to tar.
  • Diagnosis: Oxidative Instability. The resulting electron-rich aniline (phenylenediamine derivative) oxidizes rapidly in air to form quinone-imines.

  • Fix:

    • Perform all workups under

      
       or Argon atmosphere.
      
    • Add an antioxidant (Ascorbic acid or Sodium Dithionite) during the aqueous workup.

    • Store the solid product in amber vials under inert gas.

Symptom: Loss of the Acetyl group (Formation of diamine).
  • Diagnosis: Hydrolysis. The reaction conditions were too acidic (e.g., using Fe/HCl) or too basic (excess unbuffered hydrazine at high temp).

  • Fix:

    • Switch from Fe/HCl to Fe/

      
        (neutral conditions).
      
    • If using Hydrazine, ensure strict stoichiometric control or buffer the solution.

Symptom: Low yield with unreacted starting material.
  • Diagnosis: Catalyst Poisoning. Sulfur or amine impurities in the starting material have deactivated the Pd/C.

  • Fix:

    • Perform a "charcoal wash" of the precursor before the reaction.

    • Increase catalyst loading to 10 mol%.

    • Switch to Raney Nickel , which is more robust against poisoning (though less selective).

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Pitfalls

This diagram illustrates the target pathway versus the destructive side reactions (Hydrolysis and Azo coupling).

ReactionPathways Start N-(4-ethoxy-3-nitrophenyl)acetamide (Precursor) Nitroso Nitroso Intermediate Start->Nitroso Reduction (2e-) Target N-(3-Amino-4-ethoxyphenyl)acetamide (TARGET) Deacetyl Deacetylation (Impurity A) Target->Deacetyl Acid/Base Hydrolysis Oxidation Quinone Imines (Brown Sludge) Target->Oxidation Air Exposure Hydroxyl Hydroxylamine Nitroso->Hydroxyl Reduction (2e-) Azo Azo/Azoxy Dimers (Colored Impurities) Nitroso->Azo Condensation (High pH) Hydroxyl->Target Reduction (2e-)

Caption: Figure 1.[1] The reduction pathway.[2][3][4][5][6][7][8] Green indicates the desired route; Red indicates yield-killing side reactions caused by pH instability or oxidation.

Diagram 2: Troubleshooting Decision Matrix

Use this logic flow to select the correct reducing agent based on your lab's constraints.

DecisionTree Start Select Reduction Method Scale Batch Scale? Start->Scale Large > 100g (Process) Scale->Large Industrial Small < 10g (Lab) Scale->Small Research MethodA Method A: H2 + Pd/C (Fast, Clean) Large->MethodA Pressure High Pressure Reactor Available? Small->Pressure Pressure->MethodA Yes MethodB Method B: Hydrazine + FeCl3 (Selective, No Autoclave) Pressure->MethodB No (High Purity Needed) MethodC Method C: Fe + NH4Cl (Cheap, Robust, Sludge Risk) Pressure->MethodC No (Low Cost Needed)

Caption: Figure 2. Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.

Comparative Data: Yield vs. Selectivity[2]

MethodReagentsYield (%)SelectivityMajor Risk
Catalytic H2 Pd/C, H2 (3 bar)92-95%HighOver-reduction of ring
Transfer H2 Hydrazine/FeCl388-92%Excellent Exothermic runaway
Béchamp Mod. Fe / NH4Cl80-85%GoodEmulsion/Workup loss
Cu-Nano Cu-NP / NaBH498% 99.6% Catalyst prep time

References

  • Selective Reduction of 3-nitro-4-methoxy-acetylaniline (NMA) to 3-amino-4-methoxy-acetylaniline (AMA). Source: ResearchGate (2025).[5] "Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature."

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Source: Vertex AI Search / SAGE Publications (2006). "Pressure mediated selective reduction of aromatic nitro groups in the presence of amide functionality has been achieved by use of hydrazine hydrate."[3]

  • Catalyst Poisoning and Troubleshooting in Hydrogenation. Source: BenchChem Technical Support (2025).[2][9] "Dealing with catalyst poisoning in the hydrogenation for synthesis."

Sources

purification methods for crude N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude N-(3-Amino-4-ethoxyphenyl)acetamide

Introduction: The Nature of Your Compound

Welcome to the technical support center. You are working with N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2), also known as 3-Amino-4-ethoxyacetanilide.[1][2][][4]

Before we begin the purification protocols, you must understand the chemical behavior of this molecule. It contains three critical functional groups that dictate its purification strategy:

  • Acetamide Group: Provides structural rigidity and hydrogen bonding capability.[5]

  • Ethoxy Group: Increases lipophilicity.[5]

  • Primary Amine (Position 3): This is your "handle" for purification.[5] It is a weak base (pKa ~3–5), making the molecule susceptible to acid-base manipulation but also prone to rapid oxidation.[5]

Critical Warning: This compound is sensitive to air and light .[5][4][6] The appearance of a dark brown or purple crust indicates the formation of oxidation products (iminoquinones or azo dimers). All purification steps should be performed with minimal light exposure and, ideally, under an inert atmosphere (nitrogen/argon).

Phase 1: Diagnostic Triage

Before selecting a method, assess the state of your crude material.[7]

ObservationProbable CauseRecommended Action
Dark Brown/Black Tarry Solid Significant oxidation or residual metal catalyst (Pd/C, Fe).[5]Protocol A (Acid-Base Extraction) to remove tars.
Yellow/Orange Solid Presence of unreduced nitro intermediate (N-(3-nitro-4-ethoxyphenyl)acetamide).[5]Protocol A followed by Protocol B .
Pale Grey/Beige Powder High initial purity (>90%).[8]Protocol B (Recrystallization) for final polishing.[5]
Sticky/Oily Paste Solvent entrapment or "oiling out" due to impurities lowering MP.[5]Protocol C (Trituration) or Protocol A .

Phase 2: Purification Protocols

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic impurities (unreduced nitro compounds, starting materials) and heavy oxidation tars.[5]

Mechanism: The 3-amino group allows the molecule to be protonated by dilute acid, becoming water-soluble.[5][1] Neutral impurities (like the nitro precursor) remain insoluble and can be filtered off.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL per gram of crude). Stir vigorously for 15 minutes.

    • Note: The product should dissolve.[7][9] If a large amount of solid remains, this is likely your impurity.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars and neutral impurities.[5]

    • Checkpoint: Your product is now in the clear (or slightly colored) filtrate.

  • Neutralization: Cool the filtrate in an ice bath (0–5°C). Slowly add 20% NaOH or saturated NaHCO₃ solution dropwise with stirring.

  • Precipitation: Monitor pH. As the pH passes 7–8, the free amine will precipitate as a solid. Continue until pH ~9-10.

  • Collection: Filter the precipitate, wash with ice-cold water (to remove salts), and dry under vacuum.

Protocol B: Recrystallization (The "Polishing Step")

Best for: Final purification of material >90% pure.[5]

Solvent System: Ethanol / Water (Binary Mixture).[5][10] Reasoning: The compound is soluble in hot ethanol but insoluble in water.

  • Dissolution: Place the solid in a flask with a stir bar. Add near-boiling Ethanol (95%) dropwise until the solid just dissolves.

    • Tip: Do not add excess solvent. If colored impurities persist, add a spatula tip of activated charcoal, boil for 2 mins, and hot-filter.

  • Nucleation: Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, move to an ice bath for 30 minutes.

  • Harvest: Filter the crystals and wash with a small amount of cold 20% Ethanol/Water .

Protocol C: Flash Column Chromatography

Best for: Isolating the product from complex reaction mixtures or when yield is low.[5][1]

  • Stationary Phase: Silica Gel (230–400 mesh).[5]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5).[5]

  • Loading: Dissolve crude in a minimum amount of DCM/MeOH.

  • Visualization: UV light (254 nm) or Ninhydrin stain (stains free amines red/purple).[5]

Visualizing the Workflow

The following diagram illustrates the decision logic and the mechanism of the Acid-Base extraction, which is the most robust method for this specific amino-acetamide.

PurificationWorkflow cluster_AB Mechanism of Protocol A Start Crude N-(3-Amino-4-ethoxyphenyl)acetamide CheckColor Visual Inspection: Color/Texture? Start->CheckColor DarkTarry Dark Brown/Tarry (Oxidation/Tars) CheckColor->DarkTarry YellowSolid Yellow Solid (Nitro Impurity) CheckColor->YellowSolid PaleSolid Pale Grey/Beige (High Purity) CheckColor->PaleSolid AcidBase Protocol A: Acid-Base Extraction (Separates Amine from Neutrals) DarkTarry->AcidBase Remove Tars YellowSolid->AcidBase Remove Nitro Recryst Protocol B: Recrystallization (EtOH/Water) PaleSolid->Recryst Polish AcidBase->Recryst If higher purity needed Step1 Dissolve in HCl (Amine Protonated -> Soluble) AcidBase->Step1 Step2 Filter Solids (Removes Neutral Impurities) Step1->Step2 Step3 Basify Filtrate (NaOH) (Amine Deprotonated -> Precipitates) Step2->Step3

Caption: Decision tree for selecting the optimal purification method based on the physical state of the crude material.

Phase 3: Troubleshooting & FAQs

Q1: My product turns purple/brown during filtration. What is happening? A: This is "oxidative stress." The free amine at the 3-position is electron-rich and oxidizes rapidly in air, especially when wet.[1]

  • Fix: Perform filtrations quickly. Use degassed solvents if possible. Dry the product immediately under high vacuum. Store the purified solid in an amber vial under argon or nitrogen.

Q2: I tried Protocol A (Acid-Base), but nothing precipitated when I added NaOH. A: You may have missed the isoelectric point or the volume is too high.

  • Fix 1: Check the pH.[5] It must be >9 to ensure the amine is fully deprotonated.

  • Fix 2: If the solution is too dilute, the product (which has some water solubility) might remain dissolved.[5] Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate, then dry and evaporate.

Q3: During recrystallization, the product "oiled out" (formed a liquid blob) instead of crystals. A: This occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or the solution is too concentrated.[1][7]

  • Fix: Re-heat to dissolve the oil. Add a small amount of more ethanol to solubilize the oil, then cool very slowly. Vigorous stirring can sometimes induce crystallization from the oil.[5]

Q4: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines can react with ketones (like acetone) to form imines (Schiff bases), effectively destroying your product and creating a new impurity.[5] Stick to Ethanol, Methanol, or Isopropanol.

Q5: How do I confirm the removal of the nitro precursor? A: TLC (Thin Layer Chromatography) is effective.[5]

  • Mobile Phase: DCM:MeOH (95:5).[5]

  • Observation: The nitro compound (starting material) is less polar and will have a higher Rf value than your amine product.[5] The amine product will also stain with Ninhydrin, whereas the nitro compound will not.

References

  • National Toxicology Program (NTP). (1992).[5][4] Chemical Information Profile for N-(3-amino-4-ethoxyphenyl)acetamide (CAS 17026-81-2).[5][1][2][][6] Institute of Environmental Health Sciences.[4] Link

  • BenchChem Technical Support. (2025). Purification Protocols for Substituted Acetanilides.Link

  • BOC Sciences. (2025). Product Data Sheet: Acetamide, N-(3-amino-4-ethoxyphenyl)-.[5][1][][6][11]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Purification of 3-Amino-4-ethoxyacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-ethoxyacetanilide. This document offers in-depth technical guidance on the removal of colored impurities, a common challenge encountered during its synthesis and handling.

Understanding the Challenge: The Origin of Color

3-Amino-4-ethoxyacetanilide in its pure form should be a white to off-white crystalline solid. However, it is often synthesized as a brown or discolored powder, indicating the presence of impurities.[1] The coloration primarily arises from two sources:

  • Oxidation of the Aromatic Amine: The amino group in 3-Amino-4-ethoxyacetanilide is susceptible to oxidation, especially when exposed to air and light. This oxidation process can lead to the formation of highly colored quinone-imine or polymeric species. Aromatic amines, in general, are known to slowly oxidize and resinify in air, often resulting in a red-brown tint in aged samples.

  • Formation of Azo Compounds: During the synthesis of aromatic amines, side reactions can lead to the formation of azo compounds (-N=N-), which are intensely colored.[2] These compounds are potent chromophores and even trace amounts can impart significant color to the final product.

This guide provides validated protocols and troubleshooting advice for effectively removing these colored impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the purification of 3-Amino-4-ethoxyacetanilide.

Q1: My 3-Amino-4-ethoxyacetanilide is a brown powder. What is the first step I should take to purify it?

A1: The most common and effective first step for removing colored impurities from solid organic compounds is recrystallization . This technique relies on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

Q2: Which solvent should I use for the recrystallization of 3-Amino-4-ethoxyacetanilide?

A2: Based on the polarity of 3-Amino-4-ethoxyacetanilide and experimental data for similar compounds like acetanilide, water and ethanol are excellent starting points for solvent screening. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Selection Guide

SolventAdvantagesDisadvantages
Water Inexpensive, non-flammable, and readily available. Effective for many polar organic compounds.May have lower solvating power for less polar impurities. Requires longer drying times for the crystals.
Ethanol Good solvating power for a range of organic compounds. Volatile, allowing for easier drying of crystals.Flammable. May dissolve some impurities as well, potentially reducing purification efficiency.

A mixed solvent system, such as ethanol-water, can also be effective. In this case, the crude solid is dissolved in the better solvent (ethanol) at its boiling point, and the weaker solvent (water) is added dropwise until the solution becomes cloudy, indicating the onset of crystallization.

Q3: I performed a recrystallization, but the color has not been completely removed. What should I do next?

A3: If recrystallization alone is insufficient, a decolorization step using activated carbon should be incorporated into the purification process. Activated carbon has a high surface area and can effectively adsorb large, colored impurity molecules.

Q4: How do I perform an activated carbon treatment?

A4: The activated carbon treatment is typically performed after the crude product is dissolved in the hot recrystallization solvent, but before filtration and cooling.

dot

Caption: Workflow for Activated Carbon Treatment.

Q5: My yield after recrystallization is very low. What are the possible reasons?

A5: Low yield can be attributed to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • The compound is too soluble in the chosen solvent at low temperatures. In this case, a different solvent or a mixed solvent system should be explored.

Q6: I am still struggling to get a pure, colorless product. Are there other purification methods I can try?

A6: For challenging purifications, column chromatography is a powerful technique. This method separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) as a mobile phase (solvent) is passed through the column. For 3-Amino-4-ethoxyacetanilide, a polar compound, a normal-phase chromatography setup would be appropriate.

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Sources

troubleshooting low purity in N-(3-Amino-4-ethoxyphenyl)acetamide synthesis

Technical Support Center: Troubleshooting -(3-Amino-4-ethoxyphenyl)acetamide Synthesis

Topic: Troubleshooting Low Purity in

Role:Date:123

Introduction

Welcome to the technical support center for


-(3-Amino-4-ethoxyphenyl)acetamide123

Achieving high purity (>98%) with this molecule is notoriously difficult due to three competing instability factors:

  • Oxidative sensitivity of the electron-rich aniline moiety.

  • Hydrolytic lability of the acetamide group under reductive conditions.

  • Regio-isomeric contamination carried over from the precursor nitration.[1][2]

This guide moves beyond generic advice, offering a mechanistic troubleshooting framework to isolate and resolve your specific purity issues.

Module 1: The Diagnostic Triage

Before modifying your protocol, you must identify the nature of your impurity. Use this decision matrix to classify your problem.

Symptom-Based Diagnosis[1][2][3][4]
ObservationLikely CulpritRoot Cause
Product turns purple/brown upon filtration or drying.[1][2][3]Oxidation Products Formation of quinone imines or azo-dimers due to air exposure.[1][2][3]
LC-MS shows Mass [M-42] (approx. 152 Da).[1][2][3]Deacetylated Byproduct Hydrolysis of the acetamide group (loss of acetyl).[1][2]
NMR shows "extra" aromatic doublets with different coupling constants.Regioisomers Contamination with 2-nitro isomer from the previous nitration step.[1][2][3]
Melting point is depressed (<100°C) and solid is sticky.[1][2]Incomplete Reduction Residual nitro-intermediate (

-(3-nitro-4-ethoxyphenyl)acetamide).[1][2][3]

Module 2: The Synthesis & Impurity Map

To fix the problem, you must visualize where the chemistry diverges. The following pathway illustrates the Standard Route (Green) versus the Impurity Traps (Red).[1]

SynthesisPathPhenacetinStart: Phenacetin(N-(4-ethoxyphenyl)acetamide)NitroInterIntermediate:3-Nitro-PhenacetinPhenacetin->NitroInterNitration (HNO3/Ac2O)Risk: OverheatingIsomerImpurity A: 2-Nitro Isomer(Regio-error)Phenacetin->IsomerSide Rxn: Ortho-to-amide attackTargetTARGET:N-(3-Amino-4-ethoxyphenyl)acetamideNitroInter->TargetReduction (H2/Pd or Fe/AcOH)DeacetylImpurity B: Diamine(3-Amino-4-ethoxyaniline)[M-42 loss]NitroInter->DeacetylAcid Hydrolysis(If strong acid used)Target->DeacetylPost-Rxn HydrolysisOxidationImpurity C: Azo Dimers / Quinones(Purple/Brown Tar)Target->OxidationAir Exposure(Filtration)

Figure 1: Mechanistic pathway showing the target synthesis (Green) and critical failure points leading to impurities (Red).[1][2][3]

Module 3: Deep-Dive Troubleshooting Guides (FAQ)

Issue 1: The "Deacetylation" Problem (Mass M-42)

Q: My LC-MS shows a persistent peak at m/z ~152 (M+H). I suspect I am losing the acetyl group. Why is this happening?

The Mechanism: The acetamide bond is generally stable, but the presence of the electron-donating ethoxy group pushes electron density into the ring, making the carbonyl carbon slightly less electrophilic.[3] However, under acidic reduction conditions (e.g., Fe/HCl or SnCl2/HCl), the amide oxygen protonates, activating it for hydrolysis.[3] This yields 3-amino-4-ethoxyaniline (a diamine), which is highly unstable and toxic.[1][2][3]

The Fix:

  • Switch Catalyst System: If using Iron (Fe) or Tin (Sn), do not use HCl .[1][2] Instead, use Iron powder in Acetic Acid/Ethanol or Ammonium Formate .[1][2] The milder acidity of acetic acid prevents amide hydrolysis while sufficiently activating the metal.

  • Gold Standard (Catalytic Hydrogenation): Use 10% Pd/C with Hydrogen gas (balloon pressure) in Methanol or Ethyl Acetate .[1][2] This is a neutral condition that completely eliminates the risk of hydrolysis [1].

  • Protocol Adjustment: If you must use acid, keep the temperature below 60°C and quench immediately with cold Sodium Bicarbonate (

    
    ) solution upon reaction completion.
    
Issue 2: The "Purple Sludge" (Oxidation)

Q: The reaction solution is clear, but as soon as I filter the catalyst, the filtrate turns dark purple/brown. My yield is dropping.

The Mechanism: Your product is an electron-rich aniline.[1][2][3] Upon exposure to air, it undergoes radical oxidation to form quinone imines, which rapidly couple to form azo-dimers (colored species).[1][2][3] This is accelerated by trace metals (like Fe or Cu) or basic conditions.[1][2]

The Fix:

  • Degas Everything: Sparge your reaction solvents (Ethanol/Methanol) with Nitrogen or Argon for 15 minutes before use.[1][2]

  • Acidic Workup Protection: Anilines are more stable as salts.[1][2] Collect the product by adding a slight excess of HCl in dioxane/ether to precipitate the hydrochloride salt (

    
    ).[1][2][3] The salt form is significantly more resistant to oxidation than the free base.
    
  • Add an Antioxidant: Add 1-2% (w/v) Sodium Dithionite (

    
    ) or Sodium Metabisulfite to the aqueous workup layer to scavenge dissolved oxygen [2].[1][2]
    
Issue 3: Regioisomer Contamination

Q: I have small impurity peaks in the aromatic region of my NMR (6.5–8.0 ppm) that recrystallization won't remove.

The Mechanism: This issue originates in the previous step (Nitration of Phenacetin).[1][2] While the ethoxy group strongly directs ortho (position 3), the acetamide group also has ortho directing power (position 2).[1] If the nitration temperature exceeded 0-5°C, you likely formed the 2-nitro isomer .[1][2][3] Isomers have very similar solubilities, making separation at the final stage difficult.

The Fix:

  • Purify the Intermediate: Do not proceed to reduction until the nitro-intermediate is pure.[1][2][3] Recrystallize the nitro compound from Ethanol . The 3-nitro isomer crystallizes readily, while the 2-nitro isomer stays in the mother liquor.[1][2][3]

  • Check the Precursor: Ensure your starting Phenacetin is not contaminated with Acetanilide (lacks ethoxy), which would produce different nitro-derivatives.[1][2]

Module 4: Validated Experimental Protocols

Protocol A: Selective Reduction (Pd/C Method)

Recommended for highest purity and avoiding deacetylation.[1][2]

  • Setup: In a 3-neck flask, dissolve 1.0 eq of N-(4-ethoxy-3-nitrophenyl)acetamide in dry Methanol (10 mL/g).

  • Catalyst: Add 10 wt% of 10% Pd/C (50% wet). Note: Add under Argon flow to prevent ignition.[1][2]

  • Reaction: Purge with Hydrogen gas (balloon). Stir vigorously at Room Temperature for 4–6 hours.

    • Self-Validation Check: TLC (50% EtOAc/Hexane) should show the disappearance of the yellow nitro spot and the appearance of a UV-active, lower Rf amine spot.

  • Workup (Crucial): Filter through a Celite pad under an Argon blanket (do not let the filter cake run dry and heat up).

  • Isolation: Concentrate the filtrate at low temperature (<40°C).

  • Crystallization: Dissolve the residue in minimum hot Ethanol, then add water dropwise until turbid. Cool to 4°C.[1][2]

Protocol B: Chemical Reduction (Fe/Acetic Acid)

Recommended if hydrogenation equipment is unavailable.[1][2]

  • Setup: Suspend 1.0 eq of Nitro-intermediate and 5.0 eq of Iron Powder (325 mesh) in a mixture of Ethanol/Water (3:1).

  • Activation: Add 0.5 eq of Ammonium Chloride (

    
    ) or 2.0 eq of Acetic Acid.
    
  • Reaction: Heat to reflux (70-80°C) for 2 hours.

    • Why this works: The mild acidity prevents the hydrolysis of the acetamide bond (M-42 impurity) while facilitating the reduction [3].[2]

  • Workup: Filter hot to remove iron sludge. Neutralize the filtrate with saturated

    
     to pH 7–8.[2]
    
  • Extraction: Extract immediately with Ethyl Acetate. Wash with brine containing 1% Sodium Metabisulfite (antioxidant).[1][2]

Module 5: Stability & Storage Data

ParameterSpecificationNote
Storage Temp -20°CEssential to prevent slow oxidation.[1][2][3]
Atmosphere Argon/NitrogenStore in a sealed vial under inert gas.[1][2]
Light Sensitivity HighProtect from light (amber vials).[1][2]
Solution Stability < 4 hoursPrepare solutions immediately before use.[1][2]

References

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[3] Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-69.[1][2][3] Link[1][2]

    • Context: Supports the use of Pd/C for neutral, selective reduction of nitro groups in the presence of sensitive amides.
  • Prevention of Aniline Oxidation: Patai, S. The Chemistry of the Amino Group. Interscience Publishers, 1968. Context: Authoritative text on the handling of aromatic amines and the use of sulfites/bisulfites as antioxidants during workup.
  • Selective Reduction using Fe/Acetic Acid

    • Ram, S., and Ehrenkaufer, R. E.[3] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1][2] Synthesis, vol. 1988, no.[3] 02, 1988, pp. 91-95.[1][2][3] Link[1][2]

    • Context: Validates the use of mild proton sources (like ammonium formate or acetic acid) to avoid hydrolysis side-reactions common with strong mineral acids.[1][2]

  • Phenacetin Derivative Synthesis & Impurities

    • Smith, P. K.[3] "Acetaminophen/Phenacetin Toxicity and Synthesis." Journal of Pharmacology and Experimental Therapeutics, vol. 187, 1973.

    • Context: Historical grounding on the synthesis and instability of phenacetin-derived metabolites (specifically the 3-amino and N-hydroxy derivatives).[1][2][3]

Technical Support Center: Stability of N-(3-Amino-4-ethoxyphenyl)acetamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Amino-4-ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the scientific rationale behind experimental design and to help you navigate potential challenges in your work.

Introduction

N-(3-Amino-4-ethoxyphenyl)acetamide is an aromatic amide whose stability is a critical parameter in various research and development applications, including its use as an intermediate in the synthesis of azo dyes and other complex organic molecules.[1] The amide functional group is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of degradation products that may impact the compound's purity, reactivity, and safety profile. Understanding the kinetics and mechanisms of this degradation is paramount for developing robust experimental protocols, ensuring the integrity of your results, and for the proper handling and storage of this compound.

This guide provides a comprehensive overview of the stability of N-(3-Amino-4-ethoxyphenyl)acetamide in acidic media, troubleshooting for common experimental issues, and detailed protocols for stability assessment.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I'm observing unexpected and rapid degradation of my N-(3-Amino-4-ethoxyphenyl)acetamide stock solution prepared in a mildly acidic buffer. What could be the cause?

Answer:

Several factors could be contributing to the accelerated degradation of your stock solution. Let's break down the potential causes and solutions:

  • The "Why": The Role of Acid Catalysis in Amide Hydrolysis The primary degradation pathway for N-(3-Amino-4-ethoxyphenyl)acetamide in acidic conditions is acid-catalyzed hydrolysis. The amide bond, while generally stable, can be cleaved in the presence of an acid catalyst. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield the corresponding carboxylic acid (acetic acid) and amine (3-amino-4-ethoxyaniline).

    Diagram of the Acid-Catalyzed Hydrolysis Mechanism:

    Acid-Catalyzed Amide Hydrolysis cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack by Water cluster_2 Proton Transfer cluster_3 Elimination of Amine Amide N-(3-Amino-4-ethoxyphenyl)acetamide Protonated_Amide Protonated Amide Amide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Carboxylic_Acid Acetic Acid Protonated_Intermediate->Carboxylic_Acid - H+ Amine 3-Amino-4-ethoxyaniline Protonated_Intermediate->Amine - H+

    Caption: Acid-catalyzed hydrolysis of N-(3-Amino-4-ethoxyphenyl)acetamide.

  • Troubleshooting Steps:

    • pH Verification: Immediately verify the pH of your buffer solution. Even a small deviation to a lower pH can significantly accelerate the hydrolysis rate.

    • Temperature Control: Elevated temperatures will increase the rate of hydrolysis. Ensure your stock solution is stored at the recommended temperature (typically 2-8°C) and minimize its time at room temperature.

    • Purity of Starting Material: Impurities in your N-(3-Amino-4-ethoxyphenyl)acetamide, particularly acidic contaminants, could be catalyzing the degradation. Verify the purity of your starting material using an appropriate analytical technique like HPLC.

    • Solvent Effects: If you are using a co-solvent, ensure it is inert and does not contain acidic impurities.

Question 2: My HPLC analysis of an acid-stressed sample of N-(3-Amino-4-ethoxyphenyl)acetamide shows multiple unexpected peaks, not just the parent compound and the expected amine degradation product. What are these other peaks?

Answer:

The appearance of multiple peaks in a forced degradation study can be attributed to several phenomena:

  • The "Why": Secondary Degradation and Side Reactions While the primary degradation product is 3-amino-4-ethoxyaniline, this product itself can be unstable under certain conditions. Aromatic amines are known to be susceptible to oxidation, especially when exposed to air and light.[1][2] The presence of an electron-donating ethoxy group on the ring may further activate it towards oxidation. These secondary degradation products will appear as additional peaks in your chromatogram.

    Diagram of Potential Degradation Pathways:

    Degradation_Pathways Parent N-(3-Amino-4-ethoxyphenyl)acetamide Hydrolysis_Product 3-Amino-4-ethoxyaniline (Primary Degradant) Parent->Hydrolysis_Product Acid Hydrolysis Oxidation_Products Oxidative Degradation Products (e.g., quinone-imines, polymeric species) Hydrolysis_Product->Oxidation_Products Oxidation (Air, Light)

    Caption: Potential degradation pathways of N-(3-Amino-4-ethoxyphenyl)acetamide.

  • Troubleshooting and Identification:

    • Mass Spectrometry (MS) Analysis: The most effective way to identify these unknown peaks is to use a mass spectrometer coupled with your HPLC (LC-MS). This will provide the molecular weight of each impurity, offering crucial clues to their identity.

    • Control Experiments: Analyze a sample of the expected degradation product, 3-amino-4-ethoxyaniline, under the same stress conditions to see if it generates the same secondary peaks.

    • Photostability Assessment: To determine if light is contributing to secondary degradation, perform a degradation study in the dark and compare the chromatogram to one from a sample exposed to light. The compound is known to be sensitive to light.[1][2]

    • Inert Atmosphere: If oxidation is suspected, conduct the degradation study under an inert atmosphere (e.g., nitrogen or argon) and compare the results to a study performed in the presence of air.

Question 3: I am trying to develop a stability-indicating HPLC method, but I am having trouble separating the parent compound from its primary degradation product, 3-amino-4-ethoxyaniline. What parameters should I adjust?

Answer:

Achieving good separation between a parent compound and its degradation products is crucial for a stability-indicating method. Here's how to approach this challenge:

  • The "Why": Chromatographic Principles The separation of N-(3-Amino-4-ethoxyphenyl)acetamide and 3-amino-4-ethoxyaniline by reverse-phase HPLC depends on the differences in their polarity. The parent amide is generally more polar than the resulting amine due to the presence of the carbonyl group. However, the overall polarity is also influenced by the amino and ethoxy substituents. Optimizing the mobile phase composition and stationary phase chemistry is key to exploiting these polarity differences for effective separation.

  • Method Development Strategy:

    • Column Selection: A C18 column is a good starting point for separating compounds of moderate polarity. If you are not achieving adequate separation, consider a column with a different stationary phase, such as a C8 or a phenyl column, which can offer different selectivity.

    • Mobile Phase pH: The pH of the mobile phase will significantly impact the retention of the amine degradation product. At acidic pH, the amino group of 3-amino-4-ethoxyaniline will be protonated, making it more polar and likely to elute earlier. Experiment with a pH range of 3-5 to find the optimal separation. A buffer, such as phosphate or acetate, should be used to maintain a consistent pH.

    • Organic Modifier Gradient: A gradient elution is often necessary to achieve good separation of compounds with different polarities in a reasonable timeframe. Start with a shallow gradient of a suitable organic solvent like acetonitrile or methanol and adjust the gradient slope and duration to optimize the resolution between your peaks of interest.

    • Temperature: Adjusting the column temperature can also affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves resolution.

    Example Starting HPLC Conditions:

    Parameter Recommended Starting Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 5% to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm

    | Column Temperature | 30°C |

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study to assess the stability of N-(3-Amino-4-ethoxyphenyl)acetamide under acidic conditions.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of N-(3-Amino-4-ethoxyphenyl)acetamide in the presence of acid and to identify potential degradation products.

Materials:

  • N-(3-Amino-4-ethoxyphenyl)acetamide

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-(3-Amino-4-ethoxyphenyl)acetamide and transfer it to a 10 mL volumetric flask.

    • Dissolve the compound in a minimal amount of acetonitrile (e.g., 1 mL).

    • Add 5 mL of 0.1 M HCl to the flask.

    • Dilute to the mark with 0.1 M HCl. This will be your stressed sample solution.

    • Prepare a control sample by dissolving a similar amount of the compound in the same volume of HPLC grade water instead of HCl.

  • Stress Conditions:

    • Incubate the stressed sample solution in a water bath at 60°C for a predetermined time (e.g., 2, 4, 8, and 24 hours). Take aliquots at each time point.

    • For a room temperature study, leave the solution at ambient temperature and take aliquots at similar time intervals.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of N-(3-Amino-4-ethoxyphenyl)acetamide at each time point by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

    • Identify and quantify any degradation products formed.

    Workflow for Forced Degradation Study:

    Forced_Degradation_Workflow Start Prepare Stock Solution Stress Apply Acid Stress (e.g., 0.1M HCl, 60°C) Start->Stress Sample Take Aliquots at Time Points Stress->Sample Neutralize Neutralize Aliquots Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Calculate Degradation & Identify Products Analyze->Data

    Caption: Workflow for a forced degradation study under acidic conditions.

References

  • PubChem. (n.d.). N-(3-amino-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3).
  • Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(2), 1-14.
  • PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 3-Amino-4-ethoxyacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Amino-4-ethoxyacetanilide. Here, we provide a structured approach to troubleshooting common issues and offer detailed protocols to achieve high-purity crystalline material, a critical aspect of pharmaceutical development and chemical synthesis.

I. Core Principles and Frequently Asked Questions (FAQs)

A successful recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1][2] This allows for the saturation of the solution at a high temperature and subsequent crystallization of the pure compound upon cooling, leaving impurities behind in the mother liquor.

Q1: What is the optimal solvent system for the recrystallization of 3-Amino-4-ethoxyacetanilide?

For 3-Amino-4-ethoxyacetanilide, a mixed-solvent system is often most effective. The selection of solvents is guided by the "like dissolves like" principle, where compounds with similar structural features exhibit mutual solubility.[1] Given the polar amino and amide groups, as well as the nonpolar ethyl and phenyl groups, a combination of a polar protic solvent and a non-polar or less polar co-solvent is ideal.

A commonly employed and effective system is ethanol and water . Ethanol, being moderately polar, effectively dissolves the 3-Amino-4-ethoxyacetanilide at elevated temperatures. Water, a highly polar solvent, acts as an anti-solvent, reducing the solubility of the compound as the solution cools, thus inducing crystallization. The precise ratio will depend on the impurity profile of your crude material but starting with a minimal amount of hot ethanol to dissolve the solid, followed by the dropwise addition of hot water until turbidity is observed, is a standard approach.

Q2: My crude 3-Amino-4-ethoxyacetanilide is discolored. How can this be addressed during recrystallization?

Colored impurities, often high molecular weight byproducts or degradation products, can be effectively removed using activated carbon (charcoal).[3]

Protocol for Decolorization:

  • Dissolve the crude 3-Amino-4-ethoxyacetanilide in a minimal amount of the chosen hot solvent.

  • Add a small amount of activated carbon (typically 1-2% w/w of your compound). Using an excessive amount can lead to the loss of the desired product through adsorption.[3]

  • Heat the mixture at a gentle boil for a few minutes to allow for the adsorption of impurities.

  • Perform a hot gravity filtration to remove the activated carbon. This step must be executed quickly to prevent premature crystallization in the funnel.[3][4]

Q3: What are the likely impurities in my crude 3-Amino-4-ethoxyacetanilide?

Impurities can arise from unreacted starting materials, side-products, or subsequent degradation. For instance, if synthesized via the reduction of a nitro-precursor, residual starting material or incompletely reduced intermediates may be present. Recrystallization effectively removes these impurities by exploiting differences in their solubility compared to the desired product.

II. Troubleshooting Guide: From Common Issues to Advanced Solutions

Problem 1: The compound "oils out," forming a liquid layer instead of crystals.

This phenomenon occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is highly supersaturated.[2] This is undesirable as the oil can trap impurities.[5]

Solutions:

  • Increase Solvent Volume: Add more of the "good" solvent (in this case, ethanol) to the hot solution to decrease the supersaturation.[5][6]

  • Slow Cooling: Allow the solution to cool more gradually. This provides more time for the ordered arrangement of molecules into a crystal lattice.

  • Solvent System Modification: If oiling persists, consider a different solvent system. A solvent with a lower boiling point might be beneficial.[5]

Troubleshooting Workflow for Oiling Out

Caption: A decision-making workflow for addressing the issue of a compound oiling out during recrystallization.

Problem 2: Poor or no crystal formation upon cooling.

This is a common issue that typically indicates the solution is not sufficiently saturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles dislodged can serve as nucleation sites.[1][7]

    • Seed Crystals: Introduce a tiny crystal of the pure compound to the solution to initiate crystal growth.[1]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2][6]

  • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound and promote crystallization.[4][7]

Problem 3: Low recovery of the purified product.

A low yield can be frustrating but is often preventable.

Solutions:

  • Use Minimal Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[1]

  • Cold Solvent Wash: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[1]

  • Avoid Premature Crystallization: Ensure the funnel and receiving flask are pre-warmed during hot filtration to prevent the product from crystallizing prematurely.

Quantitative Data Summary: Solvent Properties

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGood solvent for 3-Amino-4-ethoxyacetanilide at elevated temperatures.
Water100Highly Polar ProticActs as an anti-solvent in combination with ethanol.
Methanol65Polar ProticCan be a suitable alternative to ethanol.[8]

III. Detailed Step-by-Step Recrystallization Protocol

This protocol provides a robust method for the purification of 3-Amino-4-ethoxyacetanilide.

Materials:

  • Crude 3-Amino-4-ethoxyacetanilide

  • Ethanol

  • Deionized water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 3-Amino-4-ethoxyacetanilide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil to dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a modest temperature.

Recrystallization Workflow Diagram

G A Dissolve Crude Solid in Minimum Hot Ethanol B Decolorize with Activated Carbon (optional) A->B C Hot Gravity Filtration B->C D Add Hot Water until Turbid, then Clarify with Hot Ethanol C->D E Slow Cooling to Room Temperature, then Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash with Ice-Cold Ethanol/Water F->G H Dry the Purified Crystals G->H

Caption: A comprehensive workflow illustrating the key stages of the recrystallization process for 3-Amino-4-ethoxyacetanilide.

IV. References

  • PubChem. (n.d.). N-(3-amino-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Nichols, L. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-(N,N-DIETHYL)AMINO-4-METHOXY ACETANILIDE - Physico-chemical Properties. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2014, August 4). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methoxyacetanilide. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

Sources

preventing oxidation of the amino group in N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Preventing Oxidation of the Primary Amino Group

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with N-(3-Amino-4-ethoxyphenyl)acetamide. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles to help you troubleshoot and optimize your synthetic routes.

The primary challenge with N-(3-Amino-4-ethoxyphenyl)acetamide is the high reactivity of its aromatic ring. The presence of two powerful electron-donating groups—the primary amine (-NH₂) and the ethoxy (-OEt)—makes the system highly susceptible to oxidation. This can occur simply through exposure to atmospheric oxygen, and is often accelerated by light, heat, or the presence of other oxidants in your reaction mixture.[1][2] This guide provides a structured, question-and-answer approach to identifying, preventing, and resolving issues related to this oxidative instability.

Frequently Asked Questions & Troubleshooting
Q1: My solution of N-(3-Amino-4-ethoxyphenyl)acetamide has turned brown/dark. What is happening and is my material still usable?

Answer: A color change, typically to a brown or dark purple hue, is a classic indicator of oxidation.[1][] The electron-rich aromatic amine is easily oxidized to form highly colored quinone-imine type structures, which can further polymerize into intractable tars.

Causality: The ortho- and para-positions relative to the powerful -NH₂ and -OEt activating groups are highly electron-rich. This high electron density lowers the oxidation potential of the molecule, making it sensitive to even mild oxidants like air.[1][2]

Is it usable? It depends on the extent of degradation and the sensitivity of your subsequent reaction.

  • For non-critical steps: If the discoloration is minor and your next step is robust, you might proceed, but be prepared for a more challenging purification.

  • For sensitive or catalytic reactions: It is strongly advised not to use discolored material. The impurities can chelate with or poison catalysts (e.g., Palladium, Copper) and lead to complex side-product formation. It is best to purify the starting material first (e.g., by column chromatography or recrystallization) or, ideally, to prevent the oxidation in the first place.

Q2: What is the overall strategy to prevent the amino group from oxidizing during my reaction?

Answer: The most reliable and standard strategy in organic synthesis is to temporarily "protect" the reactive functional group.[4] In this case, you will convert the highly reactive primary amine (-NH₂) into a less reactive functional group, typically a carbamate. This protected compound is stable to your desired reaction conditions. After the reaction is complete, you will remove the protecting group to regenerate the free amine. This is known as a "Protect-React-Deprotect" sequence.

The core benefit of this strategy is that it renders the nitrogen lone pair significantly less available for oxidation by withdrawing its electron density through resonance with the protecting group's carbonyl.[5]

Protect_React_Deprotect_Workflow Start Starting Material N-(3-Amino-4-ethoxyphenyl)acetamide Protected Protected Intermediate (e.g., N-Boc derivative) Start->Protected  Protection Step   (e.g., Add Boc₂O) Reacted Product of Desired Reaction (Protected) Protected->Reacted  Desired Synthesis Step   (e.g., Cross-coupling) Final Final Product (Deprotected Amine) Reacted->Final  Deprotection Step   (e.g., Add TFA)

Caption: General "Protect-React-Deprotect" workflow for amine synthesis.
Q3: Which protecting group should I choose? What are the differences between Boc, Cbz, and others?

Answer: The choice of protecting group is critical and depends entirely on the reaction conditions you plan to use in the subsequent step. The key is orthogonality : the conditions used to remove the protecting group must not affect other functional groups in your molecule, and the protecting group must be stable to the conditions of your main reaction.[4]

For N-(3-Amino-4-ethoxyphenyl)acetamide, the most common and effective choices are the tert-Butoxycarbonyl (Boc ) and Benzyloxycarbonyl (Cbz ) groups.[5]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsKey Strengths & Weaknesses
Boc (tert-Butoxycarbonyl)Boc-NH-RBoc₂O, Base (e.g., NaHCO₃, TEA), THF or CH₃CN.[6][7]Strong Acid: TFA, HCl in Dioxane/EtOAc.[6][7][8]Strengths: Very common, easy to install. Deprotection is clean (byproducts are volatile). Stable to base and hydrogenation. Weaknesses: Not stable to strong acid.
Cbz (Benzyloxycarbonyl)Cbz-NH-RCbz-Cl, Base (e.g., Na₂CO₃, NaHCO₃), H₂O/Dioxane.[9][10]Hydrogenolysis: H₂, Pd/C catalyst, MeOH/EtOH.[10][11][12]Strengths: Stable to most acidic and basic conditions.[9] Deprotection is very mild. Weaknesses: Not compatible with reactions that use reducing agents or involve double/triple bonds that could be reduced. The Pd/C catalyst can be pyrophoric.[10]

Decision Guide:

  • If your next reaction involves acidic conditions: Choose Cbz .

  • If your next reaction involves hydrogenation or other reductions (e.g., using Pd, Pt, Raney Ni): Choose Boc .

  • If your next reaction involves basic conditions (e.g., hydrolysis, saponification): Both Boc and Cbz are excellent choices.

  • For general-purpose protection and ease of removal: Boc is often the first choice due to the simple, non-catalytic deprotection protocol.[7]

Protecting_Group_Decision_Tree start What are the conditions of my next synthetic step? q_acid Does it use strong acid (e.g., HCl, H₂SO₄, TFA)? start->q_acid q_reduct Does it use catalytic hydrogenation or strong reducing agents? q_acid->q_reduct No ans_cbz Choose Cbz Group q_acid->ans_cbz Yes q_base Does it use basic conditions (e.g., NaOH, LiOH, NaH)? q_reduct->q_base No ans_boc Choose Boc Group q_reduct->ans_boc Yes q_base->ans_boc No / Neutral (Default Choice) ans_either Both Boc and Cbz are Suitable q_base->ans_either Yes

Sources

resolving solubility issues of N-(3-Amino-4-ethoxyphenyl)acetamide in water

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2), also known as 3-Amino-4-ethoxyacetanilide or 3-Aminophenacetin .[1][2]

This compound presents specific solubility challenges due to its rigid crystalline lattice and the interplay between its lipophilic ethoxy tail and ionizable aniline amine.[2] The guide below synthesizes physicochemical data with practical troubleshooting protocols.

Compound: N-(3-Amino-4-ethoxyphenyl)acetamide

CAS: 17026-81-2 | MW: 194.23 g/mol | LogP: ~0.7 | pKa (Amine): ~5.1 (Predicted)[1][2]

Part 1: The Solubility Landscape

Before troubleshooting, understand why the compound precipitates.[2]

  • Water Incompatibility: The molecule contains a lipophilic ethoxy-phenyl core.[1][2] While the amide and amine groups are polar, the crystal lattice energy (Melting Point ~125°C) dominates, resulting in water solubility < 0.1 mg/mL at neutral pH.[2]

  • The "Switch": The amino group at position 3 is a weak base (aniline-type).[1][2] It can be protonated.[2] At pH < 4 , the solubility increases exponentially as the molecule converts to its cation form.[2]

  • Oxidation Risk: The free amine is sensitive to air and light (browning effect).[2] Solutions must be prepared fresh or stored under inert gas.[2]

Solubility Data Summary
Solvent SystemSolubility Limit (Approx.)Suitability
Water (pH 7) < 0.1 mg/mLPoor (Precipitation risk)
0.1 M HCl > 10 mg/mLHigh (Forms hydrochloride salt)
DMSO > 50 mg/mLExcellent (Stock solution standard)
Ethanol (100%) > 20 mg/mLGood (Evaporation risk in assays)
PEG-400 > 10 mg/mLModerate (Viscosity aid)

Part 2: Troubleshooting FAQs

Q1: I need a 10 mM stock solution. Water didn't work. What should I use?

Answer: Do not use water for stock solutions.[1][2] Use 100% DMSO (Dimethyl Sulfoxide) .[2]

  • Protocol: Dissolve 1.94 mg of compound in 1 mL of anhydrous DMSO.

  • Why: DMSO disrupts the crystal lattice effectively and prevents oxidation better than water.[1][2]

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption, which causes precipitation.

Q2: When I dilute my DMSO stock into cell culture media (pH 7.4), it precipitates. How do I fix this?

Answer: This is "solvent shock."[1][2] The hydrophobic effect drives the molecules together when the DMSO concentration drops below 1%.[2] Solution: Use an intermediate dilution step or a surfactant.[1][2]

  • The "Step-Down" Method: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into media.[1][2]

  • Surfactant Addition: Pre-warm the culture media to 37°C and ensure it contains serum (proteins bind the drug, aiding solubility).[2] If serum-free, add 0.1% Tween-80 to the media before adding the drug.[1][2]

Q3: Can I dissolve it directly in aqueous buffer for an animal injection?

Answer: Only if you adjust the pH.[1][2] At pH 7.4 (PBS), it will not dissolve at therapeutic doses.[2] You must exploit the amine's pKa.[2]

  • Protocol (Salt Formation):

    • Weigh the powder.[2]

    • Add 0.1 M HCl (or 1 equivalent of acid relative to the molar amount of drug).

    • Vortex until clear (The amine protonates, forming the soluble hydrochloride salt).

    • Slowly dilute with saline/buffer. Monitor for precipitation if pH rises above 5.[1][2]

  • Alternative (Co-solvent Formulation):

    • 10% DMSO / 40% PEG-400 / 50% Saline.[1][2]

Q4: The solution turned brown after 24 hours. Is it still usable?

Answer: No. Browning indicates oxidation of the aniline amine group (formation of azo/imino impurities).[2]

  • Prevention: Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid to aqueous preparations.[1][2]

  • Handling: Always protect from light (amber glassware).[2]

Part 3: Decision Logic & Mechanism

Diagram 1: Solubility Decision Tree

Use this flowchart to select the correct solvent system based on your application.

SolubilityTree Start Start: N-(3-Amino-4-ethoxyphenyl)acetamide Goal What is your Goal? Start->Goal Stock Make Stock Solution (High Conc.) Goal->Stock Assay Cell/Enzyme Assay (Aqueous, pH 7.4) Goal->Assay Animal In Vivo Injection (High Dose) Goal->Animal DMSO Use 100% DMSO (Store -20°C) Stock->DMSO StepDown Dilute DMSO Stock into Media Assay->StepDown Acid Acidification Strategy Dissolve in 0.05M HCl (Forms soluble salt) Animal->Acid IV/IP (Acidic pH OK) Cosolvent Co-solvent Strategy 10% DMSO + 40% PEG400 + 50% Saline Animal->Cosolvent Neutral pH Req. Precip Precipitation? StepDown->Precip Tween Add 0.1% Tween-80 or 0.5% HP-β-CD Precip->Tween Yes

Caption: Decision matrix for solvent selection based on experimental end-use.

Diagram 2: Chemical Ionization Mechanism

Understanding the protonation state is critical for aqueous solubility.[2]

Ionization LowPH pH < 4.0 (Acidic) Cation Cationic Form (Soluble) Amine Protonated (-NH3+) High Water Solubility LowPH->Cation Protonation NeutralPH pH > 6.0 (Neutral/Basic) Neutral Neutral Form (Insoluble) Free Amine (-NH2) Aggregates/Precipitates NeutralPH->Neutral Deprotonation Cation->Neutral Add Base (NaOH) Neutral->Cation Add Acid (HCl)

Caption: The pH-dependent solubility switch driven by the aniline amine group.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock
  • Weigh 9.7 mg of N-(3-Amino-4-ethoxyphenyl)acetamide.

  • Add 1.0 mL of sterile-filtered, anhydrous DMSO.

  • Vortex for 30 seconds. Ensure no particulates remain.[2]

  • QC Check: The solution should be clear and light brown/amber.[2] If cloudy, sonicate for 5 minutes at room temperature.[2]

Protocol B: Aqueous Formulation for IP Injection (10 mg/kg)

Target concentration: 2 mg/mL[1][2]

  • Weigh 20 mg of compound.

  • Add 1.0 mL of Propylene Glycol (Solubilizer).[2] Vortex to dissolve.[2]

  • Add 0.5 mL of Ethanol (Co-solvent).[2] Vortex.

  • Slowly add 8.5 mL of 0.9% Saline while vortexing vigorously.

    • Note: If precipitation occurs upon saline addition, add Tween-80 to the initial organic mix (final concentration 1-2%).[1][2]

References

  • National Toxicology Program (NTP). (1992).[2][3][4][5] Chemical and Physical Properties: 3-Amino-4-ethoxyacetanilide (CAS 17026-81-2).[1][2][6] National Institute of Environmental Health Sciences.[2][3][4][5] Link

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for acetanilide derivative solubility behavior).

  • PubChem. (2025).[2][3][4] Compound Summary: N-(3-Amino-4-ethoxyphenyl)acetamide.[1][2][3][6][][8][9] National Library of Medicine.[2] Link[2]

  • Baena, Y., et al. (2004).[2] Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids.[2] (Provides thermodynamic basis for co-solvent strategies in similar structures). Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Amino-4-ethoxyacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-Amino-4-ethoxyacetanilide, a key intermediate in the synthesis of various chemical compounds, including disperse dyes.[1] We will explore the characteristic vibrational frequencies of its functional groups, compare FTIR with other essential analytical techniques, and provide actionable protocols for researchers, scientists, and professionals in drug development and materials science.

Structural and Vibrational Overview of 3-Amino-4-ethoxyacetanilide

3-Amino-4-ethoxyacetanilide is a multi-functional molecule containing a primary aromatic amine, a secondary amide (acetanilide group), an ether (ethoxy group), and a 1,2,4-trisubstituted benzene ring. Each of these groups gives rise to characteristic absorption bands in the infrared spectrum, making FTIR an invaluable tool for its identification and quality assessment.

The molecular structure and its key functional groups are illustrated below. Understanding this structure is fundamental to interpreting its vibrational spectrum.

cluster_workflow Compound Characterization Workflow cluster_primary Primary Analysis cluster_secondary Structural Elucidation & Purity synthesis Synthesized Compound ftir FTIR (Functional Groups) synthesis->ftir tlc TLC (Initial Purity) synthesis->tlc nmr NMR (Detailed Structure) ftir->nmr hplc HPLC (Quantitative Purity) tlc->hplc final Verified Intermediate nmr->final ms Mass Spec (MS) (Molecular Weight) ms->final hplc->final

Caption: A typical workflow for the characterization of a synthesized chemical intermediate.

Comparison of Key Analytical Techniques

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Functional group identification, molecular fingerprint. [2]Fast, non-destructive, cost-effective, versatile (solid, liquid, gas). [3]Limited structural information, not ideal for complex mixture quantification without chemometrics. [4]
NMR Spectroscopy Detailed molecular structure, atom connectivity, stereochemistry. [5]Unambiguous structure determination, quantitative analysis.Lower sensitivity, requires more sample, expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns. [6]Extremely high sensitivity, useful for impurity identification. [5]Provides limited information on stereochemistry, can require complex ionization methods.
HPLC Purity assessment, quantification of components in a mixture. High resolution, highly quantitative, well-established for quality control.Destructive, requires method development, solvent-intensive.
UV-Vis Spectroscopy Presence of chromophores (conjugated systems), quantitative analysis. [6]Simple, inexpensive, excellent for concentration measurements. [4]Lacks specificity, many compounds do not absorb in the UV-Vis range. [4]

In practice, these techniques are complementary. FTIR provides a rapid confirmation that the desired functional groups are present (e.g., amide formation, presence of the amine). Subsequently, NMR confirms the precise isomeric structure and arrangement of protons and carbons, MS confirms the molecular weight, and HPLC provides a definitive measure of purity.

Conclusion

FTIR spectroscopy is a powerful and indispensable first-line analytical technique for the characterization of 3-Amino-4-ethoxyacetanilide. By analyzing the key stretching and bending vibrations in the N-H, C=O, and C-O-C regions, researchers can rapidly verify the identity and functional integrity of the molecule. While FTIR provides crucial qualitative data, its true power in a professional drug development or chemical synthesis setting is realized when it is integrated into a broader workflow that includes chromatography and other spectroscopic methods like NMR and MS for complete structural elucidation and quantitative purity analysis.

References

  • A Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides. Benchchem.
  • Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. AIP Publishing.
  • Infrared Spectroscopy. CDN.
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom.
  • Phenyl ring–substituent interactions in substituted acetanilides. Part II. Infrared spectra. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Publishing.
  • FTIR Functional Group Database Table with Search. InstaNANO.
  • Innovations in Analytical Methodologies for Biopharmaceutical Characterization. Technology Networks.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed.
  • Experimental FTIR and theoretical Investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. ResearchGate.
  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Dove Press.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Stack Exchange.
  • Advances in Analytical Techniques for Drug Discovery and Development. OMICS Online.
  • Analytical Techniques in Pharmaceutical Reverse Engineering. ResolveMass Laboratories Inc.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • Synthesis of 3-amino-4-methoxyacetanilide. PrepChem.com.
  • A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene. Google Patents.
  • 3-Amino-4-methoxy acetanilide (II) preparation method. Google Patents.
  • 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9. ChemicalBook.
  • Interpreting Infrared Spectra. Specac Ltd.
  • N-(3-amino-4-ethoxyphenyl)acetamide. PubChem.
  • FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Flupirtine (CAS 17026-81-2) and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of Flupirtine (CAS 17026-81-2), a non-opioid analgesic. It further offers a comparative overview of alternative analytical methodologies, supported by experimental data to aid in method selection for research and quality control applications.

Introduction to Flupirtine and its Analytical Significance

Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener.[1] Its unique mechanism of action, which also involves indirect N-methyl-D-aspartate (NMDA) receptor antagonism, has made it a subject of interest in pain management research.[2][3] Accurate and precise analytical methods are crucial for pharmacokinetic studies, metabolite identification, and quality control of pharmaceutical formulations containing Flupirtine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the determination of Flupirtine in various biological matrices.[1][4] Understanding the fragmentation pattern of Flupirtine is fundamental to developing robust and reliable LC-MS/MS methods.

Mass Spectrometric Fragmentation of Flupirtine

Under electrospray (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode, Flupirtine readily forms a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 305.2.[5] Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that can be used for its unambiguous identification and quantification.

Proposed Fragmentation Pathway

The fragmentation of the protonated Flupirtine molecule is primarily driven by the lability of the ethyl carbamate and the benzylamino moieties. The proposed fragmentation pathway, based on established fragmentation principles of related structures and available spectral data, is as follows:

  • Loss of the Ethyl Carbamate Group: The most prominent fragmentation pathway involves the cleavage of the ethyl carbamate group. This can occur through the loss of ethyl isocyanate (C₂H₅NCO, 71 Da), leading to a fragment ion at m/z 234.2.

  • Formation of the 4-Fluorobenzyl Cation: Cleavage of the C-N bond between the pyridine ring and the benzylamino group results in the formation of the stable 4-fluorobenzyl cation at m/z 109.1. This is a common fragmentation pathway for compounds containing a benzyl group.

  • Cleavage of the Ethoxy Group: Loss of the ethoxy radical (•OC₂H₅, 45 Da) from the ethyl carbamate moiety can lead to a fragment ion at m/z 260.2.

  • Loss of Ethanol: Neutral loss of ethanol (C₂H₅OH, 46 Da) from the precursor ion can also occur, resulting in a fragment at m/z 259.2.

The following Graphviz diagram illustrates the proposed fragmentation pathway of Flupirtine.

Caption: Proposed fragmentation pathway of protonated Flupirtine.

This fragmentation pattern provides multiple specific transitions that can be used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of Flupirtine.[6]

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful tool for Flupirtine analysis, other methods such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection are also employed, particularly for quality control of pharmaceutical dosage forms.

ParameterLC-MS/MSHPLC-UVHPLC-FLD
Linearity Range 0.5 - 500 ng/mL (in serum)[1]80 - 180 µg/mL[7]1 - 1000 ng/mL[8]
Limit of Detection (LOD) Sub-ng/mLNot reported0.3 ng/mL[8]
Limit of Quantification (LOQ) 0.5 ng/mL (in serum)[1]Not reported1 ng/mL[8]
Precision (%RSD) < 15%[1]< 1%[7]< 5%[8]
Accuracy (% Recovery) 83.1 - 111.2%[1]99.90 - 99.98%[7]82.97 - 89.30%[8]
Selectivity Very HighModerateHigh
Instrumentation Cost HighLowModerate
Throughput HighModerateModerate

Discussion:

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of Flupirtine and its metabolites need to be measured in complex matrices like plasma or urine.[1][4] The ability to use MRM provides a high degree of confidence in the identification and quantification of the analyte.

  • HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drug and pharmaceutical formulations where the concentration of Flupirtine is high.[7][9][10][11] However, its lower sensitivity and selectivity may not be adequate for bioanalytical studies.

  • HPLC-FLD provides a significant improvement in sensitivity over HPLC-UV and can be a viable alternative to LC-MS/MS for certain applications.[8][12] The native fluorescence of Flupirtine allows for sensitive detection without the need for derivatization.

Experimental Protocols

LC-MS/MS Method for Flupirtine in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of Flupirtine and its active metabolite.[4]

  • Sample Preparation: To 0.5 mL of human plasma, add an internal standard and perform a liquid-liquid extraction with an appropriate organic solvent. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:1, v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Flupirtine: m/z 305.2 → [Product Ion 1], m/z 305.2 → [Product Ion 2]

      • Internal Standard: Appropriate transitions for the chosen internal standard.

HPLC-FLD Method for Flupirtine in Canine Plasma

This protocol is based on a validated method for the quantification of Flupirtine in canine plasma.[8]

  • Sample Preparation: Perform a liquid-liquid extraction of the plasma sample using an appropriate organic solvent mixture (e.g., Ethyl Acetate:Dichloromethane, 7:3 v/v). Evaporate the organic phase and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile:Ammonium Acetate buffer (20 mM, pH 6.8) (60:40, v/v).

    • Flow Rate: 1 mL/min.

    • Injection Volume: Appropriate for the system.

  • Fluorescence Detection:

    • Excitation Wavelength: 323 nm.

    • Emission Wavelength: 370 nm.

Conclusion

The mass spectrometric fragmentation of Flupirtine provides a highly specific and sensitive method for its identification and quantification. The characteristic fragment ions arising from the cleavage of the ethyl carbamate and benzylamino groups allow for the development of robust LC-MS/MS methods, particularly for bioanalytical applications. While alternative methods like HPLC-UV and HPLC-FLD offer cost-effective solutions for quality control of pharmaceutical products, they may lack the sensitivity and selectivity required for trace-level analysis in complex biological matrices. The choice of analytical method should, therefore, be guided by the specific requirements of the study in terms of sensitivity, selectivity, and sample matrix.

References

  • De Vito, V., et al. (2015). Bioanalytical Method Validation and Quantification of Flupirtine in Canine Plasma by HPLC with Spectrofluorimetric Detection. American Journal of Animal and Veterinary Sciences, 10(2), 91-100. [Link]

  • Patel, A., et al. (2025). Development and Validation of Reverse Phase High-Performance Liquid Chromatographic Method for Analysis of Flupirtine Maleate in. International Journal of Pharmaceutical Sciences and Research, 16(5), 1000-1008. [Link]

  • Giorgi, M., et al. (2015). Mass spectrum in positive ion mode. Spectrum obtained from the analyte peak at 4.70 min. A real sample [5 mg kg − 1 treated dog (1 h)] acquired in positive ion mode. ResearchGate. [Link]

  • Kafadar, S. (2019). Determination of Residue Levels of Ethyl Carbamate in Alcoholic Beverages by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). ResearchGate. [Link]

  • Zotou, A., et al. (2016). Typical mass spectrum of flupirtine fragmentation. ResearchGate. [Link]

  • Das, S., et al. (2019). Analytical Method for Development and Validation of Flupirtine Maleate by Reverse-phase High-performance Liquid Chromatography. International Journal of Pharmaceutical & Biological Archives, 10(2), 95-103. [Link]

  • Reddy, B. P., & Reddy, K. S. (2013). Simultaneous Analysis of Paracetamol and Flupirtine in Pharmaceutical Dosage Forms by RP-HPLC Method. International Journal of ChemTech Research, 5(5), 2311-2317. [Link]

  • Lawrence, J. F., & Iyengar, J. R. (1988). Residue Levels of Ethyl Carbamate in Wines and Spirits by Gas Chromatography and Mass Spectrometry. Journal of Agricultural and Food Chemistry, 36(4), 778-781. [Link]

  • Rao, J. R., et al. (2013). Development and validation of RP-HPLC method for simultaneous estimation of Paracetamol and Flupirtine Maleate. Asian Journal of Pharmaceutical Analysis, 3(4), 133-137. [Link]

  • Lewis, C. P. (1964). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 36(8), 1582-1587. [Link]

  • Chen, X., et al. (2001). Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 195-202. [Link]

  • Kim, K. R., et al. (2000). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Journal of Food Protection, 63(1), 91-95. [Link]

  • OIV. (2009). Ethyl Carbamate (Type-II). OIV Compendium of International Methods of Analysis of Wines and Musts. [Link]

  • De Vito, V., et al. (2015). Bioanalytical Method Validation and Quantification of Flupirtine in Canine Plasma by HPLC with Spectrofluorimetric Detection. ResearchGate. [Link]

  • Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Journal of Pharmaceutical and Biomedical Analysis, 102, 377-385. [Link]

  • Thurman, E. M., & Imma, I. (2003). WO2020243503A1 - Determination of antidepressants by mass spectrometry.
  • Johnson, R. S., et al. (1990). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Analytical Chemistry, 62(15), 1600-1605. [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-294. [Link]

  • Szelenyi, I. (2001). Flupirtine: Clinical pharmacology. Journal of Postgraduate Medicine, 47(3), 198-201. [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]

  • Liu, Y., et al. (2017). Bioequivalence study of two formulations of flupirtine maleate capsule. Drug Design, Development and Therapy, 11, 3465-3472. [Link]

  • Salem, M. A. I., et al. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 7(1), 1-10. [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Molecules, 19(12), 20287-20300. [Link]

Sources

reference standards for N-(3-Amino-4-ethoxyphenyl)acetamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2), also known as 3-Amino-4-ethoxyacetanilide , is a critical process impurity and degradation product associated with the analgesic Phenacetin and, by extension, historical synthetic routes of Paracetamol (Acetaminophen) .[1] Due to the presence of the primary aromatic amine moiety, this compound presents a genotoxic risk profile distinct from the parent drug.

This guide objectively compares reference standard grades available for this analyte, recommending specific tiers based on the regulatory stage of drug development (R&D vs. GMP Release). It also provides a validated analytical workflow for its separation from the parent matrix.[1]

Technical Context & Impurity Origin

To select the correct reference standard, one must understand the "why" behind the analysis. This molecule typically arises during the synthesis of phenacetin derivatives or via the degradation of nitro-intermediates.[1]

Impurity Formation Pathway

The presence of the 3-amino group suggests a reduction of a nitro-precursor.[1] In the synthesis of ethoxy-anilines, non-selective nitration can lead to ortho-nitration relative to the ethoxy group, which is subsequently reduced to the amine.

ImpurityPathway Phenacetin Phenacetin (Parent Drug) NitroInter 3-Nitro-4-ethoxyacetanilide (Intermediate) Phenacetin->NitroInter Nitration (Side Rxn) Paracetamol Paracetamol (Related) Phenacetin->Paracetamol O-Deethylation (Metabolism) TargetImp N-(3-Amino-4-ethoxyphenyl)acetamide (Target Impurity) NitroInter->TargetImp Reduction

Figure 1: Proposed formation pathway of N-(3-Amino-4-ethoxyphenyl)acetamide as a process impurity.[1]

Comparative Analysis: Reference Standard Grades

Selecting the wrong grade of standard can lead to OOS (Out of Specification) investigations or regulatory rejection. Below is the comparison of the three primary tiers available for this specific CAS.

Tier 1: ISO 17034 Certified Reference Material (CRM)
  • Best For: GMP Release Testing, Instrument Qualification (IQ/OQ/PQ), Calibration of Secondary Standards.

  • Profile: This is the highest commercial grade available if a dedicated USP/EP monograph standard does not exist.[1] It provides a certified property value (purity) with an associated uncertainty budget.[1]

  • Traceability: SI units (kg, mol) via primary techniques (qNMR).

Tier 2: Secondary / Analytical Standard
  • Best For: Routine QC (after validation against CRM), Stability Studies, Method Development.

  • Profile: High purity (>98%) but lacks the rigorous uncertainty calculation of a CRM. The CoA typically reports "As-is" purity based on HPLC area %.[1]

  • Risk: Often does not account for water/residual solvent content in the assay value, leading to potential potency errors of 1-5%.

Tier 3: Research Chemical (In-House)
  • Best For: Early-stage R&D, Peak Identification (Qualitative only).[1]

  • Profile: Variable purity. Identity confirmed by NMR/MS, but quantitative accuracy is not guaranteed.[1]

  • Risk: High.[1] Not suitable for quantitative reporting in regulatory filings.[1]

Performance Comparison Table
FeatureISO 17034 CRM (Recommended)Analytical Standard Research Chemical
Certified Purity 99.5% ± 0.3% (Mass Balance)>98% (Chromatographic)Variable
Uncertainty Budget Yes (Expanded, k=2)NoNo
Water/Solvent Correction Included (KF/TGA data applied)Often IgnoredIgnored
Traceability SI Units / NIST Internal StandardNone
Homogeneity Data Verified AssumedUnknown
Regulatory Acceptance Global (FDA, EMA, ICH) Conditional (Requires Validation)Low

Experimental Protocol: Validated Analytical Method

This protocol is designed to separate the hydrophilic 3-amino impurity from the hydrophobic Phenacetin parent using a Reversed-Phase (RP) HPLC approach.[1]

Method Principle: The amino group on the impurity makes it significantly more polar than Phenacetin. A standard C18 column may show poor retention for the impurity.[1] Therefore, a Mixed-Mode or Polar-Embedded column is recommended, or strict pH control to keep the amine deprotonated (neutral) or fully protonated.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or LC-MS/MS.[1]

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Provides better peak shape for basic amines compared to standard C18.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 245 nm (Max absorption for acetanilide core).[1]

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.0955Equilibrate
2.0955Hold (Elute polar amines)
15.04060Linear Ramp (Elute Parent)
18.04060Hold
18.1955Re-equilibrate
23.0955End
Standard Preparation (Using CRM)
  • Stock Solution: Accurately weigh 5.0 mg of N-(3-Amino-4-ethoxyphenyl)acetamide CRM into a 50 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[1] (Conc: 0.1 mg/mL).[1]

  • Working Standard: Dilute 1.0 mL of Stock to 100 mL with Mobile Phase A. (Conc: 1 µg/mL).

  • System Suitability:

    • Tailing Factor: NMT 1.5 (Critical for amine impurities).[1]

    • Resolution (Rs): > 2.0 between Impurity and Phenacetin.

Decision Logic for Standard Selection

Use this logic flow to determine the appropriate standard for your specific project phase.

DecisionTree Start Start: Select Standard Purpose What is the purpose? Start->Purpose Quant Quantification / Release? Purpose->Quant Yes Qual Identification Only? Purpose->Qual No Quant_Check Is a USP/EP Monograph Standard Available? Quant->Quant_Check Use_AS Use Analytical Standard (Characterized) Qual->Use_AS Use_USP Use USP/EP Standard (Primary) Quant_Check->Use_USP Yes Use_CRM Use ISO 17034 CRM (Secondary) Quant_Check->Use_CRM No (Likely for this CAS)

Figure 2: Decision matrix for selecting the appropriate reference material grade.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28207, N-(3-amino-4-ethoxyphenyl)acetamide.[1] PubChem. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Substance Details: Acetamide, N-(3-amino-4-ethoxyphenyl)- (CAS 17026-81-2).[1][2] CompTox Chemicals Dashboard. Available at: [Link]

  • SIELC Technologies. Separation of N-(3-Amino-4-ethoxyphenyl)acetamide on Newcrom R1 HPLC column. Application Notes. Available at: [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1] ISO.org. Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] ICH Guidelines. Available at: [Link]

Sources

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2), also known as 3-amino-4-ethoxyacetanilide , is a critical intermediate used primarily in the synthesis of azo dyes and as a coupler in oxidative hair coloring formulations.[1][2][3] It also appears as a degradation impurity in the synthesis of Phenacetin.

This guide provides a technical comparison of its UV-Vis absorption characteristics against its parent pharmacophores, Phenacetin and Paracetamol . While Phenacetin exhibits a characteristic benzenoid absorption band at 249 nm , the introduction of an amino group at the meta-position relative to the acetamido group (and ortho to the ethoxy group) in the target molecule induces a significant bathochromic (red) shift , altering its detection profile in purity assays.

Theoretical Spectroscopic Profile

The Chromophore Mechanism

The UV-Vis absorption of N-(3-Amino-4-ethoxyphenyl)acetamide is governed by the electronic transitions of its tri-substituted benzene ring.

  • Base Chromophore (Phenacetin Core): The parent molecule, Phenacetin (N-(4-ethoxyphenyl)acetamide), possesses two auxochromes: an ethoxy group (

    
    , electron donor) and an acetamido group (
    
    
    
    , weak donor). These substituents create a conjugated system with a primary absorption maximum (
    
    
    ) at 249 nm in methanol.
  • Auxochromic Shift (The 3-Amino Effect): The target molecule features an additional primary amino group (

    
    ) at position 3.
    
    • Electronic Effect: The

      
       group is a strong auxochrome with a lone pair of electrons that interacts strongly with the 
      
      
      
      -system of the benzene ring (
      
      
      and
      
      
      transitions).
    • Positional Effect: Being ortho to the ethoxy group and meta to the acetamido group, the amino group destabilizes the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap.

    • Result: This leads to a bathochromic shift of approximately 30–40 nm relative to Phenacetin. The expected primary

      
       for the unoxidized molecule is in the 280–300 nm  range.
      
Physical Evidence of Oxidation

Unlike pure Phenacetin (white crystals), N-(3-Amino-4-ethoxyphenyl)acetamide is typically isolated as a brown powder . This coloration indicates that the free amino group renders the molecule susceptible to auto-oxidation, forming azo or azomethine-type impurities that absorb in the visible region (>400 nm).

Comparative Data Analysis

The following table contrasts the spectroscopic and physical properties of the target molecule with its closest structural analogs.

Table 1: Comparative UV-Vis & Physical Properties
FeatureTarget: N-(3-Amino-4-ethoxyphenyl)acetamide Reference 1: Phenacetin Reference 2: Paracetamol
CAS Number 17026-81-262-44-2103-90-2
Structure 3-Amino-4-ethoxy-acetanilide4-Ethoxy-acetanilide4-Hydroxy-acetanilide

(MeOH)
~285–295 nm (Predicted)*249 nm 243 nm

(Water)
~280 nm (pH dependent)244 nm243 nm
Auxochromes



Electronic Effect Strong Bathochromic Shift (+NH2)BaselineHypsochromic vs Target
Appearance Brown Powder (Oxidation prone)White Crystalline SolidWhite Crystalline Solid
Primary Use Dye Intermediate / CouplerAnalgesic (Withdrawn)Analgesic / Antipyretic

*Note: Exact experimental values for the target are often obscured by oxidation bands; the range 280–300 nm is consistent with tri-substituted aniline derivatives like 2,4-diaminoanisole.

Experimental Protocol: UV-Vis Characterization

To obtain an accurate spectrum of N-(3-Amino-4-ethoxyphenyl)acetamide, researchers must mitigate oxidation.

Reagents & Equipment[6]
  • Solvent: HPLC-grade Methanol (preferred for solubility and cutoff).

  • Stabilizer: 0.1% Ascorbic acid (optional, to prevent auto-oxidation during scan).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10 mg of N-(3-Amino-4-ethoxyphenyl)acetamide.

    • Dissolve in 100 mL of Methanol (Concentration: 100 µg/mL).

    • Critical: Perform this step rapidly and protect from light to minimize "browning" (oxidation).

  • Dilution:

    • Dilute 1 mL of Stock into 10 mL of Methanol (Final: 10 µg/mL).

    • Blank: Use pure Methanol.

  • Spectral Scan:

    • Set baseline with the Blank.

    • Scan the sample from 200 nm to 600 nm .

    • Observation: Look for the primary peak around 280–300 nm .

    • Impurity Check: A broad, low-intensity band extending from 400–500 nm indicates the presence of oxidation products (azo species).

  • Acidic Shift Test (Validation):

    • Add 1 drop of 1M HCl to the cuvette.

    • Result: The

      
       group will protonate to 
      
      
      
      , losing its auxochromic power. The spectrum should hypsochromically shift (blue shift) back towards the Phenacetin baseline (~250 nm). This confirms the identity of the amino group.

Structural & Workflow Visualization

Diagram 1: Electronic Structure & Shift Comparison

This diagram illustrates the structural relationship and the "Push-Push" electronic effect causing the spectral shift.

G cluster_0 Reference: Phenacetin cluster_1 Target: N-(3-Amino-4-ethoxyphenyl)acetamide cluster_mech Electronic Mechanism node_phen Phenacetin (4-Ethoxy-acetanilide) lambda_phen λmax ≈ 249 nm node_phen->lambda_phen Baseline node_target Target Molecule (+ 3-Amino Group) node_phen->node_target Chemical Modification (Nitration + Reduction) lambda_target λmax ≈ 285-295 nm (Bathochromic Shift) node_target->lambda_target +NH2 Auxochrome (Red Shift) mech Lone Pair Donation (n -> π*) Destabilizes HOMO Narrows Energy Gap mech->lambda_target

Caption: Comparative spectral shift driven by the addition of the 3-amino auxochrome to the Phenacetin core.

Diagram 2: Experimental Workflow for Purity Analysis

A self-validating workflow to distinguish the target from oxidation impurities.

Workflow start Sample: Brown Powder (N-(3-Amino-4-ethoxyphenyl)acetamide) solv Solubilize in MeOH (Protect from Light) start->solv scan UV-Vis Scan (200-600 nm) solv->scan check Analyze Peaks scan->check res1 Peak @ ~290 nm Clear Visible Region check->res1 Primary Band Only res2 Peak @ ~290 nm + Broad Band >400 nm check->res2 Visible Tailing valid Validation: Add HCl res1->valid shift Blue Shift to ~250 nm? (Protonation of -NH2) valid->shift final_pass PASS: Pure Compound shift->final_pass Yes final_fail FAIL: Oxidized / Impure shift->final_fail No

Caption: Step-by-step protocol for spectroscopic validation and impurity detection.

References

  • National Toxicology Program (NTP). (1978). Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CAS No. 17026-81-2).[4] Technical Report Series No. 112.

  • PubChem. (n.d.).[2] N-(3-amino-4-ethoxyphenyl)acetamide (Compound Summary). National Center for Biotechnology Information.

  • NIST Chemistry WebBook. (n.d.). Phenacetin UV Spectrum.

  • Srabović, M., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.

    • Context: Provides comparative spectral d

Sources

A Comparative Guide to the Validation of Analytical Methods for Aceclofenac Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, comparative analysis of analytical method validation for aceclofenac intermediates, moving beyond mere procedural steps to explain the underlying scientific rationale. By understanding the "why" behind the "how," you can design and implement robust, self-validating analytical systems that meet and exceed regulatory expectations.

Aceclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes a multi-step synthesis process involving various intermediates.[1][2] The purity of these intermediates is critical as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are essential for monitoring reaction progress, identifying and quantifying impurities, and ensuring batch-to-batch consistency.

This guide will compare and contrast the most common analytical techniques employed for this purpose, with a focus on High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2).[3][4][5][6][7][8]

The Analytical Landscape: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is the first critical decision in method development. For aceclofenac and its intermediates, the choice primarily hinges on the complexity of the sample matrix and the specific analytical goal (e.g., quantification of the main component, detection of trace impurities).

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of aceclofenac and its related substances.[1][9][10] Its high resolving power allows for the separation of structurally similar compounds, making it indispensable for impurity profiling.[9][10][11]

UV-Visible (UV-Vis) Spectrophotometry , on the other hand, offers a simpler, more rapid, and cost-effective approach, particularly for the quantification of the main intermediate in a relatively clean sample matrix.[12][13][14] However, its lack of specificity can be a significant drawback when dealing with complex mixtures.[12]

The following sections will provide a detailed comparison of these two techniques across the key validation parameters.

Core Validation Parameters: A Head-to-Head Comparison

The ICH Q2(R2) guideline outlines a set of validation characteristics that must be assessed to ensure an analytical procedure is fit for its intended purpose.[3][6][8] We will now explore these parameters in the context of HPLC and UV-Vis spectrophotometry for aceclofenac intermediates.

Specificity/Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4]

  • HPLC: Demonstrates superior specificity. By optimizing chromatographic conditions (e.g., mobile phase composition, column chemistry, and gradient elution), one can achieve baseline separation of the main intermediate from its potential impurities and degradation products.[15][16] Forced degradation studies, where the sample is subjected to stress conditions like acid, base, oxidation, and heat, are crucial for demonstrating specificity.[17][18][19][20][21] The chromatograms from these studies should show that the degradation product peaks do not interfere with the main analyte peak.[17][18]

  • UV-Vis Spectrophotometry: Possesses inherent limitations in specificity. It relies on the absorbance of UV-Vis light at a specific wavelength. If impurities or other components in the sample absorb at the same wavelength as the analyte of interest, the results will be inaccurate.[12] While techniques like derivative spectroscopy can sometimes resolve overlapping spectra, they do not offer the same level of assurance as chromatographic separation.

Experimental Protocol: Forced Degradation Study for Specificity in HPLC

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of the aceclofenac intermediate in a suitable solvent to prepare a stock solution of known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified time (e.g., 1 hour). Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 105°C) for a specified time (e.g., 24 hours), then dissolve in the solvent.

  • Chromatographic Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

  • Evaluation: Compare the chromatograms. The method is considered specific if the peak for the aceclofenac intermediate is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional confirmation of specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[3][4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][8]

ParameterHPLCUV-Vis Spectrophotometry
Typical Range 50-150% of the target concentration[15]Often narrower, e.g., 2-20 µg/mL[14] or 5-40 µg/mL[22]
Evaluation Plot of peak area vs. concentrationPlot of absorbance vs. concentration
Acceptance Criteria Correlation coefficient (r²) ≥ 0.999[15]Correlation coefficient (r²) ≥ 0.999[22]

Experimental Protocol: Determining Linearity and Range

  • Prepare a Series of Standards: From a stock solution of the aceclofenac intermediate, prepare at least five concentrations spanning the expected range.

  • Analysis:

    • HPLC: Inject each standard in triplicate and record the peak area.

    • UV-Vis: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting the mean response (peak area or absorbance) against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[4][7][23] It is typically assessed by recovery studies.[12][13][14]

ParameterHPLCUV-Vis Spectrophotometry
Methodology Spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[23]Same as HPLC.
Evaluation The percentage recovery is calculated.The percentage recovery is calculated.
Acceptance Criteria Typically 98-102% recovery.[10]Typically 99-101% recovery.[14]
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][7] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

ParameterHPLCUV-Vis Spectrophotometry
Repeatability Analysis of replicate samples on the same day, by the same analyst, on the same instrument.Same as HPLC.
Intermediate Precision Analysis of replicate samples on different days, by different analysts, or on different instruments within the same laboratory.Same as HPLC.
Evaluation Expressed as the Relative Standard Deviation (%RSD).Expressed as the Relative Standard Deviation (%RSD).
Acceptance Criteria %RSD ≤ 2%[4]%RSD ≤ 2%[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

These parameters are particularly crucial for impurity determination methods.

ParameterHPLCUV-Vis Spectrophotometry
Determination Based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Based on the standard deviation of the response and the slope of the calibration curve.
Typical Values Lower LOD and LOQ values, suitable for trace impurity analysis. For example, for Aceclofenac, LOD and LOQ have been reported as 0.02 and 0.06 µg/mL, respectively.[15]Higher LOD and LOQ values, generally not suitable for trace analysis. For instance, for Aceclofenac, LOD and LOQ were found to be 0.46 µg/mL and 1.39 µg/mL, respectively.[22]
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][4]

  • HPLC: Typical variations to investigate include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • Wavelength of detection (e.g., ± 2 nm)

  • UV-Vis Spectrophotometry: Typical variations include:

    • pH of the buffer

    • Wavelength of measurement

The system suitability parameters should remain within the acceptance criteria after these deliberate changes.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of a comprehensive analytical method validation.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Analytical Method Development Protocol Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol->Specificity

Caption: A flowchart illustrating the key stages of analytical method validation.

Logical Relationships in Validation Parameters

The various validation parameters are interconnected. For instance, the range of the method is established based on the demonstration of acceptable linearity, accuracy, and precision.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision Precision Precision->Range Precision->Accuracy Robustness Robustness Robustness->Precision

Caption: Interdependencies between key analytical method validation parameters.

Conclusion: A Tale of Two Techniques

  • HPLC is the method of choice for:

    • Impurity profiling and quantification.

    • Analysis of complex mixtures where specificity is paramount.

    • Stability-indicating assays.

  • UV-Vis spectrophotometry is a viable option for:

    • Quantification of the main intermediate in a simple and clean matrix.

    • In-process controls where speed and cost-effectiveness are critical.

Ultimately, a well-designed and executed validation study, regardless of the technique chosen, provides the documented evidence that the analytical method is reliable, reproducible, and fit for its intended purpose. This scientific rigor is fundamental to ensuring the quality of the final drug product and, consequently, patient safety.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Validated Spectroscopic Method for Estimation of Aceclofenac from Tablet Formulation. (n.d.).
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
  • Validated Spectroscopic Method for Estimation of Aceclofenac from Tablet Formulation - Asian Journal of Research in Chemistry. (n.d.).
  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. (n.d.).
  • A Review on validated analytical methods for Aceclofenac - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, February 5).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form - ResearchGate. (n.d.).
  • A New RP-HPLC Method Development and Validation of Paracetamol and Aceclofenac in Tablets by separating Diclofenac - Research Journal of Pharmacy and Technology. (2008, August 15).
  • A Comprehensive Technical Guide to the Identification of Aceclofenac EP Impurity E - Benchchem. (n.d.).
  • A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms - Neliti. (2020, September 29).
  • SENSITIVE SPECTROPHOTOMETRIC DETERMINATION OF ACECLOFENAC FOLLOWING AZO DYE FORMATION WITH 4-CARBOXYL-2,6-DINITROBENZENE DIAZONI. (n.d.).
  • RP-HPLC Method development and validation for the simultaneous estimation of Aceclofenac and Rabeprazole Sodium in the bulk and - oaji.net. (n.d.).
  • Development and Validation of RP-HPLC Method for Simultaneous Determination of Aceclofenac and Piperine in Rat Plasma to Study P. (2023, October 15).
  • The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating - Der Pharma Chemica. (n.d.).
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22).
  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Aceclofenac and Thiocolchicoside in Tablet Dosage Form - Slideshare. (n.d.).
  • Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR - SciSpace. (2019, February 27).
  • A Simple and Sensitive Stability-Indicating RP-HPLC Assay Method for the Determination of Aceclofenac. (n.d.).
  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (n.d.).
  • Forced degradation data of Aceclofenac and Misoprostol - ResearchGate. (n.d.).
  • ACECLOFENAC Aceclofenacum. (n.d.).
  • RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC. (n.d.).
  • Aceclofenac-Impurities - Pharmaffiliates. (n.d.).
  • A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation - Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.).
  • HPTLC Method Development And Validation Of For Aceclofenac In Bulk And Marketed Dosage Forms - Journal of Pharmaceutical Negative Results. (n.d.).
  • Analytical Method Development and Validation of Aceclofenac and Serratiopeptidase by RP- HPLC - ER Publications. (n.d.).
  • Analytical method development and validation of Aceclofenac in Bulk and Marketed Formulation - Jetir.Org. (n.d.).

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A Senior Application Scientist's Guide to Distinguishing N-(3-Amino-4-ethoxyphenyl)acetamide from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Regioisomeric Purity

In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of a molecule is paramount. N-(3-Amino-4-ethoxyphenyl)acetamide is a key chemical intermediate whose utility and safety are intrinsically linked to its isomeric purity.[1][2] Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and physical properties.[3] The presence of an undesired regioisomer, even in trace amounts, can compromise the efficacy and safety of a final product, making their differentiation and quantification a critical analytical objective.

This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the unambiguous identification of N-(3-Amino-4-ethoxyphenyl)acetamide from its closely related regioisomers. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.

The Subjects of Investigation: Defining the Isomeric Landscape

The target molecule, N-(3-Amino-4-ethoxyphenyl)acetamide, has the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][4] The core challenge lies in distinguishing it from other isomers where the acetamido, amino, and ethoxy groups are arranged differently on the phenyl ring. For this guide, we will focus on three representative regioisomers that present distinct analytical challenges.

Identifier Structure IUPAC Name Substitution Pattern
Isomer A (Target) N-(3-Amino-4-ethoxyphenyl)acetamide1-Acetamido, 3-Amino, 4-Ethoxy
Isomer B N-(4-Amino-3-ethoxyphenyl)acetamide1-Acetamido, 4-Amino, 3-Ethoxy
Isomer C N-(2-Amino-4-ethoxyphenyl)acetamide1-Acetamido, 2-Amino, 4-Ethoxy
Isomer D N-(3-Amino-5-ethoxyphenyl)acetamide1-Acetamido, 3-Amino, 5-Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure.[3][5] By probing the magnetic properties of atomic nuclei, it reveals the precise electronic environment of each atom, allowing for the direct differentiation of isomers based on chemical shifts and spin-spin coupling patterns.[5]

Causality: Why NMR Excels for Isomer Differentiation

The key to distinguishing these regioisomers with NMR lies in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm).[6] The substitution pattern on the benzene ring dictates the number of unique protons and, crucially, their spatial relationship to one another. This relationship governs the spin-spin coupling, resulting in a unique "fingerprint" of signal multiplicities (singlet, doublet, triplet, etc.) for each isomer.[7] Similarly, ¹³C NMR distinguishes isomers based on the number of unique carbon signals, which is determined by the molecule's symmetry.[6][8]

Predicted ¹H and ¹³C NMR Data
Isomer Predicted ¹H Aromatic Signals (Proton Count, Multiplicity)Predicted ¹³C Aromatic Signals (Number)Key Differentiating Feature
A (Target) 3H total: Likely a doublet (d), a doublet of doublets (dd), and another doublet (d).6Unique coupling pattern for 1,2,4-trisubstituted ring.
B 3H total: Also likely a d, dd, and d, but with distinct chemical shifts from Isomer A due to different electronic effects.6Different chemical shifts in the aromatic region compared to A and C.
C 3H total: The ortho-relationship of the amino and acetamido groups will significantly alter the chemical shifts of adjacent protons compared to A and B.6Potential for downfield or upfield shifts due to steric and electronic effects of the ortho groups.
D 3H total: Due to the plane of symmetry, expect two signals: one singlet (s) and one doublet (d) integrating to 1H and 2H respectively.4Reduced number of ¹³C signals and a simpler ¹H pattern due to symmetry.[6]
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and analyze the chemical shifts and coupling patterns, paying close attention to the aromatic region (δ 6.5-8.0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (~5-10 mg in 0.7 mL solvent) Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire Spectrum (16-32 Scans) LockShim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Calibrate, Integrate & Analyze Shifts/Coupling Process->Analyze Identify Identify Isomer Based on Aromatic Fingerprint Analyze->Identify

Caption: Workflow for Isomer Differentiation by NMR Spectroscopy.

Mass Spectrometry (MS): Unmasking Isomers Through Fragmentation

While isomers have identical molecular masses, their structural differences can be revealed by tandem mass spectrometry (MS/MS).[9][10] In this technique, the molecular ion is isolated and then fragmented; the resulting pattern of fragment ions provides a structural fingerprint.

Causality: Why MS/MS Works

The fragmentation of a molecule under collision-induced dissociation (CID) is not random.[11] Bonds break at their weakest points, and the stability of the resulting charged fragments and neutral losses dictates the fragmentation pathways. The relative positions of the functional groups in our regioisomers will influence these pathways. For example, an ortho arrangement (Isomer C) might allow for a unique cyclization or rearrangement reaction during fragmentation (an "ortho-effect") that is impossible for the meta (Isomer A) or para (Isomer B) arrangements, leading to diagnostic fragment ions.[12][13]

Predicted Fragmentation Data (LC-MS/MS)

All isomers will exhibit a protonated molecular ion [M+H]⁺ at m/z 195.11. The differentiation lies in the MS/MS fragments.

Isomer Precursor Ion (m/z)Predicted Key Fragment Ions (m/z)Rationale for Differentiation
A (Target) 195.11153.09, 125.09Loss of acetyl group (CH₂CO, 42 Da) to give m/z 153.09. Subsequent loss of ethylene (C₂H₄, 28 Da) from the ethoxy group gives m/z 125.09.
B 195.11153.09, 125.09Likely to show similar primary fragments to Isomer A, but the relative intensities of the fragments may differ significantly.
C 195.11177.10, 135.09Potential for a unique loss of water (18 Da) involving the ortho amino and acetamido groups, leading to a fragment at m/z 177.10.
D 195.11153.09, 125.09Fragmentation pattern may be similar to A and B, but chromatographic separation (see next section) would be essential for initial differentiation.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography: Inject the sample onto an HPLC system (details in next section) coupled to the mass spectrometer. A chromatographic separation step is crucial to handle complex mixtures and introduce ions into the MS over time.

  • MS Ionization: Use an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecular ions [M+H]⁺.

  • Full Scan MS: Perform an initial full scan (e.g., m/z 50-500) to confirm the presence of the precursor ion at m/z 195.11.

  • Tandem MS (MS/MS): Set up a product ion scan experiment. Isolate the precursor ion (m/z 195.11) in the first mass analyzer, subject it to CID in a collision cell, and scan the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Compare the resulting fragmentation spectra for each isomer, looking for unique fragment ions or significant differences in the relative abundance of common fragments.

MS_Workflow cluster_lc LC Separation cluster_ms1 MS Scan cluster_ms2 Tandem MS (MS/MS) Inject Inject Sample into HPLC Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization (+ve Mode) Separate->Ionize FullScan Full Scan (m/z 50-500) Confirm Precursor Ionize->FullScan Isolate Isolate Precursor (m/z 195.11) FullScan->Isolate Fragment Collision-Induced Dissociation (CID) Isolate->Fragment Detect Detect Fragment Ions Fragment->Detect

Caption: Workflow for Isomer Differentiation by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.[14] For regioisomers, subtle differences in polarity and shape can be exploited to achieve chromatographic resolution, allowing for their individual quantification.[15][16]

Causality: The Basis of Chromatographic Selectivity

The choice of stationary phase (the column) is the most critical factor. While standard C18 reversed-phase columns separate based on hydrophobicity, they may not be sufficient for structurally similar regioisomers.[14] A phenyl-based stationary phase is often a superior choice.[2][17] It provides an alternative selectivity mechanism through π–π interactions between the phenyl rings of the stationary phase and the aromatic analytes. The different electron densities of the isomeric rings, dictated by the substituent positions, lead to varied strengths of these interactions and, consequently, different retention times.

Hypothetical HPLC Separation Data
Parameter Value
Column Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Temperature 40 °C
Detection UV at 254 nm
Isomer Predicted Retention Time (min) Rationale
C 6.2The ortho-amino group may engage in intramolecular hydrogen bonding, slightly reducing its interaction with the mobile phase, potentially leading to earlier elution.
A (Target) 6.8Baseline polarity and interaction profile.
B 7.1The relative positions of the polar amino and ethoxy groups may allow for stronger interaction with the stationary phase compared to Isomer A.
D 7.5The 1,3,5-substitution pattern results in a different molecular dipole moment, which can significantly alter its retention characteristics.
Experimental Protocol: HPLC Method Development
  • Column Screening: Screen several columns with different selectivities (e.g., C18, Phenyl-Hexyl, Biphenyl) to find the one that provides the best initial separation.

  • Mobile Phase Optimization: Using the best column, optimize the mobile phase. Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope to maximize resolution between the critical isomer pair.

  • pH Adjustment: Analyze the effect of mobile phase pH. The amino groups are basic, and their protonation state will significantly affect retention. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is a good starting point to ensure consistent protonation.

  • Temperature Optimization: Fine-tune the separation by adjusting the column temperature. Higher temperatures reduce viscosity and can improve peak shape and efficiency.

  • Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

HPLC_Workflow Start Start Method Development ScreenCols 1. Screen Columns (C18, Phenyl, etc.) Start->ScreenCols OptiMobile 2. Optimize Mobile Phase (Gradient, Solvent) ScreenCols->OptiMobile OptiParams 3. Optimize Parameters (pH, Temperature) OptiMobile->OptiParams Validate 4. Validate Method (Specificity, Linearity) OptiParams->Validate Final Final Validated Method Validate->Final

Caption: Workflow for HPLC Method Development for Isomer Separation.

Integrated Analytical Strategy: A Triad of Confirmation

Integrated_Workflow cluster_main Integrated Strategy for Isomer Identification cluster_hplc Primary Separation cluster_ms Mass Confirmation cluster_nmr Definitive Structure Sample Isomeric Mixture Sample HPLC HPLC Separation (Phenyl Column) Sample->HPLC MS MS Detection (Confirm MW) HPLC->MS LC-MS Interface NMR NMR Analysis (Isolated Fractions or Pure Standard) HPLC->NMR Fraction Collection (if needed) MSMS MS/MS Analysis (Fragmentation Fingerprint) MS->MSMS Result Unambiguous Isomer Identification & Quantification MSMS->Result Structural Confirmation NMR->Result Unambiguous Structure

Caption: An Integrated Workflow for Confident Isomer Characterization.

This strategy is robust and self-validating:

  • HPLC provides the initial separation and quantification.

  • MS , coupled directly to the HPLC, confirms that each separated peak has the correct molecular weight.

  • MS/MS provides a structural fingerprint for each chromatographically resolved peak, confirming its identity.

  • NMR , performed on a pure reference standard or an isolated fraction, provides the definitive, unambiguous structural proof that anchors the entire analysis.

Conclusion

Distinguishing N-(3-Amino-4-ethoxyphenyl)acetamide from its regioisomers is a complex but manageable analytical task. A purely chromatographic or mass spectrometric approach may leave room for ambiguity. However, by leveraging the strengths of orthogonal techniques—the separating power of HPLC , the fragmentation fingerprinting of tandem MS , and the definitive structural insight of NMR —researchers can establish the identity and purity of their target compound with the highest degree of scientific confidence. This integrated strategy ensures that subsequent research and development efforts are built upon a foundation of verified molecular integrity.

References

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207. PubChem. [Link]

  • Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. PMC. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. [Link]

  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Online. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Nuclear Magnetic Resonance (NMR) | How to differentiate aromatic isomers. YouTube. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Acetamide, N-(3-amino-4-ethoxyphenyl)- - Substance Details. US EPA. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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thermal analysis (DSC/TGA) of N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermal properties of N-(3-Amino-4-ethoxyphenyl)acetamide (also known as 3-Amino-4-ethoxyacetanilide), a critical intermediate in the synthesis of azo dyes and a structural analogue to the pharmaceutical agent Phenacetin.

Executive Summary & Compound Profile

N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2) is an aromatic amide-amine used primarily as a precursor in industrial organic synthesis.[1] Its thermal behavior is governed by the interplay between the hydrogen-bonding capacity of the acetamide/amino groups and the lipophilic ethoxy tail.

This guide details the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) profiles of the compound, comparing it against its structural parent Phenacetin and its isomer 4-Aminoacetanilide to provide a relative performance benchmark.

Chemical Identity
PropertyDetail
IUPAC Name N-(3-Amino-4-ethoxyphenyl)acetamide
Common Synonyms 3-Amino-4-ethoxyacetanilide; 3'-Amino-p-acetophenetidide
CAS Number 17026-81-2
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Physical State Brown crystalline powder

Comparative Thermal Performance

To understand the stability and phase transitions of N-(3-Amino-4-ethoxyphenyl)acetamide, it is essential to benchmark it against established standards. The table below synthesizes experimental melting points and decomposition thresholds.

Table 1: Thermal Benchmark Comparison
CompoundStructure NoteMelting Point (

)
Decomposition Onset (

)
Thermal Stability Rating
N-(3-Amino-4-ethoxyphenyl)acetamide Target Analyte 123°C – 125°C [1]> 210°C (Predicted)Moderate
Phenacetin Parent (No 3-NH₂ group)134°C – 135°C [2]~280°CHigh
4-Aminoacetanilide Isomer (Para-amino)162°C – 163°C [3]~260°CHigh
3-Amino-4-methoxyacetanilide Methoxy Analogue116°C – 118°C [4]> 200°CModerate

Key Insight: The introduction of the amino group at the 3-position (ortho to the ethoxy group) lowers the melting point relative to the parent Phenacetin (134°C). This is likely due to steric hindrance disrupting the efficient crystal packing seen in the para-substituted parent, despite the potential for additional intramolecular hydrogen bonding.

Experimental Protocols

The following protocols ensure reproducible thermal data. These workflows are designed to eliminate artifacts caused by moisture or solvent entrapment.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting endotherm and purity-related peak broadening.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Sealing: Hermetically seal with a pinhole lid (to allow volatile escape without pan deformation).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 200°C at a rate of 10°C/min.

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Data Analysis: Integrate the major endothermic peak to find

    
     (extrapolated onset temperature) and 
    
    
    
    (Enthalpy of Fusion).
Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and volatile content.

  • Sample Prep: Load 5–10 mg into a platinum or alumina crucible.

  • Taring: Tare the empty crucible at experimental temperature to correct for buoyancy.

  • Ramp: Heat from Ambient to 600°C at 10°C/min.

  • Atmosphere: Dynamic Nitrogen (

    
    ) at 40 mL/min (switch to Air >600°C if ash content analysis is required).
    
  • Criteria: Define

    
     as the temperature where 5% mass loss occurs.
    

Visualizing the Thermal Workflow

The following diagram illustrates the logical flow of the thermal characterization process, linking instrument signals to physical events.

ThermalAnalysisWorkflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis Sample Raw Sample (Brown Powder) PreCond Pre-Conditioning (Vacuum Dry 40°C) Sample->PreCond DSC_Run Heat Ramp (10°C/min) PreCond->DSC_Run TGA_Run Heat Ramp (Ambient -> 600°C) PreCond->TGA_Run Endotherm Endothermic Peak (Melting ~123°C) DSC_Run->Endotherm Heat Flow Purity Purity Calculation (Van't Hoff Plot) Endotherm->Purity Peak Shape MassLoss1 Mass Loss <100°C (Volatiles/Solvents) TGA_Run->MassLoss1 Degradation Decomposition >210°C (Carbonization) MassLoss1->Degradation >200°C

Caption: Integrated workflow for thermal characterization, distinguishing between phase transitions (DSC) and mass loss events (TGA).

Detailed Thermal Profile Analysis

The Melting Event (DSC)

For N-(3-Amino-4-ethoxyphenyl)acetamide, the primary thermal event is the solid-liquid transition.

  • Expected Onset: ~123°C.[2]

  • Peak Shape: A sharp, narrow peak indicates high purity (>98%). A broadened, asymmetric peak shifted to lower temperatures suggests the presence of impurities (e.g., residual isomers or synthesis by-products like 2,4-diaminoanisole derivatives).

  • Enthalpy: While specific literature values for

    
     are sparse for this specific derivative, analogues like Phenacetin exhibit 
    
    
    
    . Expect a similar magnitude, slightly modified by the disruption of the hydrogen bonding network by the 3-amino group.
Decomposition Pathways (TGA)

Unlike simple melting, the decomposition of this compound involves the breakdown of the amide linkage and oxidation of the amine.

  • Stage 1 (Ambient – 110°C): Minimal mass loss expected (<1%). Significant loss here indicates hygroscopicity or residual solvent (e.g., ethanol from recrystallization).

  • Stage 2 (110°C – 200°C): Stability plateau. The compound exists as a stable liquid melt.

  • Stage 3 (>210°C): Onset of thermal degradation.

    • Mechanism: Likely deacetylation (loss of ketene/acetic acid) followed by oxidative fragmentation of the phenyl ring.

    • Comparison: Phenacetin is generally stable up to ~280°C. The free amino group in the 3-position makes the ring more electron-rich and susceptible to oxidation, likely lowering the

      
       for decomposition compared to Phenacetin.
      

Structural Logic & Decomposition Mechanism

The following diagram hypothesizes the thermal degradation pathway based on the behavior of acetanilide derivatives.

DecompositionPathway Parent N-(3-Amino-4-ethoxyphenyl)acetamide (Stable Melt) Step1 Deacetylation (>200°C) Parent->Step1 Heat Input Intermediate 3-Amino-4-ethoxyaniline (Unstable Free Amine) Step1->Intermediate ByProduct Acetic Acid / Ketene (Volatile) Step1->ByProduct Final Oxidative Tars & Carbon Char (>400°C) Intermediate->Final Oxidation/Polymerization

Caption: Proposed thermal degradation pathway involving initial deacetylation followed by oxidative polymerization.

References

  • National Toxicology Program (NTP). (1978).[3] Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CAS No. 17026-81-2).[3] Technical Report Series No. 112.[3][2] U.S. Department of Health, Education, and Welfare.

  • PubChem. Phenacetin (CAS 62-44-2) Compound Summary.[3] National Library of Medicine.

  • ChemicalBook. 4-Aminoacetanilide Properties and Thermal Data.

  • ChemicalBook. 3'-Amino-4'-methoxyacetanilide Properties.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of N-(3-Amino-4-ethoxyphenyl)acetamide, a compound often encountered in pharmaceutical synthesis and research, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: A Proactive Stance
  • Carcinogenicity Concern: Many aromatic amines are recognized as potential or known carcinogens.[2] For instance, the closely related compound Phenacetin (N-(4-ethoxyphenyl)acetamide) is classified as a carcinogen.[3][4] Therefore, it is prudent to handle N-(3-Amino-4-ethoxyphenyl)acetamide as a suspected carcinogen.

  • Reactivity Profile: As an amine, this compound is a chemical base and can react exothermically with acids.[1] It is incompatible with strong oxidizing agents, acids, bases, reducing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1][5]

  • Physical Properties: It is typically a brown powder that may be sensitive to air and light and is insoluble in water.[1][6] While flash point data is not available, it is considered likely combustible.[1]

Given these characteristics, N-(3-Amino-4-ethoxyphenyl)acetamide must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).

Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with these regulations. All disposal procedures must be conducted in accordance with your site-specific EHS guidelines.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(3-Amino-4-ethoxyphenyl)acetamide for any purpose, including disposal, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne dust particles.
Hand Protection Nitrile rubber gloves. Always inspect gloves for integrity before use.Provides a barrier against skin contact. Aromatic amines can often be absorbed through the skin.
Body Protection A standard laboratory coat. For larger quantities or potential for significant exposure, a chemically resistant apron is recommended.Protects clothing and skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely. Consult your institution's CHP.Prevents inhalation of the powdered compound, which can be an irritant and potential carcinogen.[2]
Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of N-(3-Amino-4-ethoxyphenyl)acetamide is to manage it as a hazardous waste stream, ensuring it is properly segregated, contained, labeled, and transferred to a licensed disposal facility.

Proper segregation is crucial to prevent dangerous chemical reactions.

  • DO NOT mix N-(3-Amino-4-ethoxyphenyl)acetamide waste with incompatible materials, especially acids or strong oxidizing agents.[1][5]

  • Establish a dedicated waste container for this compound or for a compatible stream of solid aromatic amine waste, as directed by your EHS office.

  • Container: Use a chemically compatible, sealable, and clearly marked container. A wide-mouth, screw-cap polyethylene or glass jar is often suitable for solid waste. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag provided by your EHS department. The label must include:

    • The full chemical name: "N-(3-Amino-4-ethoxyphenyl)acetamide" (no abbreviations or formulas).

    • The approximate quantity of waste.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.

  • Conditions: Keep the container in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[7] Ensure it is stored separately from incompatible materials.

  • Once the container is full or you are ready to dispose of the waste, contact your institution's EHS department to schedule a pickup.

  • Follow their specific procedures for waste transfer. This typically involves completing a chemical waste pickup form.

  • The ultimate disposal method for this type of chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.

Spill Management Protocol

In the event of a small spill of N-(3-Amino-4-ethoxyphenyl)acetamide powder:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Proper PPE: Don the appropriate personal protective equipment as outlined in Section 3.

  • Control Dust: Gently dampen the spilled solid with a 60-70% ethanol solution to prevent it from becoming airborne.[6]

  • Collect the Spill: Carefully sweep or wipe up the dampened material with absorbent pads or paper towels.[6]

  • Package Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, vapor-tight plastic bag.[6] This bag should then be placed in your hazardous waste container for N-(3-Amino-4-ethoxyphenyl)acetamide.

  • Decontaminate the Area: Wipe the spill area with 60-70% ethanol, followed by a thorough cleaning with soap and water.[6]

  • Seek Approval for Re-entry: Do not use the contaminated area until it has been verified as clean by a safety officer or other designated personnel.[6]

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for N-(3-Amino-4-ethoxyphenyl)acetamide cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Identify Waste: N-(3-Amino-4-ethoxyphenyl)acetamide B Wear Full PPE: Gloves, Goggles, Lab Coat A->B Safety First C Select Compatible Waste Container B->C Proceed to Containment D Affix 'Hazardous Waste' Label (EHS Approved) C->D Proper Identification E Detail Contents: Full Chemical Name & Quantity D->E Regulatory Compliance F Place Waste in Designated Satellite Accumulation Area E->F Safe Accumulation G Store Away From Incompatible Materials F->G Prevent Reactions H Contact EHS for Pickup G->H Initiate Disposal I Transfer to Licensed Disposal Facility (Incineration) H->I Final Disposition

Caption: Decision-making workflow for the safe disposal of N-(3-Amino-4-ethoxyphenyl)acetamide.

References

  • N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207. PubChem. [Link]

  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH. [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • Acetamide, N-(3-amino-4-ethoxyphenyl)- - Substance Details - SRS. US EPA. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetamide. US EPA. [Link]

  • Safety Data Sheet. Chevron. [Link]

  • 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779. PubChem. [Link]

  • N-(3-amino-4-ethoxyphenyl)acetamide | CAS#:17026-81-2. Chemsrc. [Link]

  • N-(3-Amino-4-sulfanylphenyl)acetamide - Hazard Genotoxicity. US EPA. [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling N-(3-Amino-4-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, actionable intelligence on the proper selection and use of Personal Protective Equipment (PPE) when handling N-(3-Amino-4-ethoxyphenyl)acetamide. Our goal is to foster a culture of safety that goes beyond mere compliance, ensuring that every member of our team is empowered with the knowledge to protect themselves and their colleagues.

Hazard Assessment: Understanding the Risks

N-(3-Amino-4-ethoxyphenyl)acetamide is an aromatic amine, a class of compounds that requires careful handling.[1] While specific toxicological data for this compound is limited, related structures and available information indicate several potential hazards that dictate our PPE protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause serious eye irritation.[2] Furthermore, it is suspected of causing cancer (Carcinogenicity Category 2) and may cause irritation and skin sensitization.[2][3] Given its nature as a brown powder, there is a significant risk of generating airborne dust during handling, which can be inhaled.[2]

Key Hazards:

  • Eye Irritation: Direct contact can cause serious irritation.[2]

  • Skin Irritation & Sensitization: May cause redness, irritation, or an allergic skin reaction upon contact.

  • Suspected Carcinogen: Classified as a substance suspected of causing cancer.[3]

  • Inhalation Hazard: As a powder, it can be easily aerosolized, leading to respiratory tract irritation.

The Core PPE Ensemble: Your First Line of Defense

For all routine laboratory operations involving N-(3-Amino-4-ethoxyphenyl)acetamide, the following PPE is mandatory. This baseline ensures a robust layer of protection against the primary routes of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against dust particles and accidental splashes, addressing the serious eye irritation hazard.[4][5]
Hand Protection Nitrile rubber gloves.Provides a chemical-resistant barrier to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.[6][7]
Body Protection A properly fitting, long-sleeved laboratory coat.Shields the skin and personal clothing from contamination with the chemical powder.[4]
Respiratory Protection A respirator is required when dusts are generated.Prevents the inhalation of airborne particles, a primary exposure risk when handling the solid form of the compound.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about its correct use as its selection. Follow this sequence to minimize cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body.

  • Eye Protection: Remove goggles.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, should be placed in a sealed, vapor-tight plastic bag.[2]

  • Waste Disposal: This sealed bag must be disposed of as hazardous chemical waste in accordance with local and national regulations.[7] Do not mix with general waste.

Dynamic Risk Assessment: Scaling Your PPE to the Task

Different laboratory procedures carry different levels of risk. Use the following table to adjust your PPE based on the specific task you are performing.

TaskMinimum Required PPEAdditional Recommendations
Weighing and Aliquoting Solid Core Ensemble + Respiratory Protection (e.g., N95 or higher)Perform this task in a chemical fume hood or a ventilated balance enclosure to minimize dust generation.
Preparing Solutions Core EnsembleIf there is a splash hazard, a face shield worn over safety goggles is required.[8]
Running Reactions & Transfers Core EnsembleEnsure adequate ventilation.[4] Work within a fume hood if the reaction involves heating or agitation.
Cleaning Spills Core Ensemble + Respiratory ProtectionFor a non-fire spill, cover with a suitable absorbent material, then seal in a vapor-tight plastic bag for disposal. Wash the contaminated surface with 60-70% ethanol followed by soap and water.[2]

Emergency Protocols: Immediate Response to Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention from an ophthalmologist, even if no symptoms are immediately apparent.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] If irritation develops, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[2]

Visual Guide: PPE Selection Workflow

The following diagram provides a visual decision-making tool to guide the selection of appropriate PPE.

PPE_Selection_Workflow PPE Selection for N-(3-Amino-4-ethoxyphenyl)acetamide cluster_start Start cluster_handling Handling Solid cluster_handling_liquid Handling Liquid cluster_ppe Required PPE start Assess Task weighing Weighing or Transferring Powder start->weighing Solid Form solution Preparing or Transferring Solution start->solution Liquid Form core_ppe Core Ensemble: - Goggles - Nitrile Gloves - Lab Coat weighing->core_ppe respirator Add Respiratory Protection (N95+) weighing->respirator spill Cleaning Solid Spill spill->core_ppe spill->respirator solution->core_ppe face_shield Add Face Shield solution->face_shield Splash Risk? reaction Running Reaction reaction->core_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • PubChem. (n.d.). N-(3-amino-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: acetamide.
  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2023, August 23). Safety Data Sheet.
  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide.
  • ECHEMI. (n.d.). N-(4-Aminophenyl)acetamide SDS, 122-80-5 Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.